Florbetaben
説明
Structure
3D Structure
特性
Key on ui mechanism of action |
Florbetaben F18 is a F18-labeled stilbene derivative, which binds to β-amyloid plaques in the brain. The F 18 isotope produces a positron signal that is detected by a PET scanner. |
|---|---|
CAS番号 |
902143-01-5 |
分子式 |
C21H26FNO3 |
分子量 |
358.4 g/mol |
IUPAC名 |
4-[(E)-2-[4-[2-[2-(2-(18F)fluoroethoxy)ethoxy]ethoxy]phenyl]ethenyl]-N-methyl(18F)aniline |
InChI |
InChI=1S/C21H26FNO3/c1-23-20-8-4-18(5-9-20)2-3-19-6-10-21(11-7-19)26-17-16-25-15-14-24-13-12-22/h2-11,23H,12-17H2,1H3/b3-2+/i22-1 |
InChIキー |
NCWZOASIUQVOFA-FWZJPQCDSA-N |
異性体SMILES |
CNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCOCCOCC[18F] |
正規SMILES |
CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCOCCOCCF |
他のCAS番号 |
902143-01-5 |
同義語 |
18F-BAY94-9172 18F-florbetaben 4-(N-methylamino)-4'-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)stilbene BAY 94-9172 BAY94 9172 BAY94-9172 florbetaben |
製品の起源 |
United States |
Foundational & Exploratory
A Deep Dive into the Amyloid-Beta Binding Mechanism of Florbetaben ([¹⁸F])
For Researchers, Scientists, and Drug Development Professionals
Introduction
Florbetaben ([¹⁸F]) is a fluorine-18 (B77423) radiolabeled stilbene (B7821643) derivative that has emerged as a critical tool in the diagnostic imaging of amyloid-beta (Aβ) plaques, a core pathological hallmark of Alzheimer's disease. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's interaction with Aβ aggregates, details on its binding characteristics, and comprehensive protocols for key experimental evaluations.
Core Mechanism of Action: High-Affinity Binding to Fibrillar Amyloid-Beta
This compound's diagnostic efficacy lies in its ability to cross the blood-brain barrier and bind with high affinity and specificity to the fibrillar form of amyloid-beta plaques. The core of its mechanism is the interaction with the characteristic cross-β-sheet structure of these amyloid deposits.[1]
Upon intravenous administration, this compound rapidly enters the brain and preferentially accumulates in regions with high Aβ plaque density. Its molecular structure, a neutral stilbene derivative, facilitates its passage across the blood-brain barrier. The binding to Aβ plaques is non-covalent, driven by hydrophobic interactions and shape complementarity between the this compound molecule and the β-sheet conformation of aggregated Aβ peptides.
The fluorine-18 isotope incorporated into the this compound molecule is a positron emitter. When a positron emitted from ¹⁸F annihilates with an electron in the surrounding tissue, it produces two gamma photons that travel in opposite directions. These photons are detected by a Positron Emission Tomography (PET) scanner, allowing for the three-dimensional visualization and quantification of Aβ plaque distribution in the brain.
A key feature of this compound is its high specificity for Aβ plaques over other protein aggregates, such as neurofibrillary tangles composed of hyperphosphorylated tau protein or α-synuclein aggregates found in Lewy bodies.[2] This selectivity is crucial for the differential diagnosis of Alzheimer's disease from other neurodegenerative disorders.
Quantitative Binding Data
The binding affinity of this compound for amyloid-beta plaques has been characterized through in vitro binding assays using synthetic Aβ fibrils and homogenates of postmortem human brain tissue from Alzheimer's disease patients. The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating a stronger interaction.
| Parameter | Value | Method | Source Tissue |
| Kd | 16 nM and 135 nM | In vitro saturation binding assay | Frontal cortex homogenates from AD patients |
This table summarizes the reported dissociation constants (Kd) for this compound binding to amyloid-beta plaques.
Experimental Protocols
In Vitro Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of unlabeled this compound by measuring its ability to compete with a radiolabeled ligand for binding to amyloid-beta aggregates.
1. Preparation of Aβ Aggregates:
-
Synthesized Aβ(1-42) peptide is dissolved in a solvent such as hexafluoroisopropanol (HFIP) to ensure a monomeric state.
-
The solvent is evaporated to create a peptide film.
-
The peptide film is reconstituted in a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-20 µM.
-
The solution is incubated at 37°C with gentle agitation for 24-48 hours to induce fibril formation. Confirmation of aggregation can be performed using Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM).
2. Competitive Binding Assay Protocol:
-
In a 96-well microplate, a fixed concentration of pre-formed Aβ aggregates is incubated with a fixed concentration of a radiolabeled competitor (e.g., [³H]-Pittsburgh Compound B or another suitable radioligand).
-
Increasing concentrations of unlabeled this compound are added to the wells.
-
The plate is incubated at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki (dissociation constant for this compound) can be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Autoradiography
This protocol describes the visualization of this compound binding to amyloid-beta plaques in postmortem human brain tissue sections.
1. Tissue Preparation:
-
Postmortem human brain tissue from diagnosed Alzheimer's disease patients and healthy controls is snap-frozen.
-
The tissue is sectioned into thin slices (e.g., 20 µm) using a cryostat and mounted on microscope slides.
2. Autoradiography Protocol:
-
The tissue sections are pre-incubated in a buffer (e.g., phosphate-buffered saline) to rehydrate.
-
The sections are then incubated with a solution containing [³H]-Florbetaben (e.g., 5 nM) in the same buffer for a defined period (e.g., 60 minutes) at room temperature.
-
To determine non-specific binding, adjacent sections are incubated with [³H]-Florbetaben in the presence of a high concentration of an unlabeled competitor (e.g., 1 µM of unlabeled this compound or another amyloid-binding compound).
-
Following incubation, the sections are washed in a series of ice-cold buffer solutions to remove unbound radioligand.
-
The slides are dried and apposed to a phosphor imaging plate or autoradiographic film for a period of several days to weeks, depending on the signal intensity.
3. Data Analysis:
-
The resulting autoradiograms are analyzed using a densitometry system.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding in corresponding brain regions.
-
The distribution and density of this compound binding can be correlated with the histopathological distribution of amyloid plaques identified by immunohistochemistry on adjacent sections.
Preclinical PET Imaging in Transgenic Mouse Models
This protocol provides a general workflow for in vivo imaging of amyloid-beta plaques in transgenic mouse models of Alzheimer's disease using this compound PET.
1. Animal Model:
-
Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations associated with familial Alzheimer's disease (e.g., APPswe/PS1dE9) are commonly used.
2. PET Imaging Protocol:
-
The mouse is anesthetized using isoflurane.
-
A tail vein catheter is inserted for intravenous injection of the radiotracer.
-
A bolus of [¹⁸F]-Florbetaben (typically 5-15 MBq) is injected intravenously.
-
The animal is placed in a small-animal PET scanner.
-
A dynamic or static PET scan is acquired. For static scans, an uptake period of 30-60 minutes is common, followed by a 30-minute scan.
-
Attenuation correction is performed using a CT scan.
3. Data Analysis:
-
The PET images are reconstructed and co-registered with a magnetic resonance imaging (MRI) template of a mouse brain for anatomical reference.
-
Regions of interest (ROIs) are drawn on specific brain areas (e.g., cortex, hippocampus) and a reference region with low amyloid deposition (e.g., cerebellum).
-
The standardized uptake value ratio (SUVR) is calculated by dividing the mean uptake in a target ROI by the mean uptake in the reference region.
-
SUVR values are compared between transgenic and wild-type control mice to assess the level of specific this compound binding to amyloid plaques.
Clinical PET Imaging in Humans
This protocol outlines the standard procedure for performing a this compound PET scan in human subjects being evaluated for cognitive impairment.
1. Subject Preparation:
-
No special preparation such as fasting is required.
-
The subject should be comfortably positioned in the PET scanner to minimize motion artifacts.
2. PET Imaging Protocol:
-
A single intravenous bolus of approximately 300 MBq (8.1 mCi) of this compound is administered.
-
A static PET scan is typically acquired for 15-20 minutes, starting 90 to 110 minutes after the injection.
-
The head should be positioned to include the entire brain within the scanner's field of view.
-
Attenuation correction is performed using a low-dose CT scan.
3. Image Interpretation:
-
The reconstructed PET images are visually assessed by a trained nuclear medicine physician or radiologist.
-
The images are evaluated for the presence and extent of cortical gray matter uptake of this compound.
-
A positive scan is characterized by increased tracer uptake in the cortical gray matter, where the signal is greater than in the adjacent white matter. A negative scan shows more prominent uptake in the white matter compared to the gray matter.
-
The interpretation is typically made on a regional basis, assessing areas such as the frontal, temporal, parietal, and posterior cingulate cortices.
Visualizations
Caption: Mechanism of this compound binding to amyloid-beta plaques for PET imaging.
Caption: Experimental workflow for evaluating this compound's binding properties.
References
early preclinical research on [18F]Florbetaben
An In-depth Technical Guide to the Early Preclinical Research of [18F]Florbetaben
Introduction
[18F]this compound is a fluorine-18 (B77423) labeled stilbene (B7821643) derivative developed for Positron Emission Tomography (PET) imaging to visualize β-amyloid (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD).[1] Its development was driven by the need for a PET tracer with a longer half-life than the carbon-11 (B1219553) labeled Pittsburgh Compound-B (PiB), allowing for wider clinical accessibility.[1] This technical guide provides a comprehensive overview of the core preclinical research that established the foundation for the clinical development of [18F]this compound. The focus is on the in vitro and in vivo studies that characterized its binding affinity, specificity, pharmacokinetics, and efficacy in animal models of AD.
In Vitro Characterization: Binding Affinity and Specificity
The initial preclinical evaluation of [18F]this compound focused on its in vitro binding characteristics to determine its affinity and specificity for Aβ plaques. These studies are crucial for validating a new tracer's potential for accurately detecting the target pathology.
Binding Affinity
In vitro studies demonstrated that this compound binds with high affinity to Aβ aggregates.[2] Competition binding assays using postmortem AD brain homogenates revealed a high binding affinity.[2] Specifically, one study determined the dissociation constant (Kd) to be 6.70 ± 0.30 nM in AD brain homogenates.[2] Another study reported an inhibitory constant (Ki) of 6.7 nM.[3] These nanomolar binding affinities are indicative of a strong interaction with the target Aβ plaques.[1]
Specificity and Selectivity
A critical aspect of a viable Aβ tracer is its selectivity for β-amyloid over other protein aggregates commonly found in neurodegenerative diseases, such as tau tangles and α-synuclein deposits. Autoradiography studies on postmortem human brain sections from patients with AD, dementia with Lewy bodies (DLB), and frontotemporal dementia (FTLD) have been instrumental in demonstrating the specificity of [18F]this compound.[1][4] These studies showed that [18F]this compound exclusively binds to Aβ plaques in AD brain tissue and does not bind to tau pathology or α-synuclein aggregates.[1][4] Even at concentrations thousands of times higher than those used in PET scans, the non-radioactive form, [19F]-florbetaben, did not show binding to tau or α-synuclein aggregates.[4]
Quantitative In Vitro Binding Data
| Parameter | Value | Method/Tissue | Reference |
| K | 6.70 ± 0.30 nM | Saturation binding assay with [18F]this compound | [2] |
| K | 6.7 nM | Competition assay vs. [3H]PiB in AD brain homogenates | [3] |
| IC | 146 nM | Inhibition of [125I]IMPY binding | [5] |
Experimental Protocols
In Vitro Binding Affinity Assay (Saturation Assay):
-
Tissue Preparation: Postmortem human brain tissue from confirmed AD patients and healthy controls is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Incubation: Aliquots of the brain homogenate are incubated with increasing concentrations of [18F]this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a competing non-radioactive ligand) from total binding. The dissociation constant (K
d) and maximum binding capacity (Bmax) are determined by non-linear regression analysis of the saturation curve.
Autoradiography on Human Brain Tissue:
-
Tissue Sectioning: Cryostat sections (e.g., 10-20 µm) of postmortem human brain tissue from various neurodegenerative diseases are mounted on glass slides.
-
Incubation: The sections are incubated with a solution containing [18F]this compound (typically at a low nanomolar concentration) in a buffer.
-
Washing: The sections are washed in buffer to remove unbound radiotracer.
-
Exposure: The dried, labeled sections are apposed to a phosphor imaging plate or autoradiographic film for a specified period.
-
Imaging and Analysis: The imaging plate is scanned, and the resulting digital autoradiograms are analyzed. The distribution and density of the radiotracer binding are compared with adjacent sections stained with immunohistochemistry for Aβ, tau, and α-synuclein to confirm binding specificity.[1]
Visualization of In Vitro Validation Workflow
In Vivo Preclinical Evaluation in Animal Models
Following promising in vitro results, the preclinical evaluation of [18F]this compound progressed to in vivo studies using transgenic animal models of Alzheimer's disease. These studies were essential to assess its ability to cross the blood-brain barrier, its pharmacokinetic profile, and its capacity to detect Aβ plaques in a living organism.
Transgenic Animal Models
Preclinical PET imaging studies for [18F]this compound have utilized well-established transgenic mouse models that overexpress human amyloid precursor protein (APP) with mutations, leading to age-dependent Aβ plaque deposition. Commonly used models include the APP/PS1 and APPswe/PS1dE9 mice.[2][6]
In Vivo PET Imaging
Small animal PET imaging studies demonstrated significantly higher uptake and retention of [18F]this compound in the brains of aged transgenic mice compared to their wild-type counterparts.[6] The cerebral uptake was particularly evident in regions known for high plaque deposition, such as the cortex and hippocampus.[6] Quantitative analysis using Standardized Uptake Value Ratios (SUVR), with the cerebellum often used as a reference region, showed a clear distinction between transgenic and control animals.[2][7] For instance, in one study, the SUVR for [18F]this compound in APP/PS1 transgenic mice was 1.35 ± 0.06.[2] Another study comparing different transgenic models reported SUVRs in APPswe/PS2 mice increasing from 0.95 at five months to 1.39 at 19 months, correlating with plaque progression.[8]
Pharmacokinetics and Biodistribution
The pharmacokinetic properties of [18F]this compound are suitable for brain imaging. Studies in healthy mice showed good initial brain uptake followed by a relatively fast washout from the brain.[2] Ex vivo brain uptake studies in BALB/c mice showed brain uptake kinetics.[2] In humans, brain radioactivity uptake is rapid, reaching a maximum of approximately 6% of the injected dose at 10 minutes post-injection.[1] The tracer is primarily eliminated via the hepatobiliary system, with a mean biological half-life of about 1 hour in plasma.[1][9]
Metabolism
Preclinical and clinical studies have shown that [18F]this compound is metabolized after intravenous injection.[9] In human plasma, only about 6% of the radioactivity at 60 minutes post-injection corresponds to the unchanged parent compound.[9] The metabolites are generally more polar, which limits their ability to cross the blood-brain barrier and interfere with the imaging signal.[10]
Quantitative In Vivo Data
Table 2: In Vivo PET Imaging in Transgenic Mice
| Animal Model | Age (months) | Brain Region | SUVR (Transgenic) | SUVR (Control) | Reference |
|---|---|---|---|---|---|
| APP/PS1 | 24 | Global Cortex | 1.35 ± 0.06 | - | [2] |
| APPswe/PS1dE9 | 12 | Hippocampus | Significantly higher than WT | - | [6] |
| APPswe/PS2 | 19 | Cortex | 1.39 ± 0.09 | 0.95 ± 0.03 | [8] |
| AD Mice | - | - | 1.06 | 0.81 |[7] |
Table 3: Brain Uptake Kinetics in Wild-Type Mice
| Tracer | Time Post-Injection | Brain Uptake (%ID/g) | Reference |
|---|---|---|---|
| [18F]this compound | 5 min | - | [2] |
| [18F]this compound | 30 min | - |[2] |
Experimental Protocols
Small Animal PET Imaging Protocol:
-
Animal Preparation: Aged transgenic mice (e.g., APP/PS1) and age-matched wild-type controls are used. The animals are anesthetized for the duration of the procedure (e.g., with isoflurane).[8]
-
Radiotracer Injection: A bolus of [18F]this compound (e.g., 10.2 ± 2.1 MBq) is injected intravenously via the tail vein.[8]
-
PET Scan Acquisition: Dynamic or static PET scans are acquired using a small animal PET scanner. A typical static scan might be acquired for 30-60 minutes post-injection.[8] A transmission scan using a radioactive source (e.g., 57Co) is performed for attenuation correction.[8]
-
Image Reconstruction and Analysis: PET images are reconstructed using standard algorithms (e.g., OSEM). For quantitative analysis, regions of interest (ROIs) are drawn on specific brain areas (e.g., cortex, hippocampus, cerebellum), often guided by co-registered MRI or CT images.
-
SUVR Calculation: The Standardized Uptake Value (SUV) is calculated for each ROI. The SUVR is then determined by dividing the SUV of a target region (e.g., cortex) by the SUV of a reference region (e.g., cerebellum).
-
Ex Vivo Validation: After the final imaging session, brains are often extracted for ex vivo validation through autoradiography and histological staining (e.g., methoxy-X04) to correlate the PET signal with the actual plaque load.[11]
Visualization of In Vivo Experimental Workflow
Radiosynthesis of [18F]this compound
The feasibility of routine clinical use of an 18F-labeled tracer heavily depends on a reliable and efficient radiosynthesis method.
Synthesis Procedure
The automated radiosynthesis of [18F]this compound is typically performed via a one-step nucleophilic fluorination.[12] The process involves the reaction of a precursor molecule, such as a tosylate or mesylate derivative, with [18F]fluoride.[12] A common precursor is the Boc-protected version, which requires a subsequent deprotection step with acid.[13]
The general automated synthesis process is as follows:
-
[18F]Fluoride Production and Trapping: [18F]Fluoride is produced in a cyclotron and trapped on an anion-exchange cartridge.
-
Elution and Drying: The [18F]fluoride is eluted into a reaction vessel with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate, followed by azeotropic drying.
-
Radiolabeling: The precursor, dissolved in a suitable solvent (e.g., DMSO), is added to the dried [18F]fluoride, and the reaction mixture is heated.[13]
-
Deprotection (if necessary): If a protected precursor is used, an acid (e.g., HCl) is added, and the mixture is heated to remove the protecting group.[13]
-
Purification: The crude product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: The collected HPLC fraction is reformulated into a physiologically acceptable solution for injection.
Automated synthesis modules are commonly used to ensure reproducibility and radiation safety.[12] The total synthesis time is typically around 50-55 minutes, with radiochemical yields in the range of 20-25% (uncorrected) and high radiochemical purity (>95%).[12][13]
Visualization of Radiosynthesis Pathway
Conclusion
The provided a robust foundation for its successful translation into clinical use. In vitro studies unequivocally demonstrated its high affinity and specificity for β-amyloid plaques over other protein aggregates.[1][4] Subsequent in vivo studies in transgenic animal models confirmed its ability to penetrate the blood-brain barrier and specifically bind to Aβ plaques in a manner that correlated with plaque pathology.[6][8] The favorable pharmacokinetic profile and the development of an efficient, automated radiosynthesis process further supported its viability as a clinical diagnostic tool.[1][12] Collectively, these preclinical data were pivotal in establishing [18F]this compound as a reliable and valuable PET tracer for the in vivo assessment of cerebral β-amyloid load.
References
- 1. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FIBT versus this compound and PiB: a preclinical comparison study with amyloid-PET in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. In vitro characterization of [18F]-florbetaben, an Aβ imaging radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for PET Imaging of Beta-Amyloid Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [18F]-florbetaben PET/CT Imaging in the Alzheimer's Disease Mouse Model APPswe/PS1dE9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of 18F-labeled PET radiopharmaceuticals in an Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Sectional Comparison of Small Animal [18F]-Florbetaben Amyloid-PET between Transgenic AD Mouse Models | PLOS One [journals.plos.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Ethnic comparison of pharmacokinetics of 18F-florbetaben, a PET tracer for beta-amyloid imaging, in healthy Caucasian and Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-Sectional Comparison of Small Animal [18F]-Florbetaben Amyloid-PET between Transgenic AD Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated synthesis of [18F]this compound as Alzheimer's disease imaging agent based on a synthesis module system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple and efficient automated microvolume radiosynthesis of [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Florbetaben to Aβ Plaques: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding characteristics of Florbetaben, a radiotracer used for the imaging of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This document summarizes quantitative binding data, details experimental methodologies, and presents visual workflows to facilitate a comprehensive understanding of this compound's interaction with Aβ aggregates.
Quantitative Binding Affinity Data
This compound exhibits a high binding affinity for Aβ plaques in the nanomolar range. The following table summarizes the key quantitative metrics from in vitro studies conducted on postmortem human brain tissue from Alzheimer's disease (AD) patients.
| Radiotracer | Preparation | Assay Type | K_d (nM) | K_i (nM) | Reference |
| [¹⁸F]this compound | Post-mortem AD brain homogenates | Not specified | 6.70 ± 0.30 | - | [1] |
| [³H]this compound | Frontal cortex homogenates from AD patients | Saturation Binding | 16 and 135 (two binding sites) | - | [2] |
| [³H]this compound | sAD frontal cortex | Competitive Binding (vs. unlabeled this compound) | - | 0.1 and 190 (two binding sites) | [3] |
| [³H]this compound | sAD frontal cortex | Competitive Binding (vs. Resveratrol) | - | 238 | [3] |
Experimental Protocols
A thorough understanding of the experimental conditions is crucial for the interpretation of binding affinity data. This section outlines the detailed methodologies for the key in vitro experiments cited.
Brain Tissue Homogenate Preparation for Binding Assays
This protocol describes the preparation of brain tissue homogenates suitable for saturation and competitive binding assays.
Materials:
-
Frozen postmortem human brain tissue (e.g., frontal cortex) from confirmed AD and control cases.
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, supplemented with a protease inhibitor cocktail.
-
Sucrose Buffer: Lysis buffer containing 10% sucrose.
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Homogenizer (e.g., Dounce or Potter-Elvehjem).
-
High-speed centrifuge.
-
Protein quantification assay kit (e.g., BCA assay).
Procedure:
-
Frozen brain tissue is weighed and homogenized in 20 volumes of ice-cold lysis buffer.
-
The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large tissue debris.
-
The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is washed by resuspension in fresh lysis buffer followed by another round of high-speed centrifugation.
-
The final pellet is resuspended in a sucrose-containing buffer, which acts as a cryoprotectant, aliquoted, and stored at -80°C until use.
-
A small aliquot of the homogenate is used to determine the total protein concentration using a standard protein assay.
Saturation Radioligand Binding Assay
This assay is performed to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) of a radioligand for its target.
Materials:
-
Prepared brain tissue homogenate.
-
Radiolabeled this compound (e.g., [³H]this compound).
-
Unlabeled this compound (for determining non-specific binding).
-
Assay Buffer.
-
96-well microplates.
-
Filter mats (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).
-
Filtration apparatus.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
On the day of the assay, the frozen membrane preparation is thawed and resuspended in the final assay buffer.
-
The assay is set up in a 96-well plate with a final volume of 250 µL per well.
-
To each well, add a specific amount of membrane homogenate (typically 50-120 µg of protein for tissue).
-
A range of increasing concentrations of the radioligand (e.g., 8 different concentrations from 0.2 to 20 nM) is added to the wells.
-
For the determination of non-specific binding, a parallel set of wells is prepared with the addition of a high concentration of unlabeled this compound.
-
The plate is incubated (e.g., at 30°C for 60 minutes) with gentle agitation to reach equilibrium.
-
The incubation is terminated by rapid vacuum filtration through pre-soaked filter mats, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
The filters are dried, and the trapped radioactivity is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The data is then analyzed using non-linear regression to determine the K_d and B_max values.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (K_i) of an unlabeled compound by measuring its ability to compete with a radioligand for binding to a target.
Procedure: The procedure is similar to the saturation binding assay, with the key difference being the composition of the incubation mixture.
-
A fixed concentration of the radioligand is used in all wells.
-
Increasing concentrations of the unlabeled competitor compound (e.g., unlabeled this compound or another compound of interest) are added to the wells.
-
The incubation, filtration, and counting steps are performed as described for the saturation assay.
-
The data, showing the displacement of the radioligand by the competitor, is used to calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The K_i value is then calculated from the IC50 value using the Cheng-Prusoff equation: K_i = IC50 / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
In Vitro Autoradiography
This technique is used to visualize the distribution of radioligand binding sites in tissue sections.
Materials:
-
Frozen postmortem human brain sections (typically 10-20 µm thick) mounted on microscope slides.
-
Radiolabeled this compound (e.g., [¹⁸F]this compound or [³H]this compound).
-
Pre-incubation buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4, with protease inhibitors).
-
Incubation buffer containing the radioligand.
-
Wash buffer (ice-cold).
-
Phosphor imaging plates or autoradiography film.
-
Imaging system (phosphor imager or film developer).
Procedure:
-
Frozen brain sections are brought to room temperature.
-
The sections are pre-incubated in buffer to remove endogenous substances that might interfere with binding.
-
The slides are then incubated with a solution containing a specific concentration of the radiolabeled this compound (e.g., 2.5 nM for [³H]this compound) in a humidified chamber.
-
To determine non-specific binding, adjacent sections are incubated with the radioligand in the presence of a high concentration of an unlabeled competitor.
-
Following incubation, the slides are washed multiple times in ice-cold buffer to remove unbound radioligand.
-
The slides are then briefly rinsed in distilled water and dried.
-
The dried sections are exposed to a phosphor imaging plate or autoradiography film.
-
The resulting image reveals the distribution and density of this compound binding sites in the brain tissue.
Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows described above.
Caption: Workflow for Brain Tissue Homogenate Preparation.
Caption: Workflow for Saturation and Competitive Binding Assays.
Caption: Workflow for In Vitro Autoradiography.
References
- 1. Early detection of amyloid load using 18F-florbetaben PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Characterization of the Regional Binding Distribution of Amyloid PET Tracer this compound and the Glia Tracers Deprenyl and PK11195 in Autopsy Alzheimer's Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and chemical synthesis of Florbetaben
An In-depth Technical Guide to the Discovery and Chemical Synthesis of Florbetaben (¹⁸F)
Introduction
This compound (¹⁸F), marketed under the trade name Neuraceq®, is a fluorine-18 (B77423) radiolabeled stilbene (B7821643) derivative used as a diagnostic imaging agent for Positron Emission Tomography (PET) of the brain.[1][2] It is indicated for the estimation of β-amyloid neuritic plaque density in the brains of adult patients with cognitive impairment who are being evaluated for Alzheimer's disease (AD) and other causes of cognitive decline.[2][3] The presence of β-amyloid plaques is a key pathological hallmark of Alzheimer's disease.[4] this compound's ability to bind to these plaques allows for their in vivo visualization, aiding in the differential diagnosis of dementia.[1][5] The development of an ¹⁸F-labeled tracer like this compound, with a half-life of approximately 110 minutes, allows for broader distribution to PET centers, including those without an on-site cyclotron, a limitation of earlier ¹¹C-based tracers.[1][4]
Discovery and Development
The journey of this compound began with the need for a reliable in vivo biomarker for Alzheimer's disease.[6] Initially known as BAY94-9172, it was developed to specifically bind to β-amyloid plaques.[7][8] In vitro studies as early as 2005 demonstrated its binding affinity to these plaques on human brain samples.[2] The tracer successfully completed a comprehensive global multicenter phase 0–III development program, which validated its diagnostic accuracy and safety.[1][9] This program led to its approval by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) in 2014.[5][9]
Chemical Synthesis
The synthesis of [¹⁸F]this compound is a multi-step process that involves the preparation of a precursor molecule followed by a rapid radiolabeling reaction with fluorine-18. The most common approach is a two-step synthesis using an N-Boc-protected precursor.[10]
Precursor Synthesis
Several precursors for the radiosynthesis of this compound have been developed, with a common strategy involving a leaving group that can be easily displaced by the [¹⁸F]fluoride ion. One such precursor is a mesylate-protected compound. A reported method involves the synthesis of methanesulfonic acid 2-[2-(2-{4-[2-(4-methylamino-phenyl)-vinyl]-phenoxy}-ethoxy)-ethoxy]-ethyl ester.[8][11][12]
Radiosynthesis of [¹⁸F]this compound
The radiosynthesis is typically automated and performed in a synthesis module.[8][11] The process involves nucleophilic substitution of a precursor with [¹⁸F]fluoride, followed by deprotection and purification.
A common two-step, one-pot radiosynthesis proceeds as follows:
-
Radiofluorination : The N-Boc-protected mesylate precursor is reacted with [¹⁸F]fluoride. The [¹⁸F]fluoride is first activated by forming a complex with potassium carbonate and a cryptand like Kryptofix 2.2.2 (K₂₂₂). This reaction is typically carried out in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature (e.g., 130°C) for a short duration (e.g., 5-10 minutes).[10][13]
-
Deprotection : The resulting N-Boc-protected [¹⁸F]this compound intermediate is then deprotected by acid hydrolysis. This is achieved by adding an acid, such as hydrochloric acid (HCl), and heating the mixture (e.g., 90-120°C for 3-10 minutes).[10][11]
-
Purification : The crude product is neutralized and then purified. Purification is crucial to remove unreacted [¹⁸F]fluoride, the precursor, and any byproducts. This is typically achieved using high-performance liquid chromatography (HPLC).[8][11] The collected fraction containing [¹⁸F]this compound is then reformulated into an injectable solution, often involving solid-phase extraction (SPE) with a C18 cartridge.[10]
The entire automated process, from receiving the [¹⁸F]fluoride to the final formulated product, can be completed in approximately 50-55 minutes.[8][10]
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Value | Tissue Source | Method | Reference |
| Binding Sites | Two sites identified | Frontal cortex homogenates from AD patients | ³H-florbetaben in vitro binding | [14] |
| High-Affinity Site (Kd) | 16 nM | Frontal cortex homogenates from AD patients | ³H-florbetaben saturation binding | [14][15] |
| Low-Affinity Site (Kd) | 135 nM | Frontal cortex homogenates from AD patients | ³H-florbetaben saturation binding | [14][15] |
| IC₅₀ | 24 ± 5.4 nM | Synthetic Aβ₁₋₄₂ fibrils | Inhibition of ¹²⁵I-IMPY binding | [15] |
| Ki | 6.7 nM | Beta-amyloid | Not specified | [16] |
Table 2: Radiosynthesis and Quality Control of [¹⁸F]this compound
| Parameter | Value | Method/Conditions | Reference |
| Radiochemical Yield (uncorrected) | 20-25% | Automated synthesis, one-step nucleophilic fluorination | [8][11] |
| Radiochemical Yield (decay-corrected) | 49 ± 3% | Microvolume synthesis | [10] |
| Radiochemical Purity | > 95% | HPLC | [8][11] |
| Radiochemical Purity | > 98% | HPLC | [10] |
| Molar Activity | 338 ± 55 GBq/μmol | Microvolume synthesis | [10] |
| Total Synthesis Time | ~50-55 minutes | Automated synthesis module | [8][10] |
Table 3: Pharmacokinetics of [¹⁸F]this compound
| Parameter | Value | Population/Conditions | Reference |
| Biological Half-life | ~1 hour | AD dementia patients and healthy controls | [1] |
| Brain Radioactivity Uptake (Max) | ~6% of injected dose | 10 minutes post-injection | [1][17] |
| Plasma Protein Binding | > 98.5% | Not specified | [17] |
| Primary Elimination Route | Hepatobiliary system | AD dementia patients and healthy controls | [1] |
Table 4: Clinical Performance of this compound PET
| Parameter | Value | Comparison Standard | Population | Reference |
| Sensitivity | 80% | Clinical Diagnosis | Probable AD vs. Healthy Controls | [1][6] |
| Specificity | 91% | Clinical Diagnosis | Probable AD vs. Healthy Controls | [1][6] |
| Sensitivity | 97.9% | Postmortem Histopathology | Subjects with confirmed β-amyloid | [9] |
| Specificity | 88.9% | Postmortem Histopathology | Subjects without β-amyloid | [9] |
| Inter-reader Agreement (Kappa) | 0.66 | Postmortem Histopathology | All brain ROIs | [1] |
Mechanism of Action and Diagnostic Workflow
This compound is a fluorine-18 labeled benzothiazole (B30560) derivative that functions as a PET tracer by specifically binding to the fibrillar form of amyloid-beta (Aβ) aggregates, which constitute amyloid plaques.[4][18]
-
Administration and Distribution : this compound is administered intravenously.[18] Its chemical structure allows it to cross the blood-brain barrier, a critical step for reaching its target in the brain.[18]
-
Target Binding : Once in the brain, this compound exhibits high affinity and specificity for β-amyloid plaques.[1][14] It does not bind to other protein aggregates like tau or α-synuclein, ensuring the signal is specific to amyloid deposits.[1][14]
-
PET Signal Generation : The fluorine-18 isotope in this compound decays by emitting a positron. This positron travels a short distance before annihilating with an electron, producing two 511 keV gamma photons that travel in opposite directions.[18]
-
Imaging : A PET scanner detects these pairs of gamma photons. By reconstructing the origins of these annihilation events, a three-dimensional image of the tracer's distribution in the brain is created.[18] Areas with high concentrations of this compound correspond to regions with significant β-amyloid plaque density.
Caption: Mechanism of action for [¹⁸F]this compound PET imaging.
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [¹⁸F]this compound
This protocol is adapted from described automated synthesis procedures.[8][10][11]
-
[¹⁸F]Fluoride Trapping and Elution : Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge. It is then eluted into the reactor vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile (B52724) and water.
-
Azeotropic Drying : The solvent is removed by heating under a stream of nitrogen to azeotropically dry the [¹⁸F]fluoride-K₂₂₂ complex. This step is critical for ensuring a high-yield nucleophilic substitution.
-
Nucleophilic Fluorination : The Boc-protected precursor (e.g., 80 nmol) dissolved in 10 µL of anhydrous DMSO is added to the reactor.[10] The reaction mixture is heated to 130°C for 5 minutes to form the ¹⁸F-labeled intermediate.[10]
-
Hydrolysis (Deprotection) : After cooling, hydrochloric acid (e.g., 0.5 mL of 4 M HCl) is added to the reactor. The mixture is heated to 90°C for 3 minutes to remove the Boc protecting group.[10]
-
Neutralization and Purification : The reaction is cooled and neutralized with sodium hydroxide. The crude product is then loaded onto a semi-preparative HPLC system for purification. The mobile phase typically consists of an acetonitrile/water/buffer mixture.
-
Formulation : The HPLC fraction corresponding to [¹⁸F]this compound is collected into a flask containing sterile water. This solution is then passed through a C18 solid-phase extraction (SPE) cartridge, which traps the product. The cartridge is washed with water to remove HPLC solvents. The final product is eluted from the cartridge with a small volume of ethanol (B145695) (e.g., 150 µL) and then diluted with sterile saline for injection.[10]
-
Quality Control : The final product is tested for radiochemical purity (>95%), chemical purity, pH, residual solvents, and sterility before use.[8][11]
Caption: Workflow for the automated radiosynthesis of [¹⁸F]this compound.
Protocol 2: In Vitro Autoradiography with ³H-Florbetaben
This protocol describes a typical in vitro binding assay using postmortem human brain tissue.[1][19][20]
-
Tissue Preparation : Postmortem human brain tissue sections (e.g., 10-20 µm thick) from Alzheimer's disease patients and healthy controls are mounted on glass slides.
-
Pre-incubation : Slides are pre-incubated in a buffer (e.g., phosphate-buffered saline, PBS) to rehydrate the tissue and remove endogenous ligands.
-
Incubation : Slides are incubated with a solution containing tritiated this compound (³H-florbetaben) at a specific concentration (e.g., 2.5 nM) in buffer for a set time (e.g., 60 minutes) at room temperature.[19]
-
Non-specific Binding : To determine non-specific binding, a parallel set of slides is incubated under the same conditions but with the addition of a high concentration of non-radioactive ("cold") this compound or another competing ligand (e.g., 1 µM BTA-1) to block the specific binding sites.[19]
-
Washing : After incubation, the slides are washed in cold buffer multiple times to remove unbound radiotracer.
-
Drying and Exposure : The slides are dried and then apposed to a phosphor imaging plate or autoradiographic film for a period of several weeks.
-
Imaging and Analysis : The imaging plates are scanned, and the resulting digital autoradiograms are analyzed. The specific binding is calculated by subtracting the non-specific binding signal from the total binding signal. This allows for the quantification and visualization of β-amyloid plaque distribution in the tissue sections.
Protocol 3: In Vivo PET Imaging in a Transgenic Mouse Model
This protocol outlines a typical PET imaging study in a transgenic mouse model of Alzheimer's disease, such as the 5XFAD or APPswe/PS1dE9 models.[21][22][23]
-
Animal Preparation : Anesthetize the mouse (e.g., with isoflurane) and place it on the scanner bed. A tail vein catheter may be inserted for tracer injection.
-
Tracer Administration : Administer a bolus injection of [¹⁸F]this compound intravenously via the tail vein. The injected dose is recorded.
-
PET Scan Acquisition : A dynamic or static PET scan is acquired. For dynamic scans, acquisition starts simultaneously with the injection and continues for a period of 60-90 minutes. For static scans, imaging is performed at a specific time point post-injection (e.g., 30-60 minutes).
-
Image Reconstruction : The acquired PET data is corrected for attenuation and decay and reconstructed into a 3D image volume.
-
Image Analysis :
-
The PET image is co-registered with a corresponding anatomical image, such as a CT or MRI scan of the mouse brain, for accurate anatomical localization.
-
Regions of interest (ROIs) are drawn on specific brain areas (e.g., cortex, hippocampus) and a reference region devoid of specific binding (e.g., cerebellum).
-
The tracer uptake in each ROI is quantified. The most common metric is the Standardized Uptake Value Ratio (SUVR), calculated by dividing the mean uptake value in a target ROI by the mean uptake value in the reference region.
-
-
Statistical Analysis : SUVR values are compared between the transgenic and wild-type control groups to determine if there is a statistically significant difference in tracer uptake, indicating the presence of amyloid pathology.
Caption: Logical workflow for the diagnostic use of this compound PET.
References
- 1. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (18F) - Wikipedia [en.wikipedia.org]
- 3. [(18)F]this compound: a review in β-amyloid PET imaging in cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. radiologybusiness.com [radiologybusiness.com]
- 6. This compound to trace amyloid-β in the Alzheimer brain by means of PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Automated synthesis of [18F]this compound as Alzheimer's disease imaging agent based on a synthesis module system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A simple and efficient automated microvolume radiosynthesis of [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Facile and rapid one-step radiosynthesis of [(18)F]BAY94-9172 with a new precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. This compound for PET Imaging of Beta-Amyloid Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. What is the mechanism of this compound F-18? [synapse.patsnap.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. In vitro Characterization of the Regional Binding Distribution of Amyloid PET Tracer this compound and the Glia Tracers Deprenyl and PK11195 in Autopsy Alzheimer’s Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Imaging With 18F-FDG- and 18F-Florbetaben-PET/MRI Detects Pathological Changes in the Brain of the Commonly Used 5XFAD Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [18F]-florbetaben PET/CT Imaging in the Alzheimer's Disease Mouse Model APPswe/PS1dE9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cross-Sectional Comparison of Small Animal [18F]-Florbetaben Amyloid-PET between Transgenic AD Mouse Models | PLOS One [journals.plos.org]
Pharmacokinetic Profile of Florbetaben in Non-Human Primates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Florbetaben (¹⁸F), marketed as Neuraceq®, is a fluorine-18 (B77423) radiolabeled stilbene (B7821643) derivative used for Positron Emission Tomography (PET) imaging of the brain to estimate β-amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's disease and other causes of cognitive decline. Understanding the pharmacokinetic profile of this tracer in relevant animal models is crucial for preclinical research and drug development. This technical guide provides a comprehensive overview of the available information on the pharmacokinetics of this compound, with a focus on non-human primates, supplemented by data from other preclinical species and human studies where direct non-human primate data is not publicly available.
While specific quantitative pharmacokinetic parameters (such as AUC, Cmax, Tmax, and half-life) for this compound in non-human primate species are not extensively detailed in publicly accessible literature due to the proprietary nature of preclinical drug development data, this guide synthesizes information from regulatory documents and related research to provide a holistic view.
Preclinical Pharmacokinetic and Safety Assessment
Regulatory submissions to the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) confirm that this compound underwent a comprehensive preclinical development program to establish its safety and efficacy profile before human trials. These programs typically include studies in at least two species, one rodent and one non-rodent, to assess pharmacokinetics, biodistribution, and toxicology.
Experimental Protocols in Preclinical Studies
While specific protocols for this compound in non-human primates are not detailed in the public domain, a general methodology for such studies can be outlined based on standard practices in radiopharmaceutical development.
Typical Experimental Protocol for PET Imaging and Pharmacokinetic Analysis in Non-Human Primates:
-
Animal Model: Rhesus or Cynomolgus monkeys are commonly used due to their physiological and genetic similarity to humans.
-
Radiotracer Administration: A bolus injection of a specified dose of [¹⁸F]this compound is administered intravenously.
-
PET Imaging: Dynamic PET scans are acquired immediately following injection to measure the tracer's distribution and kinetics in the brain and other organs over time.
-
Arterial Blood Sampling: Serial arterial blood samples are collected to determine the concentration of the parent tracer and its metabolites in plasma over time, which is crucial for generating an arterial input function for kinetic modeling.
-
Metabolite Analysis: Plasma samples are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to separate the parent radiotracer from its radiolabeled metabolites.
-
Kinetic Modeling: The resulting time-activity curves from the PET data and the arterial input function are fitted to compartmental models to estimate pharmacokinetic parameters.
-
Biodistribution: Whole-body PET scans or ex vivo tissue counting at the end of the study can be used to determine the overall distribution of the radiotracer in various organs.
Pharmacokinetic Data
As previously stated, specific quantitative data from non-human primate studies are not publicly available. However, data from human studies provide valuable insights into the expected pharmacokinetic profile.
Human Pharmacokinetic Profile
After intravenous administration in humans, this compound exhibits rapid distribution and elimination. Key characteristics include:
-
Plasma Clearance: this compound is rapidly cleared from the plasma.
-
Metabolism: It is metabolized, with a notable polar metabolite fraction appearing in the plasma shortly after injection.
-
Brain Uptake: The tracer readily crosses the blood-brain barrier, reaching a peak concentration in the brain within minutes after injection.
The following table summarizes the key pharmacokinetic parameters of this compound in humans, which can serve as a reference for what might be expected in non-human primate models.
| Parameter | Value in Humans |
| Time to Peak Brain Uptake | ~5-15 minutes post-injection |
| Plasma Half-life (initial phase) | Rapid |
| Major Metabolites | Polar metabolites |
| Primary Route of Excretion | Hepatic |
Visualizations
Experimental Workflow for a Preclinical PET Study
The following diagram illustrates a typical workflow for a preclinical PET imaging study designed to evaluate the pharmacokinetics of a radiotracer like this compound in a non-human primate model.
Caption: Preclinical PET Study Workflow.
Known Metabolic Pathway of this compound
Based on in vitro studies, the metabolism of this compound is understood to proceed via several cytochrome P450 enzymes. The following diagram illustrates this relationship.
Caption: this compound Metabolic Pathway.
Conclusion
While a comprehensive, publicly available dataset on the pharmacokinetic profile of this compound in non-human primates is lacking, the available information from its preclinical development and human studies provides a strong indication of its behavior. It is a rapidly distributed and metabolized radiotracer, and non-human primate models have undoubtedly played a critical role in its successful clinical translation. For researchers in the field, understanding the general principles of preclinical radiotracer evaluation and the known human pharmacokinetic profile of this compound is essential for designing and interpreting new studies. Future publications of preclinical data, should they become available, would be of significant interest to the scientific community.
Core Principles of Florbetaben ([¹⁸F]) Radiochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Florbetaben ([¹⁸F]), marketed under the trade name Neuraceq®, is a fluorine-18 (B77423) labeled radiopharmaceutical used for Positron Emission Tomography (PET) imaging of the brain.[1] It is a diagnostic tool to visualize β-amyloid plaques, which are pathological hallmarks of Alzheimer's disease.[2][3] The radiotracer, a stilbene (B7821643) derivative, possesses a high affinity for the fibrillar form of amyloid-beta aggregates.[2][4] Its relatively long half-life of 110 minutes for fluorine-18 allows for centralized production and distribution to PET centers without an on-site cyclotron, a significant advantage over carbon-11 (B1219553) labeled tracers.[4] This guide provides an in-depth overview of the fundamental principles of this compound radiochemistry, including its synthesis, purification, and quality control.
Radiosynthesis of this compound ([¹⁸F])
The radiosynthesis of this compound ([¹⁸F]) is typically achieved through a nucleophilic substitution reaction. The process involves the labeling of a precursor molecule with [¹⁸F]fluoride, followed by deprotection and purification steps. Both one-step and two-step synthesis methodologies have been developed and are often performed using automated synthesis modules to ensure reproducibility and compliance with Good Manufacturing Practice (GMP).[5][6][7]
Precursors
Two main types of precursors are commonly used for the radiosynthesis of this compound ([¹⁸F]):
-
Boc-protected precursor: This precursor, N-Boc-4-(N-methylamino)-4'-(2-(2-(2-mesyloxyethoxy)ethoxy)ethoxy)stilbene, requires a two-step, one-pot synthesis. The initial nucleophilic fluorination is followed by an acidic hydrolysis step to remove the Boc (tert-butyloxycarbonyl) protecting group.[8][9]
-
Mesylate precursor: A newer, non-protected precursor, methanesulfonic acid 2-[2-(2-{4-[2-(4-methylamino-phenyl)-vinyl]-phenoxy}-ethoxy)-ethoxy]-ethyl ester, allows for a more direct, one-step radiosynthesis.[5][7]
Radiolabeling Reaction
The core of the synthesis is the nucleophilic substitution of a leaving group (typically a mesylate) on the precursor with [¹⁸F]fluoride. The [¹⁸F]fluoride is produced in a cyclotron and is activated by forming a complex with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of a weak base like potassium carbonate (K₂CO₃).[8] The reaction is typically carried out in an anhydrous aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, at an elevated temperature.[8][10]
Deprotection (for Boc-protected precursor)
When using the Boc-protected precursor, the intermediate product must be deprotected. This is achieved by acid hydrolysis, commonly using hydrochloric acid (HCl), at an elevated temperature.[8][11]
Experimental Protocols and Data
Automated Synthesis (Two-Step Method)
An automated synthesis procedure using a commercial module (e.g., PET-MF-2V-IT-1) has been described for the two-step synthesis.[5]
Methodology:
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted with a solution of Kryptofix 2.2.2 and potassium carbonate.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile.
-
Radiolabeling: The Boc-protected precursor dissolved in DMSO is added to the dried [¹⁸F]fluoride complex and heated.
-
Deprotection: After cooling, hydrochloric acid is added, and the mixture is heated to remove the Boc protecting group.
-
Purification: The crude product is purified by semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: The collected HPLC fraction containing this compound ([¹⁸F]) is reformulated into an injectable solution, typically involving solid-phase extraction (SPE) using a C18 cartridge.[8]
Microvolume Synthesis (Two-Step Method)
A microvolume method has been developed for producing smaller batches of this compound ([¹⁸F]), which is particularly useful for preclinical studies.[8]
Methodology:
-
[¹⁸F]Fluoride Drying: Aqueous [¹⁸F]fluoride is azeotropically dried with a K₂CO₃/K₂₂₂ complex.[8]
-
Radiofluorination: The Boc-protected precursor (80 nmol) in 10 μL of DMSO is added and heated at 130 °C for 5 minutes.[8]
-
Deprotection: The intermediate is deprotected with HCl at 90 °C for 3 minutes.[8]
-
Purification: The crude product is purified via analytical scale HPLC.[8]
-
Formulation: The purified product is reformulated using a miniature C18 solid-phase extraction cartridge.[8]
One-Step Radiosynthesis
A more facile, one-step radiosynthesis has been developed using a non-protected mesylate precursor.[7]
Methodology:
-
[¹⁸F]Fluorination: The mesylate precursor is reacted with the activated [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Purification: The reaction mixture is purified using solid-phase extraction with a C18 Sep-Pak cartridge, which simplifies and shortens the overall process compared to HPLC purification.[7]
| Synthesis Method | Precursor | Synthesis Time | Radiochemical Yield (uncorrected) | Radiochemical Purity | Reference |
| Automated (Two-Step) | Boc-protected Mesylate | 50 min | 20-25% | > 95% | [5][11] |
| Microvolume (Two-Step) | Boc-protected | 55 min | 49 ± 3% | > 98% | [8] |
| One-Step (SPE Purification) | Mesylate | 30 min | 23 ± 3% | > 95% | [7] |
| Two-Step (SPE Purification) | Boc-protected Mesylate | 45 min | 17 ± 2% | > 95% | [7] |
Quality Control
To ensure the safety and efficacy of this compound ([¹⁸F]) for clinical use, several quality control tests are performed.
-
Radiochemical Purity and Identity: This is typically determined by analytical High-Performance Liquid Chromatography (HPLC). The retention time of the radioactive product is compared to that of a non-radioactive this compound reference standard.[12] The radiochemical purity should be ≥ 90%.[12]
-
Radionuclidic Purity: The identity of the radionuclide (¹⁸F) is confirmed by gamma spectroscopy and measurement of its half-life. The radionuclidic purity should be ≥ 99%.[12]
-
pH: The pH of the final injectable solution is measured to ensure it is within a physiologically acceptable range (typically 4.5 to 8.5).[12]
-
Residual Solvents: The levels of any residual solvents from the synthesis process (e.g., acetonitrile, DMSO, ethanol) are determined by gas chromatography to ensure they are below acceptable limits.
-
Bacterial Endotoxins: The final product is tested for bacterial endotoxins to ensure its sterility.
Visualization of Workflows and Mechanisms
Caption: Automated radiosynthesis workflow for this compound ([¹⁸F]).
Caption: Quality control workflow for this compound ([¹⁸F]).
Caption: Mechanism of action of this compound ([¹⁸F]).
Conclusion
The radiochemistry of this compound ([¹⁸F]) is well-established, with robust and automated synthesis methods that provide high yields and purity suitable for clinical applications. The development of both two-step and more streamlined one-step synthesis protocols offers flexibility for different production needs. Rigorous quality control procedures are essential to ensure the final product is safe and effective for its intended use in the diagnostic imaging of β-amyloid plaques in the brain. The principles outlined in this guide provide a foundational understanding for researchers and professionals involved in the development and application of this important PET radiopharmaceutical.
References
- 1. This compound (18F) - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound F-18? [synapse.patsnap.com]
- 3. 18F-florbetaben whole-body PET/MRI for evaluation of systemic amyloid deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated synthesis of [18F]this compound as Alzheimer's disease imaging agent based on a synthesis module system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GMP-compliant automated synthesis of [(18)F]AV-45 (Florbetapir F 18) for imaging beta-amyloid plaques in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile and rapid one-step radiosynthesis of [(18)F]BAY94-9172 with a new precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple and efficient automated microvolume radiosynthesis of [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for PET Imaging of Beta-Amyloid Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 11. researchgate.net [researchgate.net]
- 12. Ethnic comparison of pharmacokinetics of 18F-florbetaben, a PET tracer for beta-amyloid imaging, in healthy Caucasian and Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Binding Profile of Florbetaben: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Florbetaben ([¹⁸F]this compound), commercially known as Neuraceq®, is a fluorine-18 (B77423) labeled PET tracer highly specific for the detection of β-amyloid (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease.[1][2] While its high affinity for Aβ is well-established, a thorough understanding of its off-target binding profile is crucial for a comprehensive safety and specificity assessment. This technical guide provides an in-depth overview of the publicly available data on the off-target binding of this compound, details the experimental methodologies used for its characterization, and presents visual workflows for key experimental protocols.
Introduction
This compound is a stilbene (B7821643) derivative that binds to Aβ plaques in the brain, allowing for their visualization and quantification via Positron Emission Tomography (PET).[3] Its utility in the diagnostic evaluation of cognitive impairment is well-documented.[4][5] Off-target binding, the interaction of a drug or imaging agent with molecular targets other than its intended target, can lead to unforeseen pharmacological effects or confounding signals in diagnostic imaging. Therefore, a detailed characterization of the off-target binding profile of this compound is essential for accurate image interpretation and patient safety.
In Vitro Off-Target Binding Profile
While extensive off-target screening data against a broad panel of CNS receptors, ion channels, and enzymes are not publicly available in peer-reviewed literature or regulatory summaries, key studies have established the high specificity of this compound for Aβ plaques over other protein aggregates commonly found in neurodegenerative diseases.
Table 1: Summary of this compound Binding Specificity
| Target | Binding Affinity/Observation | Reference |
| β-Amyloid Plaques | High affinity (Kd of 16 nM and 135 nM in frontal cortex homogenates from AD patients) | [3][6] |
| Tau Aggregates | Does not bind to AT8 positive tau deposits in brain tissue from patients with frontotemporal dementia.[3][6] | [3][6] |
| α-Synuclein Aggregates | Does not bind to α-synuclein in tissue from patients with dementia with Lewy bodies. | [7] |
It is standard practice during drug development to conduct safety pharmacology studies that assess binding to a wide range of molecular targets. The FDA and EMA have deemed this compound safe for clinical use, suggesting no significant off-target interactions were identified that would pose a safety concern at the microdoses used in PET imaging.[1][8]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding profile of radiopharmaceuticals like this compound.
In Vitro Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of a test compound (unlabeled this compound) to a specific receptor or target by measuring its ability to compete with a radiolabeled ligand known to bind to that target.
Workflow for In Vitro Radioligand Competition Binding Assay
Caption: Workflow of an in vitro radioligand competition binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Tissues or cells expressing the target of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[9]
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable assay buffer.[9]
-
Protein concentration is determined using a standard method (e.g., BCA assay).[9]
-
-
Incubation:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand for the off-target of interest and varying concentrations of unlabeled this compound.[9][10]
-
Incubation is typically carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[9]
-
-
Separation:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[10]
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[10]
-
-
Detection and Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.[10]
-
Non-specific binding is determined in the presence of a high concentration of a known ligand for the target.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[9]
-
In Vitro Autoradiography
This technique is used to visualize the anatomical distribution of binding sites for a radiolabeled compound (e.g., [³H]this compound or [¹⁸F]this compound) in tissue sections.
Workflow for In Vitro Autoradiography
Caption: Workflow of an in vitro autoradiography experiment.
Detailed Methodology:
-
Tissue Preparation:
-
Incubation and Washing:
-
The slides are pre-incubated in a buffer to rehydrate the tissue and remove any endogenous molecules that might interfere with binding.[12]
-
For total binding, sections are incubated with a solution containing radiolabeled this compound (e.g., [³H]this compound).[13]
-
For determining non-specific binding, adjacent sections are incubated with the radiolabeled this compound plus a high concentration of a non-radioactive competitor (e.g., unlabeled this compound) to saturate the specific binding sites.[13]
-
After incubation, the slides are washed in a series of ice-cold buffers to remove unbound radioligand.[14]
-
-
Exposure and Imaging:
-
Analysis:
-
The resulting digital images are analyzed using densitometry software. The signal intensity in different brain regions is quantified.
-
Specific binding is determined by subtracting the non-specific binding signal from the total binding signal.[13]
-
In Vivo Off-Target Binding Assessment
In vivo studies in animal models and human clinical trials provide further information on the off-target binding profile of this compound.
-
Biodistribution Studies: These studies in animals track the distribution of radiolabeled this compound throughout the body over time. The safety data from clinical trials, which included assessments from 978 administrations to 872 subjects, showed no signs of organ toxicity or impaired tolerance resulting from pharmacodynamic activity, suggesting a lack of significant off-target binding in peripheral organs at the administered dose.[1]
-
Human PET Imaging: Clinical studies have demonstrated high uptake of this compound in cortical regions known to contain Aβ plaques in patients with Alzheimer's disease, with lower, non-specific binding observed in white matter.[5] The lack of significant uptake in other brain regions known to be rich in various neurotransmitter receptors further supports the specificity of this compound for Aβ plaques.
Conclusion
The available evidence strongly indicates that this compound is a highly specific PET tracer for β-amyloid plaques. In vitro studies have demonstrated its lack of significant binding to other common protein aggregates such as tau and α-synuclein. While detailed quantitative data from broad off-target screening panels are not publicly available, the comprehensive non-clinical and clinical safety data support a favorable off-target binding profile with no identified interactions of clinical concern at the diagnostic doses used. The experimental protocols outlined in this guide provide a framework for the continued evaluation of the specificity of novel PET radiopharmaceuticals.
References
- 1. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. About Neuraceq® this compound F-18 Injection | Life Molecular Imaging [neuraceq.com]
- 5. Cerebral amyloid-β PET with this compound (18F) in patients with Alzheimer's disease and healthy controls: a multicentre phase 2 diagnostic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. In vitro characterization of [18F]-florbetaben, an Aβ imaging radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets [jove.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Autoradiography [fz-juelich.de]
- 14. Video: Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets [jove.com]
A Technical Guide to the Correlation of Florbetaben (¹⁸F) Uptake with Amyloid-β Pathology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The deposition of amyloid-beta (Aβ) plaques in the brain is a central pathological hallmark of Alzheimer's disease (AD).[1] The ability to accurately detect and quantify Aβ pathology in vivo is critical for early diagnosis, patient stratification in clinical trials, and monitoring the efficacy of amyloid-targeting therapies.[2][3][4] Florbetaben (¹⁸F) is a fluorine-18 (B77423) labeled radiopharmaceutical that has been developed for positron emission tomography (PET) imaging of Aβ neuritic plaques.[5][6] Extensive clinical validation, benchmarked against post-mortem histopathology, has established a robust and reliable correlation between this compound uptake in the brain and the underlying amyloid plaque density. This technical guide provides an in-depth overview of the mechanism of action, experimental protocols used for validation, and the quantitative relationship between this compound PET signal and histopathologically confirmed amyloid pathology.
Introduction to this compound (¹⁸F) and Amyloid Imaging
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is the initiating event in the pathogenesis of AD, leading to subsequent neurodegeneration and cognitive decline.[7][8] For decades, the definitive confirmation of Aβ plaques was only possible through post-mortem brain tissue examination.[2] The development of PET tracers capable of crossing the blood-brain barrier and specifically binding to these plaques has revolutionized the field.[9]
This compound is a stilbene (B7821643) derivative labeled with the positron-emitting isotope fluorine-18 (¹⁸F).[5] Its 110-minute half-life allows for widespread distribution to PET centers, making it a practical tool for routine clinical and research use.[5] Numerous studies have demonstrated that this compound PET imaging can sensitively and specifically detect neuritic Aβ plaques, providing a reliable estimate of plaque density in living individuals.[6][10] A negative this compound scan indicates sparse to no neuritic plaques, reducing the likelihood that a patient's cognitive impairment is due to AD.[5][11]
Mechanism of Action and PET Signal Generation
The utility of this compound as an amyloid imaging agent is predicated on its specific biochemical interactions and the physical principles of PET.
-
Blood-Brain Barrier Penetration: Following intravenous administration, this compound is designed to effectively cross the blood-brain barrier to enter the brain tissue.[12]
-
Specific Binding to Fibrillar Amyloid: The benzothiazole (B30560) core of the this compound molecule exhibits high affinity and selectivity for the fibrillar form of Aβ aggregates, which constitute the core of amyloid plaques.[5][12] It specifically binds to the β-pleated sheet conformation of these aggregates and does not show significant binding to other protein aggregates like tau or α-synuclein.[5]
-
Positron Emission and Detection: The ¹⁸F radioisotope decays by emitting a positron. This positron travels a short distance before annihilating with a nearby electron, resulting in the emission of two 511 keV gamma photons that travel in opposite directions.[12] These photons are detected by the PET scanner, allowing for the three-dimensional reconstruction of the tracer's distribution in the brain.[12] Areas with higher concentrations of Aβ plaques will accumulate more this compound, leading to a higher PET signal.
References
- 1. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 2. Histological validation of neuroimaging modalities | Lea T. Grinberg Lab [grinberglab.ucsf.edu]
- 3. AMYLOID IMAGING IN AGING AND DEMENTIA: TESTING THE AMYLOID HYPOTHESIS IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [(18)F]this compound: a review in β-amyloid PET imaging in cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alzheimer’s disease: amyloid-based pathogenesis and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-amyloid pathway | Abcam [abcam.com]
- 9. The Who, When, Why, and How of PET Amyloid Imaging in Management of Alzheimer’s Disease—Review of Literature and Interesting Images - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound PET imaging to detect amyloid beta plaques in Alzheimer's disease: phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. What is the mechanism of this compound F-18? [synapse.patsnap.com]
Methodological & Application
Protocol for the Synthesis and Quality Control of [¹⁸F]Florbetaben
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁸F]Florbetaben is a fluorine-18 (B77423) labeled radiopharmaceutical used for Positron Emission Tomography (PET) imaging of the brain to estimate β-amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's Disease (AD) and other causes of cognitive decline. These application notes provide a detailed protocol for the automated synthesis and comprehensive quality control of [¹⁸F]this compound, intended for use in research and drug development settings.
Synthesis of [¹⁸F]this compound
The synthesis of [¹⁸F]this compound can be achieved through two primary automated methods: a one-step synthesis using a non-protected precursor and a two-step synthesis using a Boc-protected precursor. Both methods involve a nucleophilic substitution reaction with [¹⁸F]fluoride.
Reagents and Materials
| Reagent/Material | Supplier/Grade |
| [¹⁸F]Fluoride | Produced from a cyclotron via the ¹⁸O(p,n)¹⁸F reaction in ¹⁸O-enriched water |
| Precursor 1 (One-Step) | Methanesulfonic acid 2-[2-(2-{4-[2-(4-methylamino-phenyl)-vinyl]-phenoxy}-ethoxy)-ethoxy]-ethyl ester |
| Precursor 2 (Two-Step) | N-Boc protected mesylate FBB precursor |
| Kryptofix 2.2.2 (K₂₂₂) | Pharmaceutical Grade |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Pharmaceutical Grade |
| Acetonitrile (B52724) (MeCN) | Anhydrous, HPLC Grade |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, HPLC Grade |
| Hydrochloric Acid (HCl) | 1 M or 2 M, Pharmaceutical Grade |
| Ethanol (B145695) (EtOH) | Absolute, USP Grade |
| Water for Injection (WFI) | USP Grade |
| Solid Phase Extraction (SPE) Cartridges | C18 type |
| HPLC System | Preparative and Analytical with UV and Radioactivity Detectors |
Automated Synthesis Procedure
The synthesis is typically performed on a commercial automated synthesis module. The following is a general protocol that can be adapted to specific modules.
This method utilizes a mesylate precursor that does not require a deprotection step.
Experimental Protocol:
-
[¹⁸F]Fluoride Trapping and Elution: Load the aqueous [¹⁸F]fluoride solution onto a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge. Elute the trapped [¹⁸F]fluoride into the reactor vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen or under vacuum to remove water. Repeat with additions of anhydrous acetonitrile.
-
Radiolabeling: Dissolve the methanesulfonic acid precursor in anhydrous DMSO and add it to the reactor containing the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 120-130°C for 10-15 minutes.
-
Purification: After cooling, the crude reaction mixture is diluted and purified using semi-preparative HPLC.
-
Formulation: The collected HPLC fraction containing [¹⁸F]this compound is diluted with water and trapped on a C18 SPE cartridge. The cartridge is washed with water, and the final product is eluted with ethanol and formulated in a sterile saline solution for injection.
This method employs a Boc-protected precursor, requiring an additional deprotection step.
Experimental Protocol:
-
[¹⁸F]Fluoride Trapping and Elution: Same as the one-step protocol.
-
Azeotropic Drying: Same as the one-step protocol.
-
Radiolabeling: Add the N-Boc protected mesylate precursor dissolved in anhydrous DMSO to the dried [¹⁸F]fluoride complex. Heat the mixture at 130°C for 5 minutes to form the Boc-protected [¹⁸F]this compound intermediate.[1]
-
Acid Hydrolysis (Deprotection): After cooling, add hydrochloric acid (e.g., 1 M or 2 M) to the reactor and heat at 90-120°C for 3-10 minutes to remove the Boc protecting group.[1]
-
Purification and Formulation: Neutralize the reaction mixture and proceed with HPLC purification and SPE formulation as described in the one-step protocol.
Synthesis Data Summary
| Parameter | One-Step Synthesis | Two-Step Synthesis |
| Precursor | Methanesulfonic acid ester | N-Boc protected mesylate |
| Radiochemical Yield (uncorrected) | 20-25%[2] | 17 ± 2% (SPE purification) |
| Radiochemical Purity | > 95%[2] | > 95% |
| Total Synthesis Time | ~50 minutes[2] | ~45-55 minutes[1] |
Synthesis Workflow Diagram
Caption: Automated synthesis workflow for [18F]this compound.
Quality Control of [¹⁸F]this compound
A comprehensive quality control (QC) process is essential to ensure the safety and efficacy of the final [¹⁸F]this compound product. The following tests should be performed on each batch.
QC Data Summary
| Quality Control Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free of visible particles |
| pH | pH meter or strip | 4.5 - 8.5 |
| Radionuclidic Identity | Gamma-ray spectroscopy | Principal gamma photon at 511 keV |
| Radionuclidic Purity | Half-life measurement | 105 - 115 minutes |
| Radiochemical Identity | HPLC | Retention time of the main peak corresponds to the [¹⁹F]this compound reference standard |
| Radiochemical Purity | HPLC | ≥ 95% |
| Chemical Purity | ||
| - Residual Solvents | Gas Chromatography (GC) | Acetonitrile: ≤ 410 ppm, Ethanol: ≤ 5000 ppm |
| - Kryptofix 2.2.2 | TLC or HPLC | ≤ 50 µg/mL |
| Sterility | Membrane Filtration | No microbial growth after 14 days |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 175 EU/V (Endotoxin Units per volume) |
Quality Control Protocols
Experimental Protocol:
-
System: Analytical HPLC with a UV detector (set at an appropriate wavelength, e.g., 254 nm or 350 nm) and a radioactivity detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH 7.2) in a suitable ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Procedure: Inject a small aliquot of the final [¹⁸F]this compound solution and the [¹⁹F]this compound reference standard.
-
Analysis: Compare the retention time of the main radioactive peak with that of the reference standard to confirm identity. Calculate the radiochemical purity by integrating the area of all radioactive peaks and expressing the area of the [¹⁸F]this compound peak as a percentage of the total radioactive peak area.
Experimental Protocol:
-
System: Gas chromatograph with a Flame Ionization Detector (FID) and a suitable column (e.g., G43 phase).
-
Injector: Headspace or direct injection.
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An appropriate temperature gradient to separate ethanol and acetonitrile.
-
Procedure: Prepare standard solutions of ethanol and acetonitrile. Analyze the standards and a sample of the final [¹⁸F]this compound solution.
-
Analysis: Quantify the amount of each solvent in the sample by comparing the peak areas to the calibration curve generated from the standards.
Experimental Protocol:
-
Method: Membrane filtration method as per USP <71>.
-
Procedure: Filter a defined volume of the [¹⁸F]this compound solution through a 0.22 µm sterile membrane filter.
-
Incubation: Aseptically transfer the filter to tryptic soy broth and fluid thioglycollate medium.
-
Observation: Incubate for 14 days and observe for any signs of microbial growth.
Experimental Protocol:
-
Method: Limulus Amebocyte Lysate (LAL) test, either gel-clot or kinetic turbidimetric/chromogenic methods.
-
Procedure: Follow the manufacturer's instructions for the LAL test kit. The test is performed by mixing the [¹⁸F]this compound solution with the LAL reagent.
-
Analysis: Observe for clot formation (gel-clot method) or changes in turbidity/color (kinetic methods) to determine the endotoxin (B1171834) level.
Quality Control Workflow Diagram
Caption: Quality control workflow for the final [18F]this compound product.
References
Standardized Protocol for Florbetaben PET Imaging in Rodents: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, standardized protocol for conducting [¹⁸F]-Florbetaben Positron Emission Tomography (PET) imaging in rodents. The aim is to offer a reproducible methodology for the in vivo quantification of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). This protocol is designed for preclinical research in various rodent models of cerebral amyloidosis to assess disease progression and evaluate the efficacy of novel therapeutic interventions.
Introduction to Florbetaben PET Imaging
[¹⁸F]-Florbetaben is a fluorine-18 (B77423) labeled PET tracer that binds with high affinity to Aβ plaques in the brain.[1][2] Its use in preclinical rodent models allows for the non-invasive, longitudinal assessment of amyloid pathology.[3][4] This technique is instrumental in understanding the time course of plaque formation and for testing the amyloid-lowering potential of new drug candidates.[3][5]
Experimental Protocols
A consistent and standardized protocol is crucial for obtaining reliable and comparable results across different studies and research groups.[6][7] The following sections outline the key steps for performing this compound PET imaging in rodents.
Animal Models
A variety of transgenic mouse models of Alzheimer's disease are commonly used for this compound PET imaging. These include, but are not limited to:
-
APPswe/PS2: This model shows a progressive increase in amyloid deposition with age.[6]
-
5XFAD: This model exhibits an early and aggressive amyloid pathology.[8][9]
-
APP/PS1dE9: Another widely used model with significant amyloid plaque pathology.[3]
-
APP23: Characterized by a later onset of amyloid deposition.[10]
Wild-type (WT) littermates or age-matched C57Bl/6 mice are typically used as control animals.[6][8][9]
Radiochemistry and Tracer Administration
[¹⁸F]-Florbetaben is synthesized from its precursor through a nucleophilic substitution reaction with [¹⁸F]fluoride.[6] The final product should have a high radiochemical purity (>98%) and specific activity (typically 50–90 GBq/μmol).[6]
Protocol for Radiotracer Administration:
-
Anesthetize the rodent using isoflurane (B1672236) (1.5-2% in oxygen).[6][8][9]
-
Administer a bolus injection of [¹⁸F]-Florbetaben via the tail vein.
-
Maintain the animal under anesthesia during the subsequent uptake period.[8][9]
PET/CT or PET/MRI Imaging Acquisition
Small-animal PET scanners are used for image acquisition. Co-registration with CT or MRI provides anatomical information for accurate localization of the PET signal.[3][11]
Imaging Protocol:
-
Uptake Period: Allow for a 30-40 minute uptake period following tracer injection before starting the emission scan.[6][8][9]
-
Transmission Scan: Perform a 15-minute transmission scan using a rotating [⁵⁷Co] point source for attenuation correction.[6] For PET/MRI, an MRI-based attenuation correction map is used.[8][9]
-
Emission Scan: Acquire a single-frame static emission scan for 30 minutes, typically from 30 to 60 minutes or 40 to 70 minutes post-injection.[6][8][9]
-
Image Reconstruction: Reconstruct the PET images using standard algorithms such as Ordered Subsets Expectation Maximization (OSEM) or Filtered Backprojection (FBP).[7]
Image Analysis and Quantification
The primary outcome measure for this compound PET imaging is the Standardized Uptake Value Ratio (SUVR). This ratio is calculated by normalizing the tracer uptake in a target region of interest (ROI) to a reference region with minimal specific binding.
Quantification Protocol:
-
Anatomical Co-registration: Co-register the PET images with a standard mouse brain MRI atlas.[6]
-
Volume of Interest (VOI) Definition: Define VOIs for various brain regions, including:
-
SUVR Calculation: Calculate the SUVR for each target region using the following formula:
-
SUVR = (Mean SUV in Target Region) / (Mean SUV in Cerebellum)
-
Quantitative Data Summary
The following tables summarize representative quantitative data from this compound PET imaging studies in different rodent models.
Table 1: Cortical SUVR in APPswe/PS2 Mice vs. Wild-Type Controls [6]
| Age (months) | APPswe/PS2 SUVR (CTX/CBL) | Wild-Type SUVR (CTX/CBL) |
| 5 | 0.95 ± 0.04 | 0.95 ± 0.03 |
| 8 | 1.04 ± 0.03 | 0.95 ± 0.03 |
| 10 | 1.07 ± 0.04 | 0.95 ± 0.03 |
| 16 | 1.28 ± 0.06 | 0.95 ± 0.03 |
| 19 | 1.39 ± 0.09 | 0.95 ± 0.03 |
Table 2: Regional SUVR in 12-month-old APPswe/PS1dE9 Mice vs. Wild-Type Controls [3]
| Brain Region | APPswe/PS1dE9 SUVR | Wild-Type SUVR |
| Cortex | Increased (visual) | Baseline |
| Hippocampus | Significantly Increased | Baseline |
| Cerebellum | Increased (visual) | Baseline |
Note: While visual increases were observed in the cortex and cerebellum, only the hippocampus showed a statistically significant increase in SUVR relative to the cerebellum in this particular study.[3]
Table 3: Whole Brain SUV in a Transgenic Mouse Model Over Time [12]
| Age (months) | Whole Brain SUV |
| 5 | ~0.1 |
| 14 | ~0.05 |
Note: This study observed a decrease in whole brain SUV with age, which was contrary to expectations of increased plaque load. This highlights the importance of using a reference region for SUVR calculations to account for global changes in tracer delivery or clearance.[12]
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for this compound PET imaging in rodents.
This compound Binding and Signal Detection
Caption: Mechanism of this compound signal generation.
References
- 1. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In the Pipeline A New Image Search: PET Amyloid Imaging Agen [practicalneurology.com]
- 3. [18F]-florbetaben PET/CT Imaging in the Alzheimer's Disease Mouse Model APPswe/PS1dE9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 18F-labeled radiopharmaceuticals for the molecular neuroimaging of amyloid plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Longitudinal, Quantitative Assessment of Amyloid, Neuroinflammation, and Anti-Amyloid Treatment in a Living Mouse Model of Alzheimer's Disease Enabled by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Sectional Comparison of Small Animal [18F]-Florbetaben Amyloid-PET between Transgenic AD Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. In vivo Imaging With 18F-FDG- and 18F-Florbetaben-PET/MRI Detects Pathological Changes in the Brain of the Commonly Used 5XFAD Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vivo Imaging With 18F-FDG- and 18F-Florbetaben-PET/MRI Detects Pathological Changes in the Brain of the Commonly Used 5XFAD Mouse Model of Alzheimer's Disease [frontiersin.org]
- 10. PET Imaging in Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Florbetaben (¹⁸F) PET Scan Acquisition in Human Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the parameters and protocols for acquiring Florbetaben (¹⁸F) Positron Emission Tomography (PET) scans in human research settings. This compound is a radiopharmaceutical agent indicated for PET imaging of the brain to estimate β-amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's disease (AD) and other causes of cognitive decline.[1] Adherence to standardized protocols is crucial for ensuring data quality, comparability across research studies, and accurate quantification of amyloid burden.
I. Pre-Scan Protocol: Patient Preparation
Proper patient preparation is essential for a successful this compound PET scan and to minimize artifacts.
Patient Screening and Contraindications:
-
Inclusion Criteria: Participants should typically have a diagnosis of cognitive impairment for which AD is a diagnostic consideration.[2][3]
-
Exclusion Criteria:
-
Pregnancy is an absolute contraindication for amyloid PET imaging.[3][4]
-
Breastfeeding should be discontinued (B1498344) for 12-24 hours following radiotracer administration.[1][3]
-
Inability of the patient to cooperate and remain still for the duration of the scan.[1]
-
Known hypersensitivity to this compound or any of its excipients.[1]
-
Pre-Imaging Instructions:
-
Fasting: It is generally not necessary for patients to be fasting before the scan.[1]
-
Medications: Patients can typically continue their regular medications.[1]
-
Comfort: Patients should wear comfortable clothing without metal objects on or around the head (e.g., hair clips, earrings).[1]
-
Hydration: Patients should be well-hydrated, and are advised to drink water and void their bladder before the scan to improve comfort and reduce radiation exposure.[5]
-
Sedation: For patients who may have difficulty remaining still, such as those with advanced dementia, sedation may be considered.[1]
II. Radiopharmaceutical Administration and Uptake
The administration of this compound (¹⁸F) and the subsequent uptake period are critical steps that directly impact image quality.
Dosage and Administration:
-
The recommended adult dose of this compound is typically 300 MBq (megabecquerels), which is equivalent to 8.1 mCi (millicuries).[2][3]
-
The radiotracer is administered as a single intravenous bolus injection.[2] To ensure the full dose is delivered, the injection should be followed by a saline flush (5-15 mL of 0.9% sterile sodium chloride).[5][6]
Uptake Period:
-
Following the injection, there is a recommended uptake period to allow for the radiotracer to distribute and bind to β-amyloid plaques in the brain.
-
The standard uptake time for static imaging is between 45 and 130 minutes post-injection, with a common window being 90 to 110 minutes.[7][8]
-
During this period, the patient should rest comfortably. Specific conditions such as ambient light or noise levels do not need to be controlled.[1]
III. PET Scan Acquisition Protocol
The acquisition parameters can vary depending on the research question, with options for both static and dynamic imaging.
Patient Positioning:
-
The patient should be positioned supine on the scanner bed with their head comfortably placed in a head holder.
-
The head should be positioned to center the brain in the scanner's field of view (FOV), with the canthomeatal line perpendicular to the floor if possible.[1]
-
The entire brain, including the cerebellum, must be within the FOV.[5]
-
Head movement should be minimized using tape or other flexible restraints.[1][5]
Acquisition Parameters:
-
Static Acquisition: This is the most common method for clinical and many research applications. The scan typically begins 90 minutes after injection and lasts for 15-20 minutes.[9] Recent studies suggest that a shorter scan time of 5 minutes may be sufficient without compromising diagnostic accuracy.[9]
-
Dynamic Acquisition: For kinetic modeling studies, dynamic scanning can be performed. This involves continuous imaging immediately after the tracer injection for an extended period, which can be up to 260 minutes.[10] This allows for the measurement of tracer delivery and binding kinetics. A dual time-window acquisition (e.g., 0-30 minutes and 120-140 minutes) has been proposed as a compromise between quantification accuracy and patient comfort.
-
Early-Phase Acquisition: Some research protocols include an early-phase scan, typically within the first 10 minutes after injection, which can provide information on cerebral blood flow.[7]
-
3D Acquisition Mode: Imaging should be performed in 3D mode to maximize sensitivity.[5]
IV. Image Reconstruction and Processing
The choice of reconstruction algorithm and its parameters significantly impacts the final image quality and quantitative accuracy.
Attenuation Correction:
-
A low-dose CT scan or an isotope transmission scan should be performed for attenuation correction.[7][10]
Reconstruction Algorithms:
-
Iterative reconstruction algorithms are standard. The most commonly used is the Ordered Subset Expectation Maximization (OSEM) algorithm.[3][11]
-
More advanced algorithms that incorporate Point Spread Function (PSF) and Time-Of-Flight (TOF) information can improve spatial resolution and image quality.[10][12]
-
MR-guided reconstruction methods, such as MR-guided Block Sequential Regularized Expectation Maximization (MRgBSREM), can also enhance image quality by using anatomical information from MRI.[7]
Post-Reconstruction Filtering:
-
A post-reconstruction filter, such as a Gaussian filter, is often applied to reduce noise in the images. The full width at half maximum (FWHM) of the filter is a key parameter that influences image smoothness and resolution.[11]
V. Data Presentation: Quantitative Parameters
The following tables summarize the key quantitative parameters for this compound PET scan acquisition based on published research protocols.
Table 1: Radiopharmaceutical and Dosing
| Parameter | Value | Source |
| Radiopharmaceutical | This compound (¹⁸F) (Neuraceq™) | [1][3] |
| Recommended Adult Dose | 300 MBq (8.1 mCi) | [2][3] |
| Administration Route | Intravenous Bolus Injection | [2] |
| Saline Flush | 5-15 mL | [5][6] |
Table 2: Scan Timing and Duration
| Parameter | Value | Notes | Source |
| Static Acquisition | |||
| Uptake Period | 90 - 110 minutes post-injection | Standard window for late-phase imaging | [7][8] |
| Scan Duration | 15 - 20 minutes | A shorter 5-minute scan may be viable | [9] |
| Dynamic Acquisition | |||
| Start Time | Immediately upon injection | For kinetic modeling | [7][10] |
| Total Duration | Up to 260 minutes | Can be acquired in multiple frames/scans | [10] |
| Dual Time-Window | 0-30 min and 120-140 min | Compromise for kinetic modeling | |
| Early-Phase Acquisition | |||
| Start Time | Immediately upon injection | Reflects cerebral blood flow | [7] |
| Duration | 10 minutes | [7] |
Table 3: Image Reconstruction Parameters
| Parameter | Example Values | Notes | Source |
| Algorithm | OSEM (Ordered Subset Expectation Maximization) | Most commonly used iterative algorithm | [3][11] |
| OSEM + TOF (Time-Of-Flight) | Improves signal-to-noise ratio | [10][12] | |
| OSEM + PSF (Point Spread Function) | Improves spatial resolution | [10][12] | |
| MRgBSREM | Uses MR data for improved reconstruction | [7] | |
| Iterations & Subsets | 2 iterations, 20 subsets | Varies by scanner and software | [1][2] |
| 4 iterations, 16 subsets | [3] | ||
| 3 iterations, 28 subsets | [7] | ||
| Post-Reconstruction Filter | Gaussian | Commonly used to reduce noise | [11] |
| FWHM | 2.14 mm - 5.0 mm | FWHM = Full Width at Half Maximum | [2][11] |
| Pixel Size | 2 - 3 mm | [5][6] | |
| Slice Thickness | 2 - 4 mm | [5][6] |
VI. Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a this compound PET research study, from patient recruitment to data analysis.
References
- 1. Comparison of Amyloid-PET Analysis Software Using 18F-Florbetaben PET in Patients with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validation of quantitative assessment of this compound PET scans as an adjunct to the visual assessment across 15 software methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. snmmi.org [snmmi.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. medrxiv.org [medrxiv.org]
- 8. Enhancing the Diagnostic Accuracy of Amyloid PET: The Impact of MR-Guided PET Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative comparative analysis of amyloid PET images using three radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of PET Reconstruction on Amyloid-β Quantitation in Cross-Sectional and Longitudinal Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ppmi-info.org [ppmi-info.org]
- 12. Comparison among Reconstruction Algorithms for Quantitative Analysis of 11C-Acetate Cardiac PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Florbetaben in the Evaluation of Anti-Amyloid Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Florbetaben ([18F]FBB), a fluorine-18 (B77423) labeled stilbene (B7821643) derivative, is a radiopharmaceutical agent approved for Positron Emission Tomography (PET) imaging of the brain.[1][2] It is designed to visualize β-amyloid plaques, a key neuropathological hallmark of Alzheimer's disease.[3][4] The ability of this compound to selectively bind to these plaques allows for the in vivo assessment of amyloid pathology, making it an invaluable tool in the development and evaluation of anti-amyloid therapies.[1][2] These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in a research and clinical trial setting.
This compound PET imaging serves a critical role in the development of anti-amyloid therapies by:
-
Confirming Amyloid Pathology: Ensuring the enrollment of subjects with confirmed amyloid deposition in clinical trials.[2]
-
Monitoring Treatment Response: Quantitatively assessing changes in amyloid plaque burden following therapeutic intervention.[5]
-
Evaluating Efficacy: Providing key biomarker data to support the efficacy of novel anti-amyloid agents.[1]
Mechanism of Action
This compound is a fluorine-18 radiolabeled compound that, when administered intravenously, crosses the blood-brain barrier.[3] Its molecular structure has a high affinity for binding to the β-sheet conformation of aggregated amyloid-β peptides found in neuritic plaques.[1][3] The fluorine-18 isotope emits positrons, which annihilate with electrons in the surrounding tissue to produce two 511 keV gamma photons that are detected by the PET scanner.[3] The resulting PET image provides a quantitative map of the distribution and density of amyloid plaques in the brain.[3]
Quantitative Data Presentation
Quantitative analysis of this compound PET scans is crucial for objectively measuring changes in amyloid plaque burden. The most common method is the calculation of the Standardized Uptake Value Ratio (SUVR), which compares the tracer uptake in cortical regions of interest to a reference region with minimal specific binding, typically the cerebellar cortex.[6][7] Another standardized approach is the Centiloid (CL) scale, which allows for the harmonization of quantitative amyloid PET results across different tracers and imaging sites.[5][8]
Table 1: Key Quantitative Metrics in this compound PET Imaging
| Metric | Description | Typical Reference Region | Interpretation |
| Standardized Uptake Value Ratio (SUVR) | Ratio of the average radioactivity concentration in a region of interest to the average radioactivity concentration in a reference region.[6][7] | Cerebellar Cortex | Higher SUVR values indicate greater amyloid plaque density. A composite cortical SUVR is often used for a global measure. |
| Centiloid (CL) | A standardized scale for quantifying amyloid plaque burden, where 0 represents the average amyloid level in young, healthy controls and 100 represents the average level in typical Alzheimer's disease patients.[5][8] | Whole Cerebellum | Provides a standardized and comparable measure of amyloid pathology across different studies and tracers. |
| Brain Amyloid Plaque Load (BAPL) Score | A semi-quantitative visual assessment score.[9] | N/A | BAPL 1 (none), BAPL 2 (moderate), BAPL 3 (pronounced). |
Table 2: Representative this compound SUVR Values
| Population | Composite Cortical SUVR (mean ± SD) | Brain Amyloid Plaque Load (BAPL) Score | Reference |
| Healthy Controls | 1.32 | 1 | [9] |
| Mild Cognitive Impairment (Amyloid Positive) | 1.44 | 2 | [9] |
| Alzheimer's Disease | 1.97 | 3 | [9] |
Experimental Protocols
Subject Preparation and Radiotracer Administration
Objective: To ensure optimal imaging conditions and subject safety.
Materials:
-
This compound ([18F]FBB) injection
-
Intravenous (IV) catheter
-
Saline flush
Protocol:
-
Informed Consent: Obtain written informed consent from the subject or their legally authorized representative.
-
Subject Screening: Confirm subject eligibility based on inclusion/exclusion criteria of the study protocol.
-
Fasting: Subjects should fast for at least 4 hours prior to radiotracer injection to ensure stable metabolic conditions.
-
Hydration: Encourage the subject to be well-hydrated before and after the scan to facilitate clearance of the radiotracer.
-
IV Line Placement: Insert an IV catheter into a suitable peripheral vein.
-
Radiotracer Administration: Administer a single intravenous bolus injection of 300 MBq (8.1 mCi) of this compound.[10]
-
Saline Flush: Immediately follow the injection with a saline flush to ensure complete administration of the radiotracer.
PET Image Acquisition
Objective: To acquire high-quality PET images of the brain for quantitative analysis.
Materials:
-
PET/CT or PET/MR scanner
-
Head holder to minimize motion
Protocol:
-
Uptake Period: A quiet and dimly lit environment is recommended for the uptake period between injection and scanning.
-
Scan Timing: Begin PET image acquisition 45 to 130 minutes after the this compound injection. A common protocol initiates a 20-minute scan at 90 minutes post-injection.[10]
-
Patient Positioning: Position the subject comfortably in the scanner with their head in a head holder to minimize motion. The imaging field of view should include the entire brain.
-
CT or MR Scan: Perform a low-dose CT or an MRI scan for attenuation correction and anatomical co-registration.
-
PET Scan: Acquire dynamic or static PET data as per the study protocol. For quantitative analysis, a 20-minute acquisition (e.g., 4 x 5-minute frames) is typical.[10]
Image Processing and Analysis
Objective: To process the raw PET data and perform quantitative analysis to determine amyloid plaque burden.
Materials:
-
Image processing software (e.g., PMOD, SPM, MIMneuro)[8]
-
Anatomical MRI of the subject (if available)
Protocol:
-
Image Reconstruction: Reconstruct the PET images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and random coincidences.
-
Motion Correction: If dynamic data was acquired, perform frame-to-frame motion correction.
-
Co-registration: Co-register the PET image to the subject's anatomical MRI (if available) or to a standard template.
-
Region of Interest (ROI) Definition: Define ROIs on the co-registered anatomical image for cortical areas (e.g., frontal, parietal, temporal, precuneus/posterior cingulate) and the reference region (cerebellar cortex).
-
SUVR Calculation: Calculate the SUVR for each cortical ROI by dividing the mean tracer uptake in that region by the mean uptake in the cerebellar cortex. A composite cortical SUVR is typically calculated by averaging the SUVRs from the predefined cortical regions.
-
Centiloid Conversion (Optional): Convert the SUVR values to the Centiloid scale using a validated method for this compound.
-
Visual Assessment: In addition to quantitative analysis, a trained reader should perform a visual assessment of the scans to classify them as amyloid-positive or amyloid-negative based on established criteria.
Visualizations
Caption: Workflow for evaluating anti-amyloid therapies using this compound PET.
Caption: Mechanism of this compound for amyloid plaque imaging.
References
- 1. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of this compound F-18? [synapse.patsnap.com]
- 4. This compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Validation of quantitative assessment of this compound PET scans as an adjunct to the visual assessment across 15 software methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. d-nb.info [d-nb.info]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Validation of quantitative assessment of this compound PET scans as an adjunct to the visual assessment across 15 software methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Florbetaben (¹⁸F) PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Florbetaben (¹⁸F) and the subsequent Positron Emission Tomography (PET) imaging to estimate beta-amyloid neuritic plaque density in the brain. This information is intended to guide researchers and clinicians in obtaining optimal and consistent imaging results for clinical and research applications, including the evaluation of Alzheimer's Disease (AD) and other causes of cognitive decline, as well as for the selection of patients for amyloid beta-directed therapies.[1][2][3]
Introduction to this compound (¹⁸F)
This compound is a fluorine-18 (B77423) (¹⁸F) labeled radiopharmaceutical that binds to beta-amyloid plaques, a key pathological hallmark of Alzheimer's disease.[4][5][6] Following intravenous injection, this compound crosses the blood-brain barrier and accumulates in brain regions with amyloid deposits.[1] PET imaging is then used to visualize the distribution and density of these plaques, providing valuable information for the diagnosis and study of AD.[4][7] A negative this compound PET scan indicates sparse to no amyloid plaques and is inconsistent with a neuropathological diagnosis of AD.[8][9] A positive scan indicates the presence of moderate to frequent amyloid plaques.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound administration and imaging.
Table 1: Recommended Dosage and Administration
| Parameter | Value | Source |
| Recommended Radioactivity | 300 MBq (8.1 mCi) | [1][8][10][11][12] |
| Radioactivity Range | 240 - 360 MBq | [8] |
| Administration Route | Slow Intravenous Bolus | [1][8][13] |
| Injection Rate | 6 sec/mL | [8][10] |
| Total Injection Volume | Up to 10 mL | [1][8] |
| Saline Flush | Approximately 10 mL of 0.9% sodium chloride | [1][8][10] |
Table 2: Imaging Uptake and Acquisition Times
| Parameter | Time | Source |
| Uptake Time (Post-injection to Scan Start) | 45 to 130 minutes | [1][10] |
| Commonly Used Uptake Window in Studies | 70 - 90 minutes | [4] |
| Alternative Uptake Window in Studies | 90 - 110 minutes | [4][14][15][16] |
| Recommended Scan Duration | 15 - 20 minutes | [1][8][10] |
| Scan Duration in some studies | 5, 10, 15, or 20 minutes | [4][15] |
Experimental Protocols
This section provides detailed protocols for patient preparation, this compound administration, and PET image acquisition.
Patient Preparation
-
Patient Identification: Verify the patient's identity using standard facility procedures.[10]
-
Informed Consent: Ensure the patient has provided informed consent for the procedure.
-
Hydration: Instruct the patient to hydrate (B1144303) well before and after the administration of this compound to aid in the clearance of the radiopharmaceutical.[1]
-
Patient Comfort: Place the patient in a comfortable, dimly lit, and quiet room.
-
Voiding: Instruct the patient to void immediately before the PET scan to reduce radiation exposure to the bladder.[1]
-
Sedation: If necessary for claustrophobia or to minimize movement, sedation may be administered approximately 30 minutes after the injection of this compound.
This compound (¹⁸F) Administration
-
Visual Inspection: Visually inspect the this compound solution for any particulate matter before administration. Do not use if particulates are present.[10]
-
Dose Calibration: Confirm the radioactivity of the this compound dose using a dose calibrator immediately before injection.[10]
-
Aseptic Technique: Use aseptic technique and radiation shielding throughout the withdrawal and administration process.[1]
-
Intravenous Access: Establish intravenous access in a large vein, preferably in the arm.
-
Injection: Administer the recommended 300 MBq (8.1 mCi) of this compound as a slow intravenous bolus at a rate of approximately 6 seconds per milliliter.[1][8][10]
-
Saline Flush: Immediately follow the injection with a flush of approximately 10 mL of 0.9% sterile sodium chloride solution to ensure the full dose is delivered.[1][8][10]
PET Image Acquisition
-
Patient Positioning: Position the patient in a supine position on the scanner bed. The head should be positioned to center the entire brain, including the cerebellum, within the PET scanner's field of view. Use head restraints as needed to minimize movement.[8][10]
-
Scan Start Time: Begin the PET scan between 45 and 130 minutes after the this compound injection.[1][10] Many studies have utilized a 90 to 110-minute uptake period for optimal imaging.[4][14][15][16]
-
Scan Duration: Acquire PET images for 15 to 20 minutes.[1][8][10]
-
Acquisition Mode: 3D data acquisition mode is recommended.[13]
-
Attenuation Correction: Perform a low-dose CT scan for attenuation correction before the emission scan.[15][17]
-
Image Reconstruction: Reconstruct the PET data with attenuation correction. The resulting transaxial pixel sizes should be between 2.0 and 3.0 mm.[8]
Diagrams
This compound PET Imaging Workflow
Caption: Workflow for this compound PET imaging from patient preparation to final report.
Mechanism of this compound Binding
Caption: Simplified diagram of this compound's mechanism of action in the brain.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. drugs.com [drugs.com]
- 3. appliedradiology.com [appliedradiology.com]
- 4. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for PET Imaging of Beta-Amyloid Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In the Pipeline A New Image Search: PET Amyloid Imaging Agen [practicalneurology.com]
- 7. radiologybusiness.com [radiologybusiness.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. 18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. life-mi.com [life-mi.com]
- 11. European Nuclear Medicine Guide [nucmed-guide.app]
- 12. reference.medscape.com [reference.medscape.com]
- 13. snmmi.org [snmmi.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Impact of shortening time on diagnosis of 18F-florbetaben PET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: In Vivo Imaging of Amyloid Plaques with Florbetaben in Transgenic Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) peptides, forming amyloid plaques in the brain.[1][2] Transgenic mouse models that recapitulate key aspects of AD pathology are indispensable for investigating disease mechanisms and evaluating novel therapeutic strategies.[3] Positron Emission Tomography (PET) with the radiotracer [18F]-Florbetaben allows for the non-invasive, longitudinal quantification of Aβ plaque burden in vivo.[3][4]
Florbetaben binds with high affinity and specificity to fibrillar Aβ plaques.[5] In vivo imaging with this compound in transgenic mice enables researchers to monitor the temporal and spatial progression of amyloidogenesis, assess the efficacy of anti-amyloid therapies, and correlate plaque pathology with cognitive and behavioral deficits.[3][4] This document provides detailed protocols for performing this compound-PET imaging in various transgenic mouse models of AD and presents quantitative data to guide experimental design and interpretation.
Quantitative Data: this compound Uptake in Transgenic Mice
The standardized uptake value ratio (SUVR), typically calculated by normalizing the tracer uptake in a region of interest (ROI) to a reference region with sparse plaque pathology (e.g., cerebellum or brain stem), is the standard metric for quantifying amyloid burden.[6][7] The tables below summarize representative SUVR data from various studies.
Table 1: Cortical SUVR ([18F]-Florbetaben) in Various Transgenic Mouse Models. Reference Region: Cerebellum (unless otherwise noted)
| Mouse Model | Age (Months) | Mean Cortical SUVR (±SD) | Control Group (WT) SUVR (±SD) | Citation(s) |
| APPswe/PS2 | 5 | 0.95 ± 0.04 | 0.95 ± 0.03 | [6][7] |
| 8 | 1.04 ± 0.03 | 0.95 ± 0.03 | [6][7] | |
| 10 | 1.07 ± 0.04 | 0.95 ± 0.03 | [6][7] | |
| 16 | 1.28 ± 0.06 | 0.95 ± 0.03 | [6][7] | |
| 19 | 1.39 ± 0.09 | 0.95 ± 0.03 | [6][7] | |
| APP-Swe | 10 | ~0.94 ± 0.03 | ~0.94 | [4][6] |
| 13 | ~0.94 ± 0.04 | ~0.94 | [4][6] | |
| 16 | 1.00 ± 0.05 (+7.9% increase) | ~0.94 | [4][5][6] | |
| 20 | 1.09 ± 0.08 (+16.6% increase) | ~0.94 | [4][5][6] | |
| APP/PS1dE9 | 12 | 0.96 | 0.95 ± 0.03 | [6][7] |
| 24 | 0.91-0.92 (Decline due to cerebellar plaques) | 0.95 ± 0.03 | [6][7] | |
| ARTE10 (APP/PS1) | 9 | Significantly higher than WT | - | [1][8][9] |
| 15 | Progressive increase from 9 months | - | [1][8][9] | |
| 21 | Progressive increase from 15 months | - | [1][8][9] | |
| 5XFAD | 7 | Significantly higher than WT | - | [3][10] |
| 12 | Significantly higher than WT | - | [3][10] | |
| APP/PS1 | 24 | 1.35 ± 0.06 | - | [11] |
Table 2: Hippocampal SUVR ([18F]-Florbetaben) in APPswe/PS2 Mice. Reference Region: Cerebellum
| Age (Months) | Mean Hippocampal SUVR (±SD) | Control Group (WT) SUVR (±SD) | Citation(s) |
| 5, 8, 10 | 1.04 - 1.08 | 1.00 ± 0.03 | [6] |
| 16 | 1.28 ± 0.07 | 1.00 ± 0.03 | [6] |
| 19 | 1.31 ± 0.12 | 1.00 ± 0.03 | [6] |
Note on Reference Region Selection: While the cerebellum is a common reference region, some models, like the APPswe/PS1dE9, develop cerebellar plaques at older ages, which can lead to an underestimation of the SUVR.[6][7] In such cases, the brain stem may serve as a more appropriate reference region.[9] Histological validation is recommended to confirm the absence of plaque pathology in the chosen reference region.
Experimental Protocols
Successful and reproducible in vivo imaging requires careful attention to protocol details. The following sections outline a standardized methodology synthesized from multiple studies.
-
Animal Models: A variety of transgenic mouse models are suitable, including APPswe/PS2, 5XFAD, ARTE10, and APP-Swe.[3][6][9] The choice of model is critical, as some strains show more robust and earlier plaque pathology amenable to PET detection.[12] Age- and sex-matched wild-type (WT) littermates should be used as controls.[3]
-
Anesthesia: Anesthetize the mouse with isoflurane (B1672236) (e.g., 1.5-2.0% isoflurane delivered in oxygen at 3.5 L/min).[6] Maintain anesthesia throughout the radiotracer injection and imaging period.
-
Catheterization: For intravenous injection, place a catheter in a lateral tail vein.
-
Physiological Monitoring: Throughout the procedure, monitor the animal's respiratory rate and maintain body temperature using a heated bed (37°C).[3][10]
-
Dose: Administer a bolus injection of [18F]-Florbetaben via the tail vein catheter. The injected dose typically ranges from 7.5 to 15 MBq.[3][6]
-
Volume: The injection volume should be kept low, typically around 150-200 μL, in saline.[3][6]
-
Uptake Period: Following injection, allow for an uptake period of 30 to 40 minutes while the animal remains under anesthesia.[3][6] This period allows for the tracer to distribute, cross the blood-brain barrier, and for unbound tracer to wash out.
-
Animal Positioning: Place the anesthetized animal in the scanner's gantry. Ensure the head is centered in the field of view.
-
Transmission/Attenuation Scan: Acquire a transmission scan (using a [57Co] point source for PET-only systems) or a CT/MRI scan for anatomical reference and attenuation correction.[3][6]
-
Emission Scan: Acquire a static emission scan for 15 to 30 minutes. A common acquisition window is from 30 to 60 minutes post-injection.[4][6]
-
Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization, OSEM).[12] The images should be corrected for attenuation, scatter, and decay.
-
Image Co-registration: Co-register the PET images to a standard mouse brain atlas or to the corresponding anatomical MRI/CT scan.
-
Volume of Interest (VOI) Definition: Define VOIs for relevant brain regions, including the cortex, hippocampus, and the chosen reference region (cerebellum or brain stem).
-
SUVR Calculation: Calculate the mean radioactivity concentration within each VOI. The SUVR is then computed as: SUVR = (Mean uptake in target ROI) / (Mean uptake in reference region)
-
Statistical Analysis: Compare SUVR values between transgenic and WT groups using appropriate statistical tests (e.g., t-test, ANOVA). A voxel-wise statistical analysis can also be performed to identify specific regions of increased tracer uptake.[4]
-
Ex Vivo Autoradiography: Following the final imaging session, perfuse and excise the brain. Section the brain and expose the sections to a phosphor imaging plate to visualize the microscopic distribution of the radiotracer.[1][6]
-
Histology: Use the same or adjacent brain sections for histological staining to confirm the presence and density of amyloid plaques. Common stains include Methoxy-X04, Congo red, or specific anti-Aβ antibodies.[6]
-
Correlation: Correlate the quantitative data from PET (SUVR) and autoradiography with the plaque load determined by histology. A strong correlation validates the in vivo imaging results.[1][4][6] An excellent correlation between in vivo PET and ex vivo autoradiography (r = 0.947) has been reported.[1][2][9]
Diagrams and Workflows
The following diagrams illustrate the key workflows for performing and analyzing this compound-PET imaging experiments in transgenic mice.
Caption: High-level overview of the experimental process from animal selection to final data correlation.
Caption: Step-by-step process for PET data acquisition, reconstruction, and quantitative analysis.
References
- 1. Comparison of the Amyloid Load in the Brains of Two Transgenic Alzheimer’s Disease Mouse Models Quantified by this compound Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Amyloid Load in the Brains of Two Transgenic Alzheimer's Disease Mouse Models Quantified by this compound Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Imaging With 18F-FDG- and 18F-Florbetaben-PET/MRI Detects Pathological Changes in the Brain of the Commonly Used 5XFAD Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Sectional Comparison of Small Animal [18F]-Florbetaben Amyloid-PET between Transgenic AD Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-sectional comparison of small animal [18F]-florbetaben amyloid-PET between transgenic AD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Comparison of the Amyloid Load in the Brains of Two Transgenic Alzheimer’s Disease Mouse Models Quantified by this compound Positron Emission Tomography [frontiersin.org]
- 10. Frontiers | In vivo Imaging With 18F-FDG- and 18F-Florbetaben-PET/MRI Detects Pathological Changes in the Brain of the Commonly Used 5XFAD Mouse Model of Alzheimer's Disease [frontiersin.org]
- 11. FIBT versus this compound and PiB: a preclinical comparison study with amyloid-PET in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Autoradiography with Florbetaben in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing in vitro autoradiography using Florbetaben on human brain tissue sections to visualize and quantify amyloid-beta (Aβ) plaques. This compound, a fluorine-18 (B77423) labeled PET tracer, binds with high affinity and specificity to Aβ plaques, making it a valuable tool in Alzheimer's disease research and drug development.[1] This document outlines the necessary reagents, equipment, and step-by-step procedures for tissue preparation, radioligand binding, signal detection, and data analysis.
Quantitative Data Summary
The following table summarizes the in vitro binding characteristics of [3H]this compound to human brain tissue. This data is crucial for designing and interpreting autoradiography experiments.
| Radioligand | Brain Region | Tissue Status | Kd (nM) | Bmax (pmol/g tissue) | Non-Specific Binding | Reference |
| [3H]this compound | Frontal Cortex | Alzheimer's Disease | 11.8 ± 1.4 | 15.3 ± 2.1 | ~5% | [2] |
Table 1: In Vitro Binding Affinity of [3H]this compound in Human Brain Tissue. Kd (dissociation constant) represents the concentration of radioligand at which 50% of the receptors are occupied, indicating binding affinity. Bmax (maximum number of binding sites) reflects the density of Aβ plaques. Data are presented as mean ± standard deviation.
Experimental Protocols
This section provides a detailed methodology for performing this compound autoradiography on postmortem human brain tissue sections. Both tritium (B154650) ([3H]) and fluorine-18 ([18F]) labeled this compound can be used.[1][3] The protocol using [3H]this compound is detailed below, as it is more commonly used for in vitro autoradiography due to its longer half-life and higher spatial resolution.[4]
Brain Tissue Preparation
-
Tissue Source: Obtain postmortem human brain tissue from well-characterized Alzheimer's disease patients and age-matched healthy controls.
-
Sectioning:
-
Using a cryostat, cut 10-20 µm thick sections of the brain region of interest (e.g., frontal cortex, hippocampus).
-
Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.
-
Air-dry the sections at room temperature for at least 1 hour.
-
Store the slides at -80°C until use.
-
[3H]this compound Autoradiography Protocol
-
Reagents and Buffers:
-
Incubation Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.5% bovine serum albumin (BSA).
-
[3H]this compound Working Solution: Prepare a 5 nM solution of [3H]this compound in incubation buffer.[5]
-
Washing Buffer: Ice-cold PBS, pH 7.4.
-
Non-Specific Binding (NSB) Solution: 5 nM [3H]this compound in incubation buffer containing 0.75 µM unlabeled this compound.[2]
-
-
Incubation Procedure:
-
Bring the slides to room temperature.
-
Arrange the slides in a humidified incubation chamber.
-
For total binding, cover each tissue section with 500 µL of the 5 nM [3H]this compound working solution.
-
For non-specific binding, cover adjacent sections with 500 µL of the NSB solution.
-
Incubate for 1 hour at room temperature.[6]
-
-
Washing Procedure:
Signal Detection and Analysis
-
Exposure:
-
Appose the dried slides to a tritium-sensitive phosphor imaging plate or autoradiographic film in a light-tight cassette.
-
Include calibrated tritium standards to enable quantification.
-
Expose for an appropriate duration (typically 1-4 weeks, depending on the signal intensity).
-
-
Image Acquisition:
-
Scan the phosphor imaging plate using a phosphor imager or develop the film.
-
-
Data Quantification:
-
Use densitometry software to measure the optical density of the signal in specific brain regions.
-
Convert the optical density values to radioactivity concentrations (e.g., nCi/mg tissue) using the calibration curve generated from the tritium standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.
-
Diagrams
Binding Mechanism of this compound
References
- 1. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Characterization of the Regional Binding Distribution of Amyloid PET Tracer this compound and the Glia Tracers Deprenyl and PK11195 in Autopsy Alzheimer’s Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro characterization of [18F]-florbetaben, an Aβ imaging radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential quenching and limits of resolution in autoradiograms of brain tissue labeled with 3H-, 125I- and 14C-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Florbetaben (¹⁸F) in Differential Diagnosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Florbetaben (¹⁸F) positron emission tomography (PET) in the differential diagnosis of dementia. This compound is a radiopharmaceutical that binds to β-amyloid plaques, a key pathological hallmark of Alzheimer's disease (AD). Its application is crucial in distinguishing AD from other causes of cognitive impairment.[1][2][3][4]
A negative this compound PET scan indicates a sparse to no neuritic plaque density, making a diagnosis of AD less likely and prompting investigation into other etiologies for cognitive decline.[5][6][7] Conversely, a positive scan, indicating moderate to frequent β-amyloid plaques, increases the likelihood of an AD diagnosis, although the presence of amyloid plaques can also be observed in other neurological conditions and in cognitively normal older individuals.[3][5][8]
Quantitative Data Summary
The following tables summarize the diagnostic performance of this compound PET in various research and clinical settings.
Table 1: Diagnostic Accuracy of this compound PET in Predicting Progression from Mild Cognitive Impairment (MCI) to Dementia
| Target Condition | Analysis Method | Sensitivity (95% CI) | Specificity (95% CI) | Study Population (n) | Source |
| Alzheimer's Disease Dementia (ADD) | Visual | 100% (84%-100%) | 83% (63%-98%) | 45 | [5][9] |
| Alzheimer's Disease Dementia (ADD) | Quantitative | 100% (84%-100%) | 88% (68%-97%) | 45 | [5][9] |
| Any Form of Dementia | Visual | 81% (61%-93%) | 79% (54%-94%) | 45 | [5][9] |
| Any Form of Dementia | Quantitative | 81% (61%-93%) | 84% (60%-97%) | 45 | [5][9] |
| Other Dementias (non-ADD) | Visual | 0% (0%-52%) | 38% (23%-54%) | 45 | [5][9] |
| Other Dementias (non-ADD) | Quantitative | 0% (0%-52%) | 40% (25%-57%) | 45 | [5][9] |
Table 2: Diagnostic Performance of this compound PET in Differentiating Alzheimer's Disease from Healthy Controls and Other Dementias
| Comparison Groups | Analysis Method | Sensitivity | Specificity | Area Under the Curve (AUC) | Source |
| AD vs. Healthy Controls | Visual | 80% | 91% | 0.92 | [4][8][10] |
| AD vs. Healthy Controls | Quantitative (LDA of SUVRs) | 85% | 91% | - | [10] |
| AD vs. FTLD | Visual & Semiquantitative | 97% | 91% | 0.92 | [8] |
| AD vs. Healthy Controls (Histopathology Confirmed) | Visual | 97.9% | 88.9% | - | [2][11] |
Table 3: Percentage of Patients with Cortical this compound Retention Across Different Neurodegenerative Conditions
| Diagnosis | Percentage with Positive Scan | Source |
| Alzheimer's Disease (AD) | 96% | [3][8][12] |
| Mild Cognitive Impairment (MCI) | 60% | [3][8][12] |
| Dementia with Lewy Bodies (DLB) | 29% | [3][8][12] |
| Vascular Dementia (VaD) | 25% | [3][8][12] |
| Frontotemporal Lobar Degeneration (FTLD) | 9% | [3][8][12] |
| Parkinson's Disease (PD) | 0% | [3][8][12] |
| Healthy Controls | 16% | [3][8][12] |
Experimental Protocols
Patient Selection and Preparation
-
Inclusion Criteria: Participants are typically adults with cognitive impairment who are being evaluated for Alzheimer's disease and other causes of cognitive decline.[13][14] Specific inclusion criteria often involve scores from cognitive assessments such as the Mini-Mental State Examination (MMSE) and the Clinical Dementia Rating (CDR).[10]
-
Exclusion Criteria: Standard exclusion criteria for PET imaging apply, including pregnancy, breastfeeding, and contraindications to the procedure.
-
Patient Preparation: No special preparation such as fasting is required. Patients should be well-hydrated.
Radiopharmaceutical Administration
-
Dosage: The recommended dose of this compound (¹⁸F) is a single intravenous bolus of 300 MBq (8.1 mCi).[5]
-
Administration: The radiotracer is administered as a slow intravenous bolus in a total volume of up to 10 mL.[5]
PET/CT Image Acquisition
-
Uptake Period: Patients should rest comfortably for an uptake period of 45 to 130 minutes following the injection.[5]
-
Acquisition Time: PET imaging is typically performed for 15 to 20 minutes.[5]
-
Scanner: A standard PET/CT scanner is used. An unenhanced low-dose CT scan is acquired for attenuation correction and anatomical localization.[15]
Image Analysis
a) Visual Interpretation:
-
Images are reviewed by trained readers who are blinded to the clinical diagnosis.[10]
-
The assessment focuses on the uptake of this compound in cortical gray matter relative to adjacent white matter.[13]
-
Key regions for evaluation include the temporal, frontal, and parietal lobes, as well as the posterior cingulate cortex and precuneus.[13]
-
A scan is considered positive if there is increased tracer uptake in one or more of these cortical regions. A negative scan shows no significant cortical uptake, with the signal largely confined to the white matter.
b) Quantitative Analysis (SUVR):
-
Software: Various software packages are available for the semi-quantitative analysis of amyloid PET data, such as MIMneuro, CortexID Suite, and Neurophet SCALE PET.[16]
-
Reference Region: The cerebellar cortex is most commonly used as the reference region for calculating Standardized Uptake Value Ratios (SUVRs).[8][10][17]
-
Regions of Interest (ROIs): SUVRs are calculated for specific cortical ROIs known for amyloid accumulation, including the anterior cingulate gyrus, inferior medial frontal gyrus, lateral temporal lobe, posterior cingulate gyrus, precuneus, and superior parietal lobule.[16]
-
Calculation: SUVR is the ratio of the mean tracer uptake in a target ROI to the mean uptake in the reference region.
-
Partial-Volume Effect Correction (PVEC): In patients with brain atrophy, PVEC can be applied to correct for the underestimation of PET signal intensity, thereby improving the accuracy of quantitative analysis.[18]
Visualizations
Caption: this compound PET imaging workflow from patient selection to diagnosis.
Caption: Decision tree for differential diagnosis based on this compound PET results.
References
- 1. radiologybusiness.com [radiologybusiness.com]
- 2. This compound PET imaging to detect amyloid beta plaques in Alzheimer's disease: phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound to trace amyloid-β in the Alzheimer brain by means of PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercehealthcare.com [fiercehealthcare.com]
- 7. Imaging with this compound reliably excludes amyloid pathology | MDedge [mdedge.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. 18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cerebral amyloid-β PET with this compound (18F) in patients with Alzheimer's disease and healthy controls: a multicentre phase 2 diagnostic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. Amyloid imaging with (18)F-florbetaben in Alzheimer disease and other dementias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Comparison of Amyloid-PET Analysis Software Using 18F-Florbetaben PET in Patients with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Partial-Volume Effect Correction Improves Quantitative Analysis of 18F-Florbetaben β-Amyloid PET Scans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low radiochemical yield of [18F]Florbetaben
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiosynthesis of [18F]Florbetaben. The information is presented in a question-and-answer format to directly address common issues that may lead to low radiochemical yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Radiochemical Yield in the Initial Fluorination Step
-
Question: My crude radiochemical yield is significantly lower than expected after the first step of the synthesis. What are the potential causes and how can I troubleshoot this?
-
Answer: A low yield in the nucleophilic fluorination step is a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Inadequate Drying of [18F]Fluoride: The presence of residual water can significantly reduce the nucleophilicity of the [18F]fluoride ion, leading to poor labeling efficiency.
-
Solution: Ensure the azeotropic drying process is complete. This typically involves multiple evaporations with acetonitrile (B52724) under a stream of inert gas (like nitrogen or argon) at an elevated temperature (e.g., 100-110°C). Visually inspect the reaction vessel to ensure it is completely dry before adding the precursor solution.
-
-
Suboptimal Reaction Temperature: The temperature for the radiofluorination is critical. If it's too low, the reaction rate will be slow, and if it's too high, it could lead to the degradation of the precursor or the product.
-
Solution: The optimal temperature for the fluorination of the Boc-protected precursor is typically around 130°C.[1] Verify the accuracy of your heating system's temperature controller.
-
-
Incorrect Precursor or Reagent Concentrations: The molar ratio of the precursor and the phase transfer catalyst (Kryptofix 2.2.2/K₂CO₃ complex) to the [18F]fluoride is a key parameter.
-
Solution: Ensure that the amounts of precursor, Kryptofix 2.2.2 (K₂₂₂), and potassium carbonate (K₂CO₃) are optimized. Using an excessive amount of precursor does not necessarily increase the yield and can complicate the purification process. Conversely, an insufficient amount will result in unreacted [18F]fluoride.
-
-
Degradation of Reagents: The quality of the precursor and Kryptofix 2.2.2 is crucial for a successful synthesis.
-
Solution: Store the precursor and K₂₂₂ under appropriate conditions (cool, dry, and protected from light) to prevent degradation. Use fresh, high-quality reagents for each synthesis.
-
-
Issue 2: Incomplete Deprotection of the Boc-Protected Intermediate
-
Question: I am observing a significant amount of the Boc-protected intermediate in my crude product mixture after the hydrolysis step. What could be the cause?
-
Answer: Incomplete deprotection is usually due to issues with the hydrolysis step.
-
Insufficient Acid Concentration or Volume: The removal of the Boc protecting group requires acidic conditions.
-
Solution: Ensure that the concentration and volume of the hydrochloric acid (HCl) solution are adequate. A common protocol uses 1 M HCl.[1]
-
-
Suboptimal Deprotection Temperature and Time: The deprotection reaction is temperature-dependent.
-
Solution: The reaction is typically carried out at around 90°C for 3-5 minutes.[1] Ensure your heating block is at the correct temperature and the reaction time is sufficient.
-
-
Issue 3: Poor Recovery After HPLC Purification
-
Question: My crude yield is acceptable, but I am losing a significant amount of activity during the HPLC purification. What are the common reasons for this?
-
Answer: Low recovery after HPLC purification can be frustrating. Here are some common culprits:
-
Suboptimal HPLC Conditions: The mobile phase composition, flow rate, and column type can all affect the separation and recovery of [18F]this compound.
-
Solution: Optimize your HPLC method. A typical mobile phase is a mixture of acetonitrile and water (or a buffer). Ensure the pH of the mobile phase is compatible with the product. The flow rate should be optimized for good separation without excessive peak broadening.
-
-
Product Adsorption to HPLC Components: The product may adhere to the tubing, injector, or the column itself.
-
Solution: Passivating the HPLC system with a non-radioactive standard before the actual run can sometimes help. Ensure all components of the fluid path are clean and free from contaminants.
-
-
Incorrect Fraction Collection: The collection window for the product peak might be mistimed.
-
Solution: Perform a calibration run with a non-radioactive [19F]this compound standard to determine the exact retention time. Ensure your fraction collector is accurately timed to collect the entire product peak.
-
-
Issue 4: Low Yield After Solid-Phase Extraction (SPE) Formulation
-
Question: I am using SPE for the final formulation, but my recovery from the C18 cartridge is low. How can I improve this?
-
Answer: Low recovery during SPE is often related to the loading, washing, or elution steps.
-
Inefficient Trapping on the Cartridge: The product may not be retained effectively on the C18 cartridge.
-
Solution: Ensure the crude product from the HPLC is sufficiently diluted with water before loading onto the SPE cartridge to promote retention of the relatively non-polar [18F]this compound.
-
-
Product Loss During Washing: The washing step, intended to remove impurities, might be eluting some of the product.
-
Solution: Use a mild washing solution, typically a low percentage of ethanol (B145695) in water, to remove hydrophilic impurities without eluting the product.
-
-
Incomplete Elution from the Cartridge: The product is strongly retained and not fully eluted.
-
Solution: Use a small volume of a strong organic solvent, like ethanol, to elute the final product. For microscale syntheses, miniature C18 cartridges that require a smaller elution volume can be beneficial.[1]
-
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of key reaction parameters on the radiochemical yield of [18F]this compound, based on optimization studies.
Table 1: Effect of Fluorination Temperature on Radiochemical Conversion
| Temperature (°C) | Average Radiochemical Conversion (%) | Standard Deviation (%) |
| 110 | 60 | 5 |
| 120 | 68 | 4 |
| 130 | 70 | 6 |
| 140 | 65 | 5 |
Data adapted from a microvolume synthesis study. Conditions: Boc-protected precursor (80 nmol), K₂CO₃/K₂₂₂ (275/383 nmol) in 10 μL DMSO for 5 min.[1]
Table 2: Effect of Base (K₂CO₃) Amount on Radiochemical Conversion
| K₂CO₃ Amount (nmol) | Average Radiochemical Conversion (%) | Standard Deviation (%) |
| 138 | 55 | 7 |
| 275 | 70 | 6 |
| 550 | 68 | 5 |
Data adapted from a microvolume synthesis study. K₂₂₂ amount was 1.4 times that of K₂CO₃. Conditions: Boc-protected precursor (80 nmol) at 130°C in 10 μL DMSO for 5 min.[1]
Table 3: Effect of Precursor Amount on Radiochemical Conversion
| Precursor Amount (nmol) | Average Radiochemical Conversion (%) | Standard Deviation (%) |
| 40 | 62 | 6 |
| 80 | 70 | 6 |
| 160 | 72 | 5 |
Data adapted from a microvolume synthesis study. Conditions: K₂CO₃/K₂₂₂ (275/383 nmol) at 130°C in 10 μL DMSO for 5 min.[1]
Experimental Protocols
Protocol 1: Automated Microvolume Radiosynthesis of [18F]this compound
This protocol is adapted from a method for a microfluidic synthesis platform.[1]
-
[18F]Fluoride Trapping and Drying:
-
Load aqueous [18F]fluoride onto a QMA cartridge.
-
Elute the [18F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 (383 nmol) and K₂CO₃ (275 nmol) in acetonitrile/water.
-
Perform azeotropic drying by heating at 100°C under a stream of nitrogen until visually dry. Repeat twice with the addition of anhydrous acetonitrile.
-
-
Radiofluorination:
-
Add a solution of the N-Boc protected mesylate precursor (80 nmol) in 10 μL of anhydrous DMSO to the dried [18F]fluoride/K₂₂₂ complex.
-
Heat the reaction mixture at 130°C for 5 minutes.
-
Cool the reaction vessel.
-
-
Hydrolysis (Deprotection):
-
Add 20 μL of 1 M HCl to the reaction mixture.
-
Heat at 90°C for 3 minutes.
-
Cool the reaction vessel to room temperature.
-
-
HPLC Purification:
-
Dilute the crude product with the HPLC mobile phase.
-
Inject the diluted crude product onto a semi-preparative C18 HPLC column.
-
Elute with an isocratic mobile phase of acetonitrile and water (e.g., 40-60% acetonitrile) at a suitable flow rate.
-
Monitor the eluate with a radioactivity detector and a UV detector.
-
Collect the fraction corresponding to the [18F]this compound peak.
-
-
Formulation by Solid-Phase Extraction (SPE):
-
Dilute the collected HPLC fraction with water (at least 4-5 times the volume of the fraction).
-
Load the diluted solution onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a small volume of water or a low-percentage ethanol-water solution to remove any remaining hydrophilic impurities.
-
Elute the final [18F]this compound product from the cartridge with a small volume of ethanol (e.g., 150-200 μL).
-
Dilute the ethanolic solution with a suitable buffer (e.g., saline or phosphate (B84403) buffer) to obtain the final injectable product.
-
Visualizations
Caption: Workflow for the automated radiosynthesis of [18F]this compound.
Caption: Troubleshooting logic for low radiochemical yield of [18F]this compound.
References
optimizing Florbetaben PET scan duration for signal-to-noise ratio
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Florbetaben PET scan protocols, with a specific focus on the relationship between scan duration and signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is the standard acquisition protocol for a this compound PET scan?
A standard this compound PET scan is typically a 20-minute acquisition performed 90 minutes after the intravenous injection of approximately 300 MBq of the [¹⁸F]this compound tracer.[1][2][3][4] The scan is often divided into four 5-minute dynamic frames.[2][3][4] This protocol is designed to allow for sufficient tracer uptake in the brain and clearance from the blood, providing a robust signal for the detection of amyloid-β plaques.
Q2: How does reducing the scan duration impact image quality and quantitative accuracy?
Reducing scan duration can increase image noise and potentially lower the signal-to-noise ratio (SNR).[1] Shorter scan times may lead readers to mistake noise for pathology or overlook subtle findings.[1] However, several studies have shown that shorter durations can still provide reliable quantitative results. For instance, one study found only minimal bias in Standardized Uptake Value Ratio (SUVR) and Centiloid (CL) values between 5-minute and 20-minute scans.[1][5] While SUVR and Centiloid values tend to increase slightly with longer scan times, the differences are often not statistically significant.[1][5]
Q3: Is a 5-minute scan duration viable for clinical or research use?
Yes, recent research suggests that a 5-minute scan is a viable and effective option for brain amyloid PET imaging in many clinical settings.[1][6] Shorter scans offer significant advantages, including increased patient comfort, reduced likelihood of motion artifacts, and improved clinical workflow efficiency.[1][6] Studies have demonstrated that a 5-minute scan can maintain high diagnostic accuracy, with minimal impact on quantitative measures like SUVR and Centiloid values when appropriate thresholds are used.[1][5][7] However, for certain patient populations, such as those with a high BMI, a tailored approach may be necessary due to differences in tracer biodistribution.[6]
Q4: How does scan duration affect diagnostic confidence and reader agreement?
Studies have shown that diagnostic confidence remains high even with shorter scan durations. A study comparing 5, 10, and 20-minute scans found no significant difference in diagnostic confidence among expert readers.[7] Inter-reader agreement also remained high across all scan durations. However, intra-reader agreement was found to be highest for the longest (20-minute) scan duration, suggesting that while shorter scans are robust for diagnosis, longer scans may provide greater consistency for individual readers upon re-evaluation.[7]
Troubleshooting Guide
Issue: Low Signal-to-Noise Ratio (SNR) in this compound PET Images
Low SNR can compromise the visual and quantitative assessment of amyloid plaque burden. Below are common causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient Scan Duration | A primary cause of high image noise is a scan time that is too short. While 5-minute scans are often viable, if SNR is a persistent issue, increasing the acquisition time to 10 or 20 minutes will improve signal quality.[1] |
| Patient Motion | Movement during the scan can introduce significant artifacts, blurring the image and reducing effective SNR. Ensure the patient is comfortable and use head restraints. Motion correction algorithms should be applied during image reconstruction if available.[8] |
| Incorrect Image Reconstruction Parameters | Suboptimal reconstruction parameters can amplify noise. For Ordered Subsets Expectation Maximization (OSEM) algorithms, the number of iterations and subsets should be optimized. While more iterations can improve signal, they can also increase noise.[3][8] |
| Suboptimal Filtering | Applying a simple Gaussian filter can reduce noise but may also blur anatomical details. Consider using advanced, edge-preserving filters or deep learning-based denoising methods to reduce noise while preserving quantitative accuracy.[8] |
| Low Injected Radiotracer Dose | An insufficient dose of [¹⁸F]this compound will result in a lower signal. Adhere to protocol recommendations of approximately 300 MBq, adjusting for patient characteristics as necessary.[1][2][3] |
Quantitative Data Summary
The following tables summarize key data on the impact of varying scan durations on quantitative metrics and diagnostic performance.
Table 1: Impact of Scan Duration on Quantitative Measures (SUVR & Centiloid)
This table presents the mean differences in SUVR and Centiloid values when comparing a 5-minute scan to a standard 20-minute scan. The data indicates minimal variation, suggesting that shorter scans maintain quantitative reliability.[1][5][6]
| Patient Group | Mean SUVR Difference (5 min vs. 20 min) | Mean Centiloid Difference (5 min vs. 20 min) |
| Amyloid-Positive | 0.03 | 4.60 |
| Amyloid-Negative | 0.01 | 2.38 |
Table 2: Diagnostic Performance vs. Scan Duration
This table shows the diagnostic performance and reader agreement for 5, 10, and 20-minute scans based on a blinded read by expert interpreters.[7]
| Metric | 5-min Scan | 10-min Scan | 20-min Scan |
| Sensitivity | 80% | 80% | 80% |
| Specificity | 96% | 96% | 96% |
| Diagnostic Confidence (Avg. %) | 95% | 97% | 97% |
| Inter-Reader Agreement (Kappa) | 0.89 | 0.94 | 0.94 |
| Intra-Reader Agreement (Kappa) | 0.80 | 0.71 | 1.00 |
Experimental Protocols & Visualizations
Standard this compound PET Experimental Protocol
This section details a typical methodology for acquiring and processing this compound PET data.
-
Subject Preparation : Subjects should fast for a minimum of 4 hours before the scan. Vital signs are recorded, and a brief medical history is taken.
-
Radiotracer Administration : An intravenous bolus of approximately 300 MBq (± 20%) of [¹⁸F]this compound is administered, followed by a saline flush.[2][3]
-
Uptake Period : A 90-minute uptake period follows the injection, during which the subject should rest comfortably.[1][2][7]
-
PET/CT Acquisition :
-
Image Reconstruction :
-
Images are corrected for attenuation, scatter, and decay.
-
Reconstruction is commonly performed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[3]
-
-
Data Analysis :
-
The reconstructed images are spatially normalized to a standard template (e.g., MNI).
-
SUVRs are calculated for cortical regions of interest, using a reference region such as the whole cerebellum or cerebellar gray matter.[9]
-
SUVR values can be converted to the Centiloid scale for standardized reporting.[1]
-
References
- 1. Impact of shortening time on diagnosis of 18F-florbetaben PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of quantitative assessment of this compound PET scans as an adjunct to the visual assessment across 15 software methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized classification of 18F-Florbetaben PET scans as positive and negative using an SUVR quantitative approach and comparison to visual assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amypad.eu [amypad.eu]
- 5. Impact of shortening time on diagnosis of 18F-florbetaben PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. auntminnie.com [auntminnie.com]
- 7. Influence of scan duration on the accuracy of β-amyloid PET with this compound in patients with Alzheimer's disease and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
common artifacts in Florbetaben PET imaging and how to correct them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and correcting common artifacts encountered during Florbetaben PET imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in this compound PET imaging?
A1: The most frequently encountered artifacts in this compound PET imaging of the brain are motion artifacts and attenuation correction artifacts. Patient movement during the scan can lead to blurred images and inaccurate quantification. Attenuation correction artifacts can arise from mismatches between the PET and CT scans or the presence of high-density materials like metal implants.[1]
Q2: How can I minimize patient motion during a this compound PET scan?
A2: Minimizing patient motion is crucial for high-quality images. Key strategies include:
-
Patient Comfort: Ensure the patient is comfortable before starting the scan. Use pillows and cushions for support.
-
Clear Communication: Explain the importance of remaining still to the patient before and during the scan.
-
Immobilization Devices: Utilize head holders, straps, or cushions to gently restrain the head.[2] In some cases, a thermoplastic mask can be used for more rigid immobilization.
-
Scan Duration: Shorter scan durations can reduce the likelihood of patient movement.[3]
Q3: What causes attenuation correction artifacts in PET/CT imaging?
A3: Attenuation correction artifacts in PET/CT can be caused by several factors:
-
Misregistration: Misalignment between the CT and PET images due to patient movement between the two scans.
-
Metal Implants: High-density objects like dental fillings or surgical clips can cause severe streak artifacts on the CT image, leading to inaccurate attenuation correction of the PET data.[1]
-
Contrast Agents: The use of intravenous or oral contrast agents for the CT scan can lead to artificially high attenuation values and subsequent artifacts in the PET image.[1]
Troubleshooting Guides
Issue 1: Blurring and Loss of Definition in Cortical Gray Matter
Possible Cause: Patient motion during the PET acquisition.
Troubleshooting Steps:
-
Visual Inspection: Carefully review the raw imaging data (sinograms or list-mode data if available) and the reconstructed images for signs of motion, such as blurring or "ghosting" of anatomical structures.
-
Review Patient Preparation: Confirm that appropriate patient positioning and immobilization techniques were used.
-
Retrospective Motion Correction: If motion is confirmed, apply a retrospective motion correction algorithm during image reconstruction. These algorithms can be data-driven or use external tracking systems to correct for movement.[4][5][6]
Issue 2: Areas of Artificially High or Low Tracer Uptake, Particularly Near the Skull Base or Sinuses
Possible Cause: Attenuation correction artifacts, potentially due to dental implants or other metallic hardware.
Troubleshooting Steps:
-
Inspect the CT Scan: Carefully examine the corresponding CT images for the presence of metal artifacts (streaks or dark bands) in the vicinity of the anomalous PET uptake.
-
Utilize Metal Artifact Reduction (MAR) Algorithms: If your system has MAR software, re-reconstruct the CT data using this algorithm and then re-process the PET data with the corrected attenuation map. Iterative MAR (iMAR) has been shown to be effective in reducing these artifacts.
-
Modify the Attenuation Map: In some cases, it may be possible to manually correct the attenuation map by drawing regions of interest (ROIs) around the artifactual areas and replacing the incorrect attenuation values with a value representative of the surrounding tissue.
Data Presentation
Table 1: Impact of Motion on this compound PET Quantification
| Parameter | No Motion | With Motion (Uncorrected) | With Motion (Corrected) |
| Image Quality | Sharp, clear gray-white matter delineation | Blurred, loss of cortical detail | Improved sharpness and delineation |
| Cortical SUVR | 1.55 ± 0.12 | 1.38 ± 0.15 (underestimation) | 1.52 ± 0.13 (closer to true value) |
| Diagnostic Confidence | High | Low to Moderate | High |
Note: The SUVR values are illustrative and can vary based on the patient population and specific brain regions analyzed. Motion typically leads to a blurring of activity, which can cause an underestimation of uptake in high-uptake regions and an overestimation in low-uptake regions.
Table 2: Effect of Metal Artifact Reduction (MAR) on PET Quantification (Illustrative Data)
| Region of Interest (ROI) | Without MAR | With Iterative MAR (iMAR) |
| Mean SUV in ROI with Dark Streak Artifact | 0.85 (underestimated) | 1.15 (corrected) |
| Mean SUV in ROI with Bright Streak Artifact | 1.40 (overestimated) | 1.10 (corrected) |
| Visual Image Quality | Artifacts present, potentially obscuring underlying anatomy | Artifacts significantly reduced, improved image quality |
Note: This data is illustrative and based on studies with other PET tracers, as specific quantitative data for this compound is limited. The principles of artifact correction are applicable.
Experimental Protocols
Protocol 1: Patient Positioning and Immobilization for Motion Prevention
-
Patient Communication: Clearly explain the imaging procedure to the patient, emphasizing the need to remain still for the duration of the scan.
-
Comfortable Positioning: Position the patient comfortably on the scanner bed in a supine position. Use cushions and pads to support the head, neck, and body to minimize discomfort.
-
Head Holder: Use a dedicated head holder to cradle the patient's head and reduce the range of motion.
-
Immobilization Straps: Apply soft, flexible straps across the forehead and chin to gently secure the head to the head holder. Ensure the straps are snug but not uncomfortable.
-
Final Check: Before starting the scan, visually inspect the patient's position to ensure they are straight and comfortable. Remind the patient to avoid talking or moving during the acquisition.
Protocol 2: Retrospective Motion Correction Workflow
-
Data Acquisition: Acquire PET data in list-mode or dynamic framing mode. This allows for the temporal separation of data, which is necessary for most motion correction algorithms.
-
Motion Detection: The motion correction software will analyze the acquired data to detect patient movement. This can be done through frame-to-frame registration or by analyzing the raw projection data.
-
Transformation Calculation: The software calculates the rigid-body transformation (translation and rotation) required to align each frame or event to a reference position (usually the first frame).
-
Data Correction: The calculated transformations are then applied to the PET data before or during the image reconstruction process.
-
Image Reconstruction: The motion-corrected data is then reconstructed to produce a final image with reduced motion artifacts.
Visualizations
References
- 1. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head holder for PET, CT, and MR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Movement Correction Method for Human Brain PET Images: Application to Quantitative Analysis of Dynamic [18F]-FDDNP Scans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving diagnostic precision in amyloid brain PET imaging through data-driven motion correction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Florbetaben Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility of Florbetaben positron emission tomography (PET) quantification in their experiments.
Troubleshooting Guide
This guide addresses specific issues that can lead to variability and poor reproducibility in this compound quantification.
| Issue | Potential Cause | Recommended Solution |
| High Inter-Subject Variability in SUVR/Centiloid Values | Differences in PET acquisition timing post-injection.[1] | Strictly adhere to a standardized acquisition window. For this compound, imaging is typically performed 90-110 minutes after tracer injection.[2][3] If deviations are unavoidable, they should be documented and considered during analysis.[1] |
| Inconsistent choice of reference region.[1] | Use a consistent and validated reference region for all subjects in a study. The whole cerebellum is a commonly used and recommended reference region.[4] | |
| Use of different PET analysis software across a study.[5] | Employ the same software and version for the analysis of all scans within a single study. If different software must be used, cross-validation and harmonization procedures are necessary.[6][7] | |
| Discrepancy Between Visual Assessment and Quantitative Results | Subjective nature of visual reads, especially in borderline cases. | Quantitative analysis can serve as a valuable adjunct to visual assessment, particularly for identifying early amyloid deposition or for longitudinal monitoring.[6][7][8] |
| Incorrect processing or application of the quantitative method. | Ensure proper co-registration of PET and MRI data and accurate definition of regions of interest (ROIs).[4] Double-check all processing steps for errors. | |
| Low Correlation Between Different Quantification Metrics (e.g., SUVR and Centiloid) | These metrics, while related, are not always perfectly linearly correlated and can be influenced differently by various factors. | Understand the underlying principles of each metric. The Centiloid scale is designed to standardize amyloid PET quantification across different tracers and methods, which can improve comparability.[6][9] |
| Difficulty in Discriminating Between Amyloid-Positive and -Negative Scans | Partial volume effects, especially in atrophic brains. | Apply partial volume correction (PVC) methods to account for the underestimation of tracer uptake in smaller brain regions. |
| Inappropriate SUVR or Centiloid positivity threshold. | Use a validated and data-driven threshold for defining amyloid positivity. For instance, a whole cerebellum-normalized SUVR threshold of 1.08 has been suggested for this compound in the ADNI cohort.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound PET images?
A1: The most common methods include:
-
Standardized Uptake Value Ratio (SUVR): This is a semi-quantitative method that calculates the ratio of tracer uptake in a target cortical region to a reference region devoid of specific binding (e.g., cerebellum).[10][11]
-
Centiloid (CL) Scale: This method standardizes SUVR values to a common scale (0-100), allowing for more direct comparison of amyloid burden across different tracers, scanners, and acquisition protocols.[6][9]
-
Kinetic Modeling: These are more complex methods that use dynamic PET data and often an arterial input function to provide absolute quantification of tracer binding, such as the distribution volume ratio (DVR).[10][12][13] While providing more detailed information, they are less practical for routine clinical use.[10]
Q2: How critical is the choice of the reference region for quantification?
A2: The choice of the reference region is critical and can significantly impact quantification results.[1] The ideal reference region should not accumulate amyloid over time and should have stable tracer uptake. The whole cerebellum and cerebellar gray matter are commonly used reference regions for this compound.[1][4] Consistency in the choice of reference region across all scans in a study is paramount for reproducibility.
Q3: Can I compare quantitative results obtained from different software packages?
A3: Direct comparison of results from different software packages can be challenging due to variations in image processing algorithms, ROI definitions, and calculation methods.[5] While studies have shown good correlation between some software packages, others may show poor reliability.[5][6] For multi-center studies or when comparing data across different platforms, it is essential to establish a standardized analysis pipeline and perform cross-software validation.[7]
Q4: What is the relationship between visual assessment and quantitative analysis?
A4: Visual assessment by trained readers is the approved clinical method for interpreting this compound PET scans.[2][14] Quantitative analysis serves as a valuable tool to complement and corroborate visual reads.[6][8] It can help in cases with equivocal visual findings, reduce inter-reader variability, and provide a continuous measure of amyloid burden for longitudinal studies.[15]
Q5: What are the key steps in a typical this compound PET image analysis workflow?
A5: A typical workflow involves:
-
Acquisition of a T1-weighted MRI scan for anatomical reference.
-
Intravenous injection of this compound.
-
PET scan acquisition at a standardized time post-injection (e.g., 90-110 minutes).
-
Co-registration of the PET image to the subject's MRI.
-
Definition of cortical target regions of interest (ROIs) and a reference region.
-
Calculation of the mean tracer uptake in each ROI.
-
Calculation of SUVR or conversion to the Centiloid scale.
Experimental Protocols & Methodologies
Standardized Uptake Value Ratio (SUVR) Calculation
-
Image Pre-processing:
-
Co-register the this compound PET image to the corresponding T1-weighted MRI.
-
Perform brain extraction and segmentation of the MRI to define gray matter, white matter, and cerebrospinal fluid.
-
-
Region of Interest (ROI) Definition:
-
SUVR Calculation:
-
Calculate the mean radioactivity concentration within the composite cortical target ROI.
-
Calculate the mean radioactivity concentration within the reference ROI.
-
Divide the mean value of the target ROI by the mean value of the reference ROI to obtain the SUVR.
-
Centiloid (CL) Conversion
The Centiloid scale maps SUVR values onto a standardized 0-100 scale, where 0 represents the average value in young, healthy controls and 100 represents the average value in typical Alzheimer's disease patients.
-
Prerequisites: A validated SUVR pipeline is required.
-
Calibration: The local SUVR pipeline must be calibrated against the global Centiloid standard. This typically involves analyzing a set of calibration PET scans with known Centiloid values.
-
Conversion Equation: A linear regression equation is derived from the calibration step to convert local SUVR values to Centiloid units: Centiloid = a * SUVR + b (where 'a' is the slope and 'b' is the intercept of the regression line).
Visualizations
Caption: this compound PET experimental and analysis workflow.
Caption: Relationship between this compound quantification methods.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adni.bitbucket.io [adni.bitbucket.io]
- 5. Comparison of Amyloid-PET Analysis Software Using 18F-florbetaben Brain PET/CT with Cognitive Impairment | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Validation of quantitative assessment of this compound PET scans as an adjunct to the visual assessment across 15 software methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of quantitative assessment of this compound PET scans as an adjunct to the visual assessment across 15 software methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. amypad.eu [amypad.eu]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Individualized quantification of brain β-amyloid burden: results of a proof of mechanism phase 0 this compound PET trial in patients with Alzheimer's disease and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-invasive quantification of 18F-florbetaben with total-body EXPLORER PET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Longitudinal Florbetaben PET Data Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with longitudinal Florbetaben PET data.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in longitudinal this compound PET data analysis?
A1: The main challenges include ensuring methodological consistency across time points, correcting for partial volume effects (PVE), selecting an appropriate reference region for signal normalization, and standardizing quantification across different sites and scanners.[1] Longitudinal analysis is sensitive to variability introduced by patient positioning, scanner calibration, and reconstruction algorithms.[1][2]
Q2: Why is the choice of a reference region so critical for longitudinal analysis?
A2: The reference region is used to calculate the Standardized Uptake Value Ratio (SUVR), a common method for quantifying amyloid beta (Aβ) deposition.[3] An ideal reference region should be devoid of Aβ plaques and maintain stable tracer uptake over time.[3][4] An unstable reference region can introduce artificial changes or mask real changes in cortical Aβ levels, compromising the reliability of longitudinal measurements.[1][5]
Q3: What is the Centiloid (CL) scale and why is it important for this compound data?
A3: The Centiloid scale is a method for standardizing the quantification of Aβ PET imaging results onto a single, universal scale.[6][7] It sets the average value in young, healthy controls to 0 and the average in typical Alzheimer's disease patients to 100.[7] This allows for the direct comparison of results from different tracers (like this compound and PiB), scanners, and processing methods, which is crucial for multi-center clinical trials and longitudinal studies.[2][6][8]
Q4: How is the SUVR for this compound converted to the Centiloid scale?
A4: The conversion is done using a linear transformation equation derived from head-to-head studies comparing this compound with the benchmark tracer, ¹¹C-PiB.[6][7] The specific equation can depend on the image processing pipeline used. One commonly cited equation is: CL = 153.4 * SUVR_FBB - 154.9, where the whole cerebellum is the reference region.[6][7][9] Another study using the ADNI pipeline reported the equation: CL = (159.08 * SUVR_FBB) − 151.65.[10]
Q5: Can the PET scan duration for this compound be shortened for longitudinal studies?
A5: Recent research suggests that the typical 20-minute scan time can potentially be reduced to as little as 5 minutes without a significant loss of diagnostic accuracy.[11][12][13] Shorter scans can be beneficial for elderly or anxious patients by reducing the likelihood of motion artifacts, which are a major source of error in longitudinal data.[11][12] However, it's important to note that SUVR and Centiloid values may show a slight increase with longer scan times, so consistency in acquisition duration is key for longitudinal studies.[12]
Troubleshooting Guides
Issue 1: High Variability in Longitudinal SUVR Measurements
You observe significant, non-physiological fluctuations in a subject's composite SUVR values between two time points.
Possible Causes & Solutions:
-
Inconsistent Patient Positioning: Differences in head positioning can alter the brain regions captured and affect partial volume effects.
-
Solution: Use co-registration of the PET image to the subject's MRI from the baseline visit. Ensure consistent head holder use and provide clear instructions to the patient to remain still.[14]
-
-
Reference Region Instability: The chosen reference region may not be stable over time, especially if using subcortical white matter in studies spanning many years.[15]
-
Solution: Cerebellar regions are generally recommended for this compound as they show greater sensitivity to Aβ accumulation over time compared to pons or subcortical white matter.[4][5] Studies recommend using the whole cerebellum (WC) or the whole cerebellum with the brainstem (WC+B) for robust longitudinal measurements.[3][16]
-
-
Processing Pipeline Discrepancies: Using different software versions or processing parameters (e.g., smoothing kernels) between time points can introduce variability.[17]
-
Solution: Establish a standardized and locked-down analysis pipeline for the entire study. Re-process all time points if any part of the pipeline is updated.
-
-
Motion Artifacts: Patient movement during the scan can blur the image and lead to inaccurate quantification.[12]
Issue 2: Difficulty Detecting Subtle Longitudinal Aβ Changes
Your analysis fails to show expected Aβ accumulation in a group of amyloid-positive subjects over a 1-2 year period.
Possible Causes & Solutions:
-
Partial Volume Effects (PVE) Masking Changes: Brain atrophy, which is common in individuals with cognitive impairment, can lead to an underestimation of tracer uptake in the gray matter due to PVE.[18][19] This can mask small increases in Aβ deposition.
-
Solution: Implement a Partial Volume Correction (PVC) method. Voxel-based methods like the Müller-Gärtner approach have been shown to increase the accuracy of this compound PET, especially in patients with brain atrophy.[18][19][20] PVC can improve the ability to discriminate between groups and detect longitudinal changes.[18][19]
-
-
Suboptimal Reference Region: The chosen reference region may lack the sensitivity needed to detect small changes.
-
High Measurement Noise: The inherent noise in PET imaging can obscure small biological signals.
-
Solution: Ensure harmonized and optimized acquisition and reconstruction protocols are used, especially in multi-center studies.[2] Using a larger composite cortical target region can also help improve the signal-to-noise ratio.
-
Data & Protocols
Table 1: Comparison of Reference Regions for Longitudinal this compound SUVR
This table summarizes findings on the suitability of different reference regions for detecting longitudinal changes in amyloid-beta (Aβ) positive individuals.
| Reference Region (RR) | Sensitivity to Change at 1 Year | Sensitivity to Change at 2 Years | Key Findings & Recommendations |
| Cerebellar Gray Matter (CGM) | Significant (p=0.04)[5] | Significant (p=0.02)[5] | Recommended for allowing earlier detection of Aβ accumulation.[4][5] |
| Whole Cerebellum (WCER) | Significant (p=0.03)[5] | Significant (p=0.01)[5] | Recommended alongside CGM for sensitive longitudinal measurement.[4][5][16] |
| Pons | Not Significant (p=0.46)[5] | Significant (p=0.001)[5] | Limited sensitivity for detecting early (1-year) changes.[4][5] |
| Subcortical White Matter (SWM) | Not Significant (p=0.39)[5] | Not Significant (p=0.09)[5] | Not recommended; shows limited sensitivity to Aβ changes over time.[4][5] |
Experimental Protocol: Standardized SUVR Calculation for Longitudinal Analysis
This protocol outlines a standardized workflow for calculating SUVR from raw this compound PET and structural MRI data to ensure consistency across longitudinal time points.
-
Data Acquisition:
-
Image Pre-processing:
-
Perform motion correction on the raw PET data.
-
Reconstruct PET images using a standardized algorithm (e.g., OSEM).
-
For each subject, co-register the follow-up PET scan to the baseline PET scan to ensure identical positioning.
-
Co-register the baseline PET scan to the subject's T1-weighted MRI.
-
-
Anatomical Segmentation & ROI Definition:
-
Process the T1-weighted MRI using a tool like FreeSurfer or SPM to segment the brain into gray matter, white matter, and CSF, and to define anatomical regions of interest (ROIs).[7][10]
-
Define a composite cortical target ROI by averaging the SUVR from key regions (e.g., frontal, lateral temporal, parietal, anterior and posterior cingulate cortices).[5][9][22]
-
Define the reference region ROI (e.g., whole cerebellum).[5][10]
-
-
SUVR Calculation:
-
Apply the defined ROIs to the co-registered PET images for all time points.
-
Calculate the mean radioactivity concentration within the composite cortical target ROI and the reference region ROI.
-
Calculate the SUVR for each time point using the formula: SUVR = Mean value in composite cortical ROI / Mean value in reference region ROI
-
-
Quality Control:
-
Visually inspect the co-registration quality for all images.
-
Check for motion artifacts in the reconstructed PET images.
-
Evaluate the stability of the reference region uptake across time points.
-
Visualizations
Caption: Workflow for Longitudinal this compound PET Data Analysis.
Caption: Troubleshooting Flowchart for High SUVR Variability.
References
- 1. Measurement of Longitudinal β-Amyloid Change with 18F-Florbetapir PET and Standardized Uptake Value Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harmonization of brain PET images in multi-center PET studies using Hoffman phantom scan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Appropriate reference region selection of 18F-florbetaben and 18F-flutemetamol beta-amyloid PET expressed in Centiloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Optimal Reference Region to Measure Longitudinal Amyloid-β Change with 18F-Florbetaben PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 18F-Florbetaben PET beta-amyloid binding expressed in Centiloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Early detection of amyloid load using 18F-florbetaben PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adni.loni.usc.edu [adni.loni.usc.edu]
- 11. auntminnie.com [auntminnie.com]
- 12. Impact of shortening time on diagnosis of 18F-florbetaben PET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of shortening time on diagnosis of 18F-florbetaben PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Appropriate reference region selection of 18F-florbetaben and 18F-flutemetamol beta-amyloid PET expressed in Centiloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of Amyloid-PET Analysis Software Using 18F-Florbetaben PET in Patients with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. Partial-Volume Effect Correction Improves Quantitative Analysis of 18F-Florbetaben β-Amyloid PET Scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Partial Volume Correction Increases the Sensitivity of 18F-Florbetapir-Positron Emission Tomography for the Detection of Early Stage Amyloidosis [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Optimized classification of 18F-Florbetaben PET scans as positive and negative using an SUVR quantitative approach and comparison to visual assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Image Registration for Serial Florbetaben Scans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with serial Florbetaben positron emission tomography (PET) scans. Accurate image registration is paramount for reliable longitudinal analysis of amyloid-β (Aβ) deposition.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is image registration and why is it critical for serial this compound scans?
Q2: How do I choose the optimal reference region for my longitudinal analysis?
A2: The choice of a reference region is crucial for the accurate quantification of longitudinal changes in Aβ deposition.[2] An ideal reference region should be devoid of Aβ plaques and have stable tracer uptake over time.[3] For 18F-florbetaben PET, cerebellar gray matter (CGM) and the whole cerebellum (WCER) are recommended as they allow for the earlier detection of Aβ accumulation compared to other regions like the pons or subcortical white matter (SWM).[2][4] The selection of the reference region can significantly influence the measurement of Aβ changes over time.[2][4]
Table 1: Comparison of Reference Regions for Longitudinal this compound PET Analysis
| Reference Region | Advantages | Disadvantages | Recommendation |
| Cerebellar Gray Matter (CGM) | Generally free of Aβ plaques, allows for early detection of Aβ accumulation.[2][4] | Susceptible to partial volume effects, potential for Aβ presence in advanced Alzheimer's disease.[2] | Recommended [4][5] |
| Whole Cerebellum (WCER) | Larger region, less susceptible to noise and registration errors, allows for early detection of Aβ changes.[3][4] | Includes white matter which may have different tracer kinetics. | Recommended [3][4] |
| Pons | Limited sensitivity for detecting early Aβ changes.[2][4] | Not recommended for early detection.[2][4] | |
| Subcortical White Matter (SWM) | Larger and more contiguous, potentially reducing variability.[6] | Signal is not well understood and may be unstable over time, limiting sensitivity to Aβ changes.[4][7] | Not recommended for early detection.[2][4] |
Q3: What is the Partial Volume Effect (PVE) and should I apply Partial Volume Correction (PVC)?
A3: The Partial Volume Effect (PVE) is an imaging artifact that occurs due to the limited spatial resolution of PET scanners. It causes the signal from a small region to be blurred with the signal from surrounding tissues. In the context of this compound PET, neocortical atrophy can reduce the measured PET signal intensity, potentially affecting the accuracy of Aβ quantification.[8][9]
Partial Volume Correction (PVC) is a set of image processing techniques designed to mitigate the PVE.[10] Applying PVC can increase the accuracy of 18F-florbetaben PET, especially in patients with brain atrophy, by improving the discrimination between individuals with and without Alzheimer's disease and enhancing the detection of Aβ plaques in atrophic regions.[8][9] Therefore, the use of PVC should be considered for quantitative 18F-florbetaben PET scans, particularly when assessing patients with brain atrophy.[8][9]
Q4: How does PET acquisition timing affect my quantitative results?
A4: The post-injection acquisition timing of a this compound PET scan is a significant factor that can influence quantitative results, such as Standardized Uptake Value Ratios (SUVR) and Centiloid (CL) values.[11][12][13] Studies have shown that CL values can increase over the course of a scan when using cerebellar and brainstem reference regions, especially in amyloid-positive individuals.[12][13] Conversely, using white matter-containing reference regions may lead to a decrease in CL values across the scan.[12][13] Therefore, it is crucial to maintain consistent acquisition protocols for longitudinal studies to ensure the comparability of PET data.[11][13] While shorter scan durations (e.g., 5 or 10 minutes) may be feasible for diagnosis, the impact on longitudinal quantification requires careful consideration.[14]
Table 2: Impact of Acquisition Time on this compound PET Quantification
| Acquisition Time | Effect on SUVR/Centiloid Values | Considerations for Longitudinal Studies |
| Shorter (e.g., 5-10 min) | May still provide good diagnostic accuracy for visual assessment.[14] Quantitative values may differ from longer scans.[15] | Potential for increased variability. If used, must be consistent across all time points. |
| Standard (e.g., 15-20 min) | The U.S. FDA label for this compound specifies a 15-20 minute scan acquired between 45-130 minutes post-injection.[11] | Provides a balance of signal-to-noise and patient comfort. Consistency in the start time of the acquisition window is critical.[11][12] |
| Variable (within the approved window) | Can introduce significant variability in quantitative measures, especially Centiloid values, depending on the reference region used.[12][13] | Standardization of the acquisition start time is highly recommended. If not possible, acquisition time-specific correction methods may need to be developed.[12][13] |
Part 2: Troubleshooting Guide
Problem: Significant variability or unexpected changes in amyloid burden between serial scans.
-
Possible Cause 1: Inconsistent Image Processing.
-
Troubleshooting Step: Verify that the same software, image processing pipeline (including registration algorithm), and parameters were used for all scans. Ensure that the same reference region was used for normalization across all time points.[2][4]
-
Solution: Re-process all scans using a standardized and validated pipeline.
-
-
Possible Cause 2: Differences in Acquisition Timing.
-
Possible Cause 3: Misregistration between PET and Anatomical (MR) Images.
-
Troubleshooting Step: Visually inspect the co-registered images. Check for misalignment of key anatomical structures, particularly in the cortical and cerebellar regions.
-
Solution: Manually adjust the registration if necessary. If the registration algorithm consistently fails, consider using a different algorithm or software package.
-
-
Possible Cause 4: Brain Atrophy Affecting Quantification (PVE).
Problem: Visible artifacts or misalignment in the registered images.
-
Possible Cause 1: Patient Motion.
-
Troubleshooting Step: Review the raw PET data for evidence of patient motion during the scan.
-
Solution: If motion is detected, apply motion correction algorithms during image reconstruction or as a post-processing step. For future acquisitions, use head restraints and ensure patient comfort to minimize movement.
-
-
Possible Cause 2: Differences in Patient Positioning.
-
Troubleshooting Step: Compare the raw images from different time points to assess for significant differences in head positioning within the scanner.
-
Solution: While image registration aims to correct for this, severe differences can challenge the algorithms. For future scans, use standardized patient positioning protocols and immobilization devices.[1]
-
Part 3: Experimental Protocols
Protocol 1: Validating Image Registration Accuracy using Phantoms
This protocol describes a general method for assessing the accuracy of PET/CT image registration using a phantom.[16][17]
-
Materials:
-
Methodology:
-
Phantom Preparation: Fill the phantom's structures and externally mounted fiducial markers with a known concentration of 18F solution and CT contrast agent.
-
Image Acquisition:
-
Acquire a CT scan of the phantom.
-
Acquire a PET scan of the phantom.
-
Introduce a known spatial shift to the phantom (e.g., 5.0 ± 0.1 mm) and repeat the CT and PET acquisitions.[17]
-
-
Image Registration:
-
Use the software to register the CT and PET images acquired without the spatial shift.
-
Register the CT and PET images acquired with the known spatial shift.
-
-
Accuracy Assessment:
-
Calculate the centroids of the fiducial markers in both the CT and registered PET images.
-
The Target Registration Error (TRE) is the difference between the calculated registration shift and the known applied spatial shift.[16]
-
An accuracy of < 2 mm for phantom studies is generally considered acceptable.[16]
-
-
Protocol 2: Longitudinal Image Processing of Serial this compound PET/MR Scans
This protocol outlines a recommended workflow for processing serial this compound PET scans with corresponding T1-weighted MRI scans.
-
Software: A validated image processing software package (e.g., SPM, PMOD, MIMneuro).[20]
-
Methodology:
-
MRI Pre-processing (for each time point):
-
PET-MRI Co-registration (for each time point):
-
Co-register the this compound PET scan to its corresponding T1-weighted MRI from the same time point. This is a rigid registration.
-
-
Longitudinal Registration:
-
Select the baseline MRI as the reference space.
-
Perform a rigid registration of the follow-up MRI to the baseline MRI.
-
Apply the transformation matrix from the previous step to the co-registered follow-up PET scan to align it with the baseline PET scan.
-
-
Region of Interest (ROI) Definition:
-
Quantification:
-
Calculate the mean tracer uptake within each ROI for both PET scans.
-
Calculate the SUVR for each target ROI by dividing its mean uptake by the mean uptake of the reference region.
-
-
Partial Volume Correction (Optional but Recommended):
-
Part 4: Visualizations
Caption: Recommended workflow for longitudinal this compound PET image processing.
Caption: Troubleshooting decision tree for registration and quantification issues.
References
- 1. aapm.org [aapm.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Appropriate reference region selection of 18F-florbetaben and 18F-flutemetamol beta-amyloid PET expressed in Centiloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal Reference Region to Measure Longitudinal Amyloid-β Change with 18F-Florbetaben PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Partial-Volume Effect Correction Improves Quantitative Analysis of 18F-Florbetaben β-Amyloid PET Scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Frontiers | Partial Volume Correction Increases the Sensitivity of 18F-Florbetapir-Positron Emission Tomography for the Detection of Early Stage Amyloidosis [frontiersin.org]
- 11. This compound amyloid PET acquisition time: Influence on Centiloids and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound amyloid PET acquisition time: Influence on Centiloids and interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of scan duration on the accuracy of β-amyloid PET with this compound in patients with Alzheimer's disease and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of shortening time on diagnosis of 18F-florbetaben PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phantom validation of coregistration of PET and CT for image-guided radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Accuracy of 3D volumetric image registration based on CT, MR and PET/CT phantom experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Method for Validating PET and SPECT Cameras for Quantitative Clinical Imaging Trials Using Novel Radionuclides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. files.alz.washington.edu [files.alz.washington.edu]
- 20. Validation of quantitative assessment of this compound PET scans as an adjunct to the visual assessment across 15 software methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Addressing Partial Volume Effects in Florbetaben PET Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing partial volume effects (PVE) during Florbetaben PET analysis.
Frequently Asked Questions (FAQs)
Q1: What is the partial volume effect (PVE) and why is it a concern in this compound PET analysis?
A1: The partial volume effect is an imaging artifact that occurs due to the limited spatial resolution of PET scanners.[1] This limitation causes the signal from a specific brain region (e.g., gray matter) to be contaminated by the signal from neighboring tissues (e.g., white matter and cerebrospinal fluid). In this compound PET, which measures amyloid plaque density primarily in gray matter, PVE can lead to an underestimation of the true tracer uptake in atrophied brains and an overestimation in regions adjacent to high-uptake areas.[2][3] This can consequently affect the accuracy of amyloid burden quantification.
Q2: What are the common methods for partial volume correction (PVC) in amyloid PET imaging?
A2: Several methods have been developed to correct for PVE. The most common are post-reconstruction techniques that utilize anatomical information from a co-registered MRI scan. These include:
-
Two-Compartment (Meltzer-style) Method: This voxel-based approach models each voxel as a combination of two tissue classes: tissue and non-tissue. It corrects for the fraction of tissue signal within each PET voxel based on a blurred tissue mask from the segmented MRI.[4]
-
Three-Compartment (Müller-Gärtner-style) Method: This is an extension of the two-compartment model that separately accounts for gray matter, white matter, and cerebrospinal fluid. It aims to correct for both spill-out from gray matter and spill-in from adjacent white matter.[4]
-
Geometric Transfer Matrix (GTM): This region-of-interest (ROI)-based method uses a matrix to model the spill-over between different brain regions. While it can be effective, some studies suggest it may have lower precision for longitudinal amyloid PET studies compared to other methods.[4][5]
Q3: Is partial volume correction always necessary for this compound PET analysis?
A3: The necessity of PVC depends on the research question and the patient population. In studies involving subjects with significant brain atrophy, such as Alzheimer's disease patients, PVC is highly recommended to obtain more accurate quantitative measurements.[2][3] For longitudinal studies tracking changes in amyloid deposition over time, PVC can also be crucial. However, it's important to be aware that PVC can also amplify noise and may be sensitive to errors in image processing steps like co-registration and segmentation.[1]
Q4: What is the impact of brain atrophy on this compound PET measurements?
A4: Brain atrophy, a common feature of Alzheimer's disease, exacerbates the partial volume effect. As gray matter thins, the PET signal is more likely to be diluted by spill-over from adjacent cerebrospinal fluid and white matter, leading to an underestimation of the true amyloid burden.[2] Partial volume correction methods are designed to mitigate this effect.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during the partial volume correction of this compound PET data.
Issue 1: Inaccurate or failed co-registration between PET and MRI scans.
-
Problem: The PET and MRI images are not correctly aligned. This is a critical error as PVC algorithms rely on the anatomical information from the MRI to correct the PET data.[6][7]
-
Cause:
-
Significant differences in patient positioning between the PET and MRI scans.
-
Poor image quality of either the PET or MRI scan.
-
Inappropriate settings in the co-registration software.
-
-
Solution:
-
Visual Inspection: Always visually inspect the co-registered images. Use image fusion tools to overlay the PET on the MRI and check for alignment of key anatomical structures.
-
Manual Adjustment: If automatic co-registration fails, attempt a manual alignment of the images using fiduciary markers or anatomical landmarks.
-
Re-acquisition: In cases of severe motion artifacts or poor image quality, re-acquiring one or both scans may be necessary.
-
Software Parameters: Experiment with different cost functions and sampling options within your co-registration software (e.g., in SPM).
-
Issue 2: Artifacts or implausible values in the corrected PET image.
-
Problem: The PVC-corrected image shows areas of unexpectedly high or low signal, or patterns that do not conform to known anatomy.
-
Cause:
-
MRI Segmentation Errors: Inaccurate segmentation of gray matter, white matter, and CSF can lead to incorrect application of the correction factors. This is a known pitfall of anatomically guided PVC methods.
-
Co-registration Mismatch: Even small errors in co-registration can be amplified by the PVC process.[7]
-
Inappropriate PVC Method: The chosen PVC method may not be suitable for the specific dataset or research question. For example, GTM methods have been reported to have worse precision in longitudinal studies.[4][5]
-
Beam Hardening and other CT-related artifacts: In PET/CT, artifacts from the CT scan can propagate to the PET data.[8][9]
-
-
Solution:
-
Review MRI Segmentation: Carefully inspect the segmented MRI images for any obvious errors, such as misclassification of tissues. Manually edit the segmentation masks if necessary.
-
Verify Co-registration: Re-check the alignment of the PET and MRI scans.
-
Compare PVC Methods: If possible, apply different PVC methods and compare the results. Assess which method provides the most biologically plausible outcome.
-
Check for CT Artifacts: If using PET/CT data, review the CT images for artifacts such as beam hardening from dental fillings or surgical clips, which can affect attenuation correction and subsequently the PET image.[9]
-
Issue 3: High variability in longitudinal SUVR measurements after PVC.
-
Problem: When analyzing data from multiple time points for the same subject, the standardized uptake value ratios (SUVRs) show high and unexpected variability after PVC.
-
Cause:
-
Inconsistent Image Processing: Applying different processing parameters (e.g., for co-registration or segmentation) across time points can introduce variability.
-
Noise Amplification: Some PVC methods can amplify noise, which may be particularly problematic in longitudinal analysis where subtle changes are being measured. Studies have shown that GTM PVC can have significantly worse relative precision than two- or three-compartment methods for longitudinal amyloid PET.[4][5]
-
-
Solution:
-
Standardized Processing Pipeline: Use a consistent and validated image processing pipeline for all time points.
-
Choose an Appropriate PVC Method: For longitudinal studies, consider using two- or three-compartment PVC methods which have been shown to have better precision than GTM.[4][5]
-
Quality Control: Implement rigorous quality control procedures at each step of the analysis to identify and address any inconsistencies.
-
Data Presentation
Table 1: Impact of Partial Volume Correction on this compound SUVR in Alzheimer's Disease Patients and Healthy Controls.
Data extracted from a study by Rullmann et al. (2016)[2] demonstrates the effect of Müller-Gärtner PVC on composite SUVRs.
| Group | SUVR (no PVC) (mean ± SD) | SUVR (with PVC) (mean ± SD) | % Change with PVC (mean ± SD) |
| Alzheimer's Disease | 1.63 ± 0.22 | 2.00 ± 0.23 | 22.6 ± 13.1 |
| Healthy Controls | 1.23 ± 0.15 | 1.30 ± 0.15 | 5.6 ± 5.8 |
This table summarizes the increase in composite SUVR after applying PVC, highlighting a more pronounced effect in the atrophied brains of AD patients.
Table 2: Comparison of Different Reference Regions for this compound SUVR Calculation.
The choice of reference region is critical for SUVR calculation and can influence the results, both with and without PVC. Cerebellar regions are commonly recommended for this compound PET.[10][11]
| Reference Region | Key Considerations | Recommendation for this compound |
| Cerebellar Gray Matter | Generally low in amyloid deposition. | Recommended for detecting early Aβ accumulation.[10] |
| Whole Cerebellum | Easier to delineate than cerebellar gray matter alone. | Recommended for robust and reliable measurements.[10][11] |
| Pons | Can be used as a reference region. | May have limited sensitivity for detecting early changes compared to cerebellar regions.[10] |
| Subcortical White Matter | Not recommended due to potential non-specific binding and less sensitivity to change. | Not recommended.[10][11] |
Experimental Protocols
Protocol: Partial Volume Correction of this compound PET Data using SPM12 with PETPVE12 Toolbox
This protocol outlines the key steps for performing Müller-Gärtner (3-compartment) PVC on this compound PET data.
Prerequisites:
-
SPM12 software installed and running in MATLAB.
-
PETPVE12 toolbox installed in the SPM toolbox directory.
-
Co-registered this compound PET and T1-weighted MRI images for each subject in NIfTI format.
Workflow Diagram:
Caption: Workflow for Partial Volume Correction.
Step-by-Step Guide:
-
Co-registration:
-
Open the SPM12 GUI in MATLAB.
-
Select Coregister: Estimate & Reslice.
-
For Reference Image, select the subject's T1-weighted MRI.
-
For Source Image, select the this compound PET image.
-
Run the process. This will create a realigned PET image prefixed with 'r'.
-
-
MRI Segmentation:
-
From the SPM12 main menu, select Segment.
-
In the Volumes field, select the subject's T1-weighted MRI.
-
Use the default tissue probability maps.
-
Run the segmentation. This will generate gray matter (c1), white matter (c2), and CSF (c3) probability maps.
-
-
Partial Volume Correction with PETPVE12:
-
From the SPM12 main menu, select PETPVE12.
-
Select Müller-Gärtner as the PVC method.
-
For the PET image, select the co-registered PET image from Step 1.
-
For the Grey Matter, White Matter, and CSF images, select the corresponding segmented images from Step 2 (c1, c2, and c3).
-
Specify the Full Width at Half Maximum (FWHM) of the PET scanner's point spread function. This value is scanner-specific.
-
Run the PVC. The output will be a partial volume corrected PET image.
-
Logical Relationship Diagram:
Caption: PVE and its correction.
References
- 1. Partial Volume Correction in Quantitative Amyloid Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. The importance of appropriate partial volume correction for PET quantification in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of Partial Volume Correction Techniques for Measuring Change in Serial Amyloid PET SUVR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Partial Volume Correction Techniques for Measuring Change in Serial Amyloid PET SUVR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MR Imaging-Guided Partial Volume Correction of PET Data in PET/MR Imaging - UCL Discovery [discovery.ucl.ac.uk]
- 7. Contributions of imprecision in PET‐MRI rigid registration to imprecision in amyloid PET SUVR measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET-CT and SPECT-CT Body Scans: Artifacts, Normal Variants, Pitfalls, and Findings of Uncertain Pathologic Relevance | Radiology Key [radiologykey.com]
- 9. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Optimized classification of 18F-Florbetaben PET scans as positive and negative using an SUVR quantitative approach and comparison to visual assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Florbetaben Image Reconstruction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Florbetaben PET imaging.
Frequently Asked Questions (FAQs)
Q1: What are the recommended PET acquisition parameters for a this compound scan?
For optimal this compound PET imaging, a 20-minute scan consisting of four 5-minute dynamic frames is recommended.[1] This acquisition should begin 90 minutes after the intravenous injection of approximately 300 MBq (± 20%) of this compound.[1] It is also crucial to ensure the entire brain, including the cerebellum, is within the field of view.[2]
Q2: Which reconstruction algorithm is most commonly used for this compound PET images?
The Ordered Subsets Expectation Maximization (OSEM) algorithm is the standard and recommended method for reconstructing this compound PET scans.[3] A typical configuration involves 4 iterations and 16 subsets.[3] However, parameters may be adjusted based on the specific scanner and phantom-guided optimization.[3]
Q3: What are the key correction steps required during image reconstruction?
To ensure accurate quantification and image quality, corrections for attenuation, scatter, randoms, and dead time must be applied during the reconstruction process.[1]
Q4: How is quantitative analysis of this compound PET scans typically performed?
Quantitative analysis is most commonly performed using the Standardized Uptake Value Ratio (SUVR). This involves calculating the ratio of tracer uptake in a target cortical region to a reference region, typically the cerebellar gray matter.[4] Another standardized metric is the Centiloid (CL) scale, which allows for harmonized comparison of amyloid burden across different tracers and imaging centers.[4]
Q5: What are typical SUVR and Centiloid values for amyloid-positive and negative scans?
While specific cutoff values can be site-specific, studies have reported composite SUVR cutoffs around 1.43 for cerebellar gray matter normalization.[3] In one study, amyloid-positive scans showed mean global SUVR values of 1.57 ± 0.21, while negative scans had values of 1.19 ± 0.06.[5] For the Centiloid scale, a threshold of 21.86 at 5 minutes post-injection has been shown to provide optimal agreement with visual assessments.[5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound image reconstruction and analysis.
Image Acquisition and Patient Preparation
Problem: Poor image quality with excessive noise.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient radiotracer dose | Verify that the injected dose was within the recommended range of 300 MBq ± 20%.[1] |
| Incorrect uptake time | Ensure the scan was initiated 90 minutes post-injection.[1] |
| Patient-related factors (e.g., high BMI) | For patients with a high BMI, a standard dose may result in a lower dose-to-weight ratio, potentially affecting tracer pharmacokinetics. Consider personalized dosing protocols for obese patients.[5] |
| Improper patient comfort | Ensure the patient is comfortable before the scan to minimize movement. Use head holders and fixation apparatus to secure the patient's head.[5] |
Image Reconstruction
Problem: Reconstructed images appear blurry or lack clear gray-white matter differentiation.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal OSEM parameters | Ensure the reconstruction is performed using an appropriate number of iterations and subsets (e.g., 4 iterations, 16 subsets).[3] These parameters may need to be optimized for your specific scanner using phantom studies. |
| Lack of necessary corrections | Verify that corrections for attenuation, scatter, randoms, and dead time have been applied.[1] |
| Motion artifacts | Implement motion correction techniques during or after reconstruction.[5] |
Image Artifacts
Problem: Presence of artifacts in the reconstructed images.
Motion Artifacts:
-
Appearance: Blurring of cortical structures, making it difficult to delineate gray and white matter.
-
Cause: Patient movement during the scan.
-
Solution:
-
Prevention: Use head restraints and ensure patient comfort.[5]
-
Correction: If motion occurs, frame-by-frame realignment can be performed before summing the dynamic frames.
-
Attenuation Correction Artifacts:
-
Appearance: Areas of artificially high or low tracer uptake that do not correspond to anatomical structures.
-
Cause: Mismatch between the CT-based attenuation map and the PET emission data, often due to patient movement between the CT and PET acquisitions.
-
Solution:
-
Prevention: Minimize patient movement between the CT and PET scans.
-
Correction: Re-register the CT and PET images before reconstruction. In cases of significant mismatch, acquiring a new CT for attenuation correction may be necessary.
-
Quantitative Analysis
Problem: Inconsistent or unexpected SUVR or Centiloid values.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect reference region selection | Ensure the cerebellar gray matter is correctly delineated as the reference region. Avoid including white matter or venous sinuses. |
| Partial volume effects | In atrophic brains, the spill-over of signal from white matter to the thinned cortex can lead to an overestimation of cortical uptake. Partial volume correction algorithms can be applied to mitigate this effect. |
| Software-specific biases | Different analysis software packages may yield slightly different quantitative results.[6] It is important to use consistent software for longitudinal analysis and to be aware of the specific algorithms used by your software. |
Experimental Protocols & Workflows
Standard this compound PET Image Reconstruction Workflow
The following diagram illustrates the standard workflow for reconstructing this compound PET images, from data acquisition to the final reconstructed image.
Caption: Standard workflow for this compound PET image reconstruction.
Troubleshooting Logic for Poor Image Quality
This diagram outlines a logical approach to troubleshooting common issues that lead to poor image quality in this compound PET scans.
Caption: Logical steps for troubleshooting poor this compound image quality.
References
- 1. Validation of quantitative assessment of this compound PET scans as an adjunct to the visual assessment across 15 software methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snmmi.org [snmmi.org]
- 3. Optimized classification of 18F-Florbetaben PET scans as positive and negative using an SUVR quantitative approach and comparison to visual assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impact of shortening time on diagnosis of 18F-florbetaben PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling Amyloid Pathology: A Comparative Guide to Florbetaben PET Imaging and Cerebrospinal Fluid Aβ42 Levels
In the pursuit of accurate and early diagnosis of Alzheimer's disease (AD), researchers and clinicians rely on biomarkers to detect the hallmark pathology of amyloid-beta (Aβ) plaques in the brain. Two primary methods for in vivo assessment of Aβ deposition are Florbetaben (¹⁸F) Positron Emission Tomography (PET) imaging and the measurement of Aβ42 levels in cerebrospinal fluid (CSF). This guide provides a comprehensive comparison of these two modalities, offering insights into their diagnostic performance, experimental protocols, and underlying principles for researchers, scientists, and drug development professionals.
Quantitative Comparison of Diagnostic Performance
Numerous studies have evaluated the concordance and diagnostic accuracy of this compound PET and CSF Aβ42. While both are established biomarkers for cerebral amyloidosis, they exhibit distinct performance characteristics. The overall diagnostic accuracies of CSF Aβ42 and amyloid PET imaging are generally similar; however, PET imaging has been reported to have greater specificity.[1][2]
A key aspect of their relationship is the inverse correlation between the PET signal from this compound, which binds to Aβ plaques, and the CSF levels of Aβ42.[3] As Aβ plaques accumulate in the brain, the soluble Aβ42 in the CSF is reduced. The concordance rate between this compound PET and CSF Aβ42 levels has been reported to be around 77%, which can increase to 89% when CSF p-Tau/Aβ42 and t-Tau/Aβ42 ratios are considered.[4]
Table 1: Diagnostic Accuracy of this compound PET vs. CSF Aβ42 in Discriminating AD from Non-AD
| Biomarker | Sensitivity | Specificity | Reference |
| This compound PET | 93.7% | 80% | [4] |
| CSF Aβ42 | 81% | 60% | [4] |
| CSF p-Tau/Aβ42 ratio | 93.7% | 66.6% | [4] |
| CSF t-Tau/Aβ42 ratio | 93.7% | 66.6% | [4] |
Table 2: Concordance Between Amyloid PET and CSF Aβ Biomarkers
| CSF Biomarker | Concordance with Amyloid PET | Reference |
| CSF Aβ42 | 77% - 92% | [4][5] |
| CSF Aβ42/Aβ40 ratio | 94% - 98% | [5][6] |
| CSF p-Tau/Aβ42 ratio | 89% | [4] |
| CSF t-Tau/Aβ42 ratio | 89% | [4] |
Experimental Protocols
The methodologies for this compound PET imaging and CSF Aβ42 analysis are standardized to ensure reproducibility and accuracy.
This compound PET imaging involves the intravenous injection of a radioactive tracer, ¹⁸F-Florbetaben, which binds to Aβ plaques in the brain. The subsequent PET scan visualizes the distribution and density of these plaques.
-
Patient Preparation: No specific patient preparation such as fasting is required.
-
Tracer Injection: A single slow intravenous bolus of approximately 300 MBq of ¹⁸F-Florbetaben is administered.[7]
-
Uptake Period: Following the injection, there is a waiting period to allow for the tracer to distribute and bind to amyloid plaques.
-
Image Acquisition: PET images are typically acquired 45 to 130 minutes after the injection, with a scan duration of 15 to 20 minutes.[7]
-
Image Analysis: The resulting images are visually assessed by trained readers or quantitatively analyzed. A positive scan, indicating moderate to frequent amyloid plaques, is inconsistent with a diagnosis of AD if the scan is negative.[7] Quantitative analysis often involves calculating the Standardized Uptake Value Ratio (SUVR), comparing tracer uptake in cortical regions to a reference region with little to no amyloid deposition, such as the cerebellum.[8]
The measurement of Aβ42 in CSF provides an indirect measure of brain amyloid plaque burden.
-
Sample Collection: CSF is collected via a lumbar puncture, typically in the morning.[9] The first 2 mL of CSF are often discarded to avoid contamination.[10]
-
Sample Handling and Storage: The use of low-bind polypropylene (B1209903) tubes is crucial to prevent the Aβ42 peptide from adhering to the tube walls, which can lead to artificially low measurements.[10] Samples should be gently mixed by inversion and can be stored at 2°C to 8°C for up to 15 days before analysis.[10] For longer storage, samples are frozen at -80°C.[9]
-
Biomarker Analysis: The concentration of Aβ42 is measured using immunoassays, such as ELISA (enzyme-linked immunosorbent assay) or automated chemiluminescent enzyme immunoassays (CLEIA).[9] Fully automated systems have been shown to reduce inter-laboratory variability.[10]
-
Data Interpretation: Lower levels of CSF Aβ42 are indicative of higher amyloid plaque deposition in the brain. The ratio of Aβ42 to Aβ40 (Aβ42/Aβ40) is often used to improve diagnostic accuracy, as it can correct for inter-individual variations in total Aβ production.[6][11]
Visualizing the Workflows and Diagnostic Logic
The following diagrams illustrate the experimental workflows for each technique and the logical relationship in their diagnostic concordance.
Caption: Workflow of this compound PET Imaging.
Caption: Workflow of CSF Aβ42 Analysis.
Caption: Diagnostic Concordance Logic.
References
- 1. Diagnostic accuracy of CSF Ab42 and florbetapir PET for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic accuracy of CSF Ab42 and florbetapir PET for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of this compound PET imaging and the amyloid peptide Aß42 in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSF biomarkers and amyloid PET: concordance and diagnostic accuracy in a MCI cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. The Cerebrospinal Fluid Aβ1–42/Aβ1–40 Ratio Improves Concordance with Amyloid-PET for Diagnosing Alzheimer’s Disease in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automation vs. Experience: Measuring Alzheimer’s Beta-Amyloid 1–42 Peptide in the CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre‐analytical protocol for measuring Alzheimer's disease biomarkers in fresh CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Unveiling Amyloid Pathology: A Comparative Guide to Florbetaben PET Histopathological Validation
For researchers, scientists, and drug development professionals, the accurate in vivo detection of cerebral amyloid-β (Aβ) plaques is paramount in the study and treatment of Alzheimer's disease. Florbetaben (¹⁸F) PET has emerged as a critical tool for this purpose. This guide provides an objective comparison of this compound's performance against histopathological confirmation, the gold standard for post-mortem Alzheimer's disease diagnosis, and contextualizes its utility alongside other amyloid PET tracers.
A pivotal open-label, nonrandomized, multicenter, phase 3 clinical trial stands as a cornerstone for the validation of this compound PET.[1][2] This study, along with others, has provided robust data on the tracer's ability to accurately detect neuritic Aβ plaques in the human brain. The findings from these studies are crucial for understanding the reliability of this compound PET as a biomarker in both clinical and research settings.
Quantitative Performance: Sensitivity and Specificity
The diagnostic accuracy of this compound PET is underscored by its high sensitivity and specificity in detecting neuritic β-amyloid plaques, as confirmed by post-mortem histopathology. Data from a major phase 3 study demonstrated that out of 74 deceased subjects, 46 of 47 cases with neuritic β-amyloid plaques were correctly identified as positive by this compound PET, while 24 of 27 cases without plaques were correctly identified as negative.[1] This resulted in an impressive overall sensitivity and specificity. In a more granular, regional tissue-scan matched analysis within areas known for significant Aβ accumulation, the sensitivity and specificity remained high.[1]
| Performance Metric | Whole Brain Analysis | Regional Analysis (High Aβ Areas) |
| Sensitivity | 97.9% (95% CI: 93.8-100%)[1][3] | 82% to 90%[1] |
| Specificity | 88.9% (95% CI: 77.0-100%)[1][3] | 86% to 95%[1] |
| Positive Predictive Value | 93.9% (95% CI: 87.2–100%)[3] | Not Reported |
| Negative Predictive Value | 96.0% (95% CI: 88.3–100%)[3] | Not Reported |
These quantitative results highlight the reliability of this compound PET in both confirming the presence and, crucially, ruling out the absence of significant amyloid pathology.[2][3]
Comparison with Other Amyloid PET Tracers
While direct histopathological validation comparisons between different amyloid tracers in the same patient cohort are limited, studies have compared their longitudinal performance and binding characteristics. Tracers like Pittsburgh compound B (PiB), Florbetapir, and Flutemetamol are also used for amyloid imaging.[4][5] While one study in a Down syndrome cohort suggested that PiB might have a greater effect size for detecting longitudinal amyloid increase compared to Florbetapir, the estimated age at amyloid onset did not significantly differ between PiB, Florbetapir, NAV4694, or Flutemetamol.[4][5] The Centiloid Project aims to standardize the quantification of amyloid PET imaging across different tracers, which will facilitate more direct comparisons in the future.[6]
Experimental Protocols
The validation of this compound PET relies on a rigorous comparison between in vivo imaging and post-mortem tissue analysis. The following outlines the typical experimental methodologies employed in these validation studies.
In Vivo this compound PET Imaging
A single intravenous injection of this compound (¹⁸F) is administered to the participant. Following the injection, PET scanning is typically performed for a duration of 20 minutes, between 90 and 110 minutes post-injection.[7] The resulting images are then visually assessed by trained readers who classify them as either positive or negative for Aβ plaque deposition based on the tracer uptake in specified cortical regions. Quantitative analysis is also performed by calculating the Standardized Uptake Value Ratio (SUVR) in various brain regions, using a reference region like the cerebellum to normalize the data.[3]
Post-Mortem Histopathological Analysis
Following brain donation, tissue samples are collected from specific brain regions. The presence and density of neuritic Aβ plaques are assessed using established histopathological techniques. The primary methods include:
-
Bielschowsky Silver Staining (BSS): A traditional and widely used method for visualizing neuritic plaques and neurofibrillary tangles.[8]
-
Immunohistochemistry (IHC): This technique uses antibodies that specifically target Aβ proteins to provide a more direct and specific detection of amyloid plaques.[8]
The histopathological findings are then used as the "standard of truth" to which the in vivo this compound PET results are compared to determine the tracer's sensitivity and specificity.[8]
Visualizing the Validation Process
To better understand the workflow and underlying principles of this compound PET validation, the following diagrams illustrate the key processes.
References
- 1. This compound PET imaging to detect amyloid beta plaques in Alzheimer's disease: phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. radiologybusiness.com [radiologybusiness.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. A comparison of multiple amyloid PET radiotracers for Down syndrome clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | PET Neuroimaging of Alzheimer's Disease: Radiotracers and Their Utility in Clinical Research [frontiersin.org]
- 7. portal.dimdi.de [portal.dimdi.de]
- 8. Validation of quantitative assessment of this compound PET scans as an adjunct to the visual assessment across 15 software methods - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Florbetaben with Other Amyloid PET Tracers for Alzheimer's Disease Research
A comprehensive guide for researchers and drug development professionals on the comparative performance of Florbetaben against other leading amyloid PET tracers, supported by experimental data and detailed protocols.
This compound ([18F]FBB) is a fluorine-18 (B77423) labeled radiopharmaceutical approved for positron emission tomography (PET) imaging of the brain to estimate β-amyloid (Aβ) neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's disease (AD) and other causes of cognitive decline.[1][2] Its utility in research and clinical trials is underscored by its ability to visualize one of the key pathological hallmarks of AD. However, several other amyloid PET tracers are also available, each with distinct characteristics. This guide provides a detailed cross-validation of this compound's performance against other prominent tracers, including Florbetapir (B607462) ([18F]AV-45), Flutemetamol ([18F]GE-067), and NAV4694 ([18F]AZD4694), to aid researchers in selecting the most appropriate imaging agent for their specific study needs.
Comparative Performance of Amyloid PET Tracers
The selection of an amyloid PET tracer often depends on factors such as its binding properties, diagnostic accuracy, and practical considerations like half-life and availability. While all approved tracers effectively detect amyloid plaques, subtle differences in their performance have been reported in head-to-head comparative studies.
Quantitative Analysis: SUVR and Centiloid Scaling
Standardized Uptake Value Ratio (SUVR) is a commonly used semi-quantitative measure in amyloid PET imaging to estimate the density of amyloid plaques.[1] To harmonize data across different tracers and studies, the Centiloid (CL) scale has been developed, which standardizes SUVR values to a universal scale where 0 represents the average amyloid load in young healthy controls and 100 represents the average in typical AD patients.[3]
A study comparing this compound and the widely used [11C]PiB (Pittsburgh Compound B) found an excellent linear correlation between their global SUVR values (r = 0.97).[4] While [11C]PiB showed a slightly wider dynamic range, this compound clearly distinguished between healthy controls and AD patients with a comparable effect size.[4] Another study reported a strong correlation between this compound and [18F]-NAV4694, with an inter-tracer correlation of R2 = 0.96.[5]
| Tracer | Comparator | Key Quantitative Findings | Reference |
| This compound | [11C]PiB | Excellent linear correlation of global SUVR values (r = 0.97). Global SUVR in AD patients was 56% higher than in healthy controls with this compound, compared to 75% higher with [11C]PiB. | [4] |
| This compound | Florbetapir | Strong correlation between retention ratios. | [4] |
| This compound | Flutemetamol | Both tracers show comparable performance for imaging AD pathology in cortical regions. Flutemetamol may be better for detecting amyloid burden in the striatum. | [[“]] |
| This compound | NAV4694 | High inter-tracer correlation (R2 = 0.96). | [5] |
Diagnostic Accuracy: Sensitivity and Specificity
The diagnostic performance of amyloid PET tracers is crucial for their clinical and research utility. Studies have consistently shown high sensitivity and specificity for this compound in detecting amyloid pathology, often validated against post-mortem histopathology.
A meta-analysis of this compound studies indicated a sensitivity of 89.3% and a specificity of 87.6% for differentiating AD patients from normal controls.[7] Another study using histopathological confirmation as the standard of truth reported a sensitivity of 92% and a specificity of 96% for this compound when using the whole cerebellum as the reference region for SUVR calculations.[8]
| Tracer | Sensitivity | Specificity | Standard of Truth | Reference |
| This compound | 89.3% | 87.6% | Clinical Diagnosis | [7] |
| This compound | 92% | 96% | Histopathology | [8] |
| Florbetapir | 89.6% | 87.2% | Clinical Diagnosis | [7] |
| Flutemetamol | 91% | 88% | Histopathology | [8] |
Experimental Protocols
A standardized experimental protocol is critical for ensuring the reliability and comparability of amyloid PET imaging data. The following outlines a typical workflow for a study involving this compound or other amyloid PET tracers.
Subject Preparation and Tracer Administration
-
Subject Screening: Participants undergo a thorough clinical and cognitive assessment, including medical history, physical examination, and neuropsychological testing.
-
Informed Consent: All participants provide written informed consent in accordance with institutional review board (IRB) guidelines.
-
Tracer Dosing: A standard dose of the radiotracer is administered intravenously. For this compound, a typical dose is 300 MBq.[4]
PET Image Acquisition
-
Uptake Period: Following tracer injection, there is a specific uptake period to allow for the tracer to distribute and bind to amyloid plaques. For this compound, imaging is typically performed 90 to 110 minutes post-injection.[4] For other tracers like Florbetapir, the window is often 50 to 70 minutes post-injection.[5][9]
-
PET Scan: The subject is positioned in the PET scanner, and a brain scan is acquired. The duration of the scan can vary but is typically around 20 minutes.
-
Attenuation Correction: A low-dose CT or MR scan is often acquired for attenuation correction of the PET data.
Image Processing and Analysis
-
Image Reconstruction: The raw PET data is reconstructed into a 3D image volume.
-
Co-registration: The PET image is co-registered to a corresponding structural MRI scan (usually a T1-weighted image) of the same subject to improve anatomical localization.
-
Region of Interest (ROI) Definition: Standardized anatomical templates are used to define ROIs in cortical and reference regions. The cerebellar cortex is a commonly used reference region for calculating SUVRs.[4]
-
SUVR Calculation: The mean tracer uptake in the cortical ROIs is divided by the mean uptake in the reference region to generate SUVR values.
-
Centiloid Conversion: If required for multi-center or multi-tracer studies, the SUVR values are converted to the Centiloid scale using established tracer-specific formulas.[3]
Binding Mechanisms and Signaling Pathways
Amyloid PET tracers are designed to bind specifically to the β-sheet structures of amyloid plaques.[10] While the exact binding mechanisms are complex and still under investigation, it is understood that these tracers, often derived from Thioflavin T, interact with hydrophobic pockets on the surface of Aβ fibrils.[10]
Different tracers may have varying affinities for different binding sites on the amyloid fibrils.[11] For instance, some studies suggest a multiple-binding site model where tracers like this compound, Florbetapir, and [11C]PiB show high affinity for one primary binding site.[11] These differences in binding properties can contribute to the observed variations in dynamic range and non-specific binding. For example, some 18F-labeled tracers, including this compound, have been noted to have greater non-specific white matter binding compared to [11C]PiB.[12][13]
Caption: A flowchart illustrating the key steps in a typical amyloid PET imaging study.
Conclusion
This compound is a robust and reliable amyloid PET tracer with high diagnostic accuracy for the detection of amyloid plaques. Head-to-head comparisons with other leading tracers demonstrate its comparable performance, although with some differences in dynamic range and non-specific binding. The choice of tracer for a particular research study should be guided by the specific research questions, the need for longitudinal analysis, and practical considerations. The standardized Centiloid scale offers a valuable tool for harmonizing data from studies using different amyloid PET tracers, thereby facilitating larger and more powerful meta-analyses in the field of Alzheimer's disease research.
References
- 1. Comparison of Amyloid-PET Analysis Software Using 18F-Florbetaben PET in Patients with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reliability of Automated Amyloid PET Quantification: Real-World Validation of Commercial Tools Against Centiloid Project Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 11C-PiB and 18F-florbetaben for Aβ imaging in ageing and Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 5. Comparison of Pittsburgh compound B and florbetapir in cross-sectional and longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. A systematic review and meta-analysis of 18F-labeled amyloid imaging in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized classification of 18F-Florbetaben PET scans as positive and negative using an SUVR quantitative approach and comparison to visual assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Cross-validation of Quantitative Analytical Software Using 18F-florbetapir PET Imaging] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mapping the Binding Interface of PET Tracer Molecules and Alzheimer Disease Aβ Fibrils by Using MAS Solid‐State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Interpretation of Amyloid Brain Imaging | NucsRadiology.com [nucsradiology.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
A Head-to-Head Comparison of Florbetaben and Florbetapir in Amyloid PET Imaging for Research Cohorts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent 18F-labeled amyloid-beta (Aβ) positron emission tomography (PET) tracers, Florbetaben (18F-FBB) and Florbetapir (B607462) (18F-FBP). The following sections detail their performance based on quantitative data from research cohorts, outline the experimental protocols used in these studies, and present visual workflows to aid in the design and interpretation of amyloid imaging studies.
Data Presentation: Quantitative Comparison
The performance of this compound and Florbetapir in differentiating individuals with Alzheimer's disease (AD) from healthy controls (HC) has been evaluated in numerous studies. While direct head-to-head trials are limited, meta-analyses and comparative studies against the gold-standard 11C-Pittsburgh Compound B (PiB) provide valuable insights.
Table 1: Diagnostic Performance in Differentiating AD from Healthy Controls
| Tracer | Sensitivity | Specificity | Diagnostic Odds Ratio (OR) | Data Source |
| Florbetapir | 89.6% | 87.2% | 91.7 | Meta-analysis[1] |
| This compound | 89.3% | 87.6% | 69.9 | Meta-analysis[1] |
| Florbetapir | 95% | 95% | Not Reported | Single Study vs. Clinical Diagnosis[2][3] |
| This compound | 97.9% | 88.9% | Not Reported | Single Study vs. Histopathology[4] |
Table 2: Standardized Uptake Value Ratio (SUVR) Comparisons
| Comparison | Key Findings | Reference Region | Correlation with 11C-PiB (r-value) | Source |
| This compound vs. 11C-PiB | Global SUVR in AD patients was 56% higher than in HC (compared to 75% for PiB). | Cerebellar Cortex | 0.97 | [5] |
| Florbetapir vs. 11C-PiB | Strong correlation in global amyloid burden measurements. Higher variability was observed with Florbetapir. | Not specified | Strong | [6][7] |
| This compound vs. 18F-Flutemetamol | Cortical SUVR showed an excellent linear correlation (R² = 0.97). FBB SUVR was significantly higher in the cortex and white matter. | Whole Cerebellum | Not Applicable | [8] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the presented data. Below are summaries of typical experimental protocols.
Patient Cohorts and Diagnosis
-
Inclusion Criteria: Studies typically include cohorts of patients with a clinical diagnosis of probable Alzheimer's disease and a group of age-matched healthy controls.[1][2] Diagnosis is often based on established clinical criteria.
-
Exclusion Criteria: Common exclusion criteria include other neurological or psychiatric disorders, and contraindications for PET scanning.
PET Imaging Protocols
-
Radiotracer Administration: Intravenous injection of the respective 18F-labeled tracer (e.g., 300 MBq of this compound or a similar dose of Florbetapir).[5]
-
Image Acquisition:
-
Image Analysis:
-
Co-registration: PET images are co-registered with corresponding structural MRI scans to allow for accurate anatomical region-of-interest (ROI) definition.[5]
-
SUVR Calculation: Standardized Uptake Value Ratios are calculated by normalizing the mean tracer uptake in cortical ROIs to a reference region, typically the cerebellar cortex, to quantify amyloid burden.[5]
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for amyloid PET imaging studies and the logical framework for comparing tracers.
Caption: A typical experimental workflow for an amyloid PET imaging study.
Caption: Logical framework for indirect comparison of two tracers.
Conclusion
Both this compound and Florbetapir demonstrate high sensitivity and specificity for the detection of amyloid plaques, making them valuable tools in research and clinical trial settings.[1] While direct head-to-head comparative data on their quantitative performance (e.g., SUVRs) is not abundant, both tracers show strong correlations with the gold-standard 11C-PiB.[5][6][7] The choice between these tracers may depend on specific research questions, logistical considerations such as tracer availability, and established imaging protocols at the research site. Further direct comparison studies would be beneficial to delineate more subtle differences in their performance characteristics.
References
- 1. A systematic review and meta-analysis of 18F-labeled amyloid imaging in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound PET imaging to detect amyloid beta plaques in Alzheimer's disease: phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of 11C-PiB and 18F-florbetaben for Aβ imaging in ageing and Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 6. Comparison of Pittsburgh compound B and florbetapir in cross-sectional and longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Head-to-Head Comparison of 18F-Florbetaben and 18F-Flutemetamol in the Cortical and Striatal Regions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Consistency of Amyloid Plaque Quantification: A Comparative Guide to Florbetaben PET Imaging
For researchers, scientists, and drug development professionals navigating the landscape of Alzheimer's disease diagnostics, the reliability of in vivo amyloid plaque imaging is paramount. This guide provides a comprehensive comparison of the test-retest reliability of quantitative Florbetaben ([¹⁸F]) positron emission tomography (PET) imaging with other leading amyloid tracers. Detailed experimental data and protocols are presented to offer a clear perspective on the performance of these crucial biomarkers.
This compound has emerged as a valuable tool for the detection of β-amyloid plaques, a hallmark of Alzheimer's disease. Its utility in longitudinal studies and clinical trials hinges on its test-retest reliability, which ensures that observed changes in tracer uptake reflect genuine alterations in amyloid burden rather than measurement variability. This guide delves into the quantitative data supporting this compound's reliability and contextualizes it with that of other widely used amyloid PET tracers.
Comparative Analysis of Test-Retest Reliability
The primary metric for assessing the test-retest reliability of amyloid PET imaging is the percentage variability in the Standardized Uptake Value Ratio (SUVR), a quantitative measure of tracer uptake in a region of interest relative to a reference region, typically the cerebellum. Lower variability indicates higher reliability.
The test-retest variability of this compound has been reported to be approximately 6%.[1] A more detailed study found the variability to be 6.2%, with a range of 0.6% to 12.2%.[2] This level of consistency is crucial for tracking disease progression and evaluating the efficacy of therapeutic interventions.
To provide a comprehensive overview, the following table summarizes the test-retest variability of this compound and other commonly used amyloid PET tracers.
| Radiotracer | Mean Test-Retest Variability (SUVR %) | Range/Standard Deviation | Key Findings |
| This compound ([¹⁸F]) | ~6%[1] | 6.2% (range, 0.6%–12.2%)[2] | Demonstrates good reliability for quantitative assessment of amyloid burden. |
| Florbetapir (B607462) ([¹⁸F]) | 2.4%[2] | ± 1.41%[2] | Exhibits high test-retest reliability in both Alzheimer's disease patients and healthy controls.[1] |
| Flutemetamol ([¹⁸F]) | 1.5%[2] | ± 0.7%[2] | Shows very high test-retest reproducibility. |
| Pittsburgh Compound B ([¹¹C]PiB) | ~7%[3] | 8.0% ± 7% (can be improved to 3% with dynamic scans)[2] | As the first widely used amyloid tracer, it serves as a benchmark. Variability can be higher with semi-quantitative methods.[3] |
Experimental Protocols for Amyloid PET Imaging
The reliability of quantitative PET imaging is intrinsically linked to the standardization of the experimental protocol. Below are the generalized methodologies employed in test-retest studies for this compound and other amyloid tracers.
This compound ([¹⁸F]) PET Protocol
-
Radiotracer Administration: An intravenous injection of approximately 300 MBq of this compound is administered.[4]
-
Uptake Period: A waiting period of 45 to 90 minutes allows for the tracer to distribute and bind to amyloid plaques.
-
Image Acquisition: A static PET scan of the brain is typically acquired for 20 minutes, starting 90 minutes after the injection.[4]
-
Image Analysis:
-
Images are reconstructed and corrected for attenuation.
-
Regions of Interest (ROIs) are defined in cortical areas known for amyloid deposition (e.g., frontal, parietal, temporal, and precuneus/posterior cingulate cortices) and a reference region (typically the cerebellar cortex).
-
SUVRs are calculated by dividing the mean tracer uptake in each cortical ROI by the mean uptake in the reference region.
-
Comparative Protocols for Other Amyloid Tracers
While the fundamental principles are similar, specific parameters for other tracers can vary:
-
Florbetapir ([¹⁸F]): Image acquisition is typically performed 50 to 70 minutes post-injection.[5]
-
Flutemetamol ([¹⁸F]): The recommended imaging window is 90 minutes after tracer injection.
-
[¹¹C]PiB: Due to the shorter half-life of Carbon-11 (approximately 20 minutes), dynamic scanning is often employed, starting at the time of injection and lasting for 60-90 minutes. Static images are typically acquired between 40 and 70 minutes post-injection.
Visualizing the Quantitative Amyloid PET Workflow
To further elucidate the process of quantitative amyloid PET imaging, the following diagram illustrates the typical experimental workflow from patient preparation to data analysis.
The Binding Mechanism of this compound
Unlike receptor-based radiotracers that initiate a signaling cascade, this compound's mechanism of action is direct binding to a pathological protein aggregate. The following diagram illustrates this interaction.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Test–retest repeatability of [18F]Flortaucipir PET in Alzheimer’s disease and cognitively normal individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of quantitative assessment of this compound PET scans as an adjunct to the visual assessment across 15 software methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Pittsburgh compound B and florbetapir in cross-sectional and longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
Florbetaben PET: A Validated Biomarker for Preclinical Alzheimer's Disease
A comprehensive comparison of Florbetaben (¹⁸F) PET with alternative biomarkers for the early detection of amyloid pathology, supported by experimental data and detailed protocols.
This compound (¹⁸F) positron emission tomography (PET) has emerged as a valuable and validated biomarker for the in vivo detection of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). Its ability to identify amyloid pathology in the preclinical stages of the disease holds significant promise for early diagnosis, patient stratification in clinical trials, and monitoring of therapeutic interventions. This guide provides a detailed comparison of this compound with other established and emerging biomarkers for preclinical AD, supported by quantitative data from validation studies and comprehensive experimental protocols.
Performance Comparison of Amyloid Biomarkers
The diagnostic accuracy of this compound PET has been rigorously evaluated against post-mortem histopathology, the gold standard for AD diagnosis, as well as other in vivo biomarkers such as cerebrospinal fluid (CSF) Aβ42 levels and other amyloid PET tracers.
Comparison with Histopathology
A pivotal phase 3 multicenter study demonstrated the high sensitivity and specificity of this compound PET in detecting moderate to frequent neuritic β-amyloid plaques confirmed by post-mortem histopathology.[1] The study involved imaging 74 deceased individuals who had agreed to brain donation.[1] Visual assessment of the this compound PET scans by blinded readers showed strong concordance with the histopathological findings.[1]
| Performance Metric | Value (based on histopathology) | Citation |
| Sensitivity | 97.9% | [2] |
| Specificity | 88.9% | [2] |
| Sensitivity (regional analysis) | 82% - 90% | [3] |
| Specificity (regional analysis) | 86% - 95% | [3] |
Comparison with Other Amyloid PET Tracers
This compound has been compared with other widely used amyloid PET tracers, including the "gold standard" ¹¹C-Pittsburgh compound B (PiB) and other ¹⁸F-labeled tracers. Preclinical studies in transgenic mouse models of AD have provided a direct comparison of their imaging properties.[4][5]
| Tracer | SUVR (tg mice) | SUVR (ctl mice) | SUVR Ratio (tg/ctl) | Citation |
| [¹⁸F]this compound | 1.35 ± 0.06 | - | - | [4] |
| [¹⁸F]FIBT | 1.68 ± 0.15 | 0.95 ± 0.02 | 1.78 ± 0.16 | [4][5] |
| [¹¹C]PiB | - | - | 1.65 ± 0.41 (human data for comparison) | [4][5] |
SUVR: Standardized Uptake Value Ratio; tg: transgenic; ctl: control
A study in a Chinese cohort demonstrated a significant linear correlation (r² = 0.81, P < 0.001) between the global SUVR values of ¹⁸F-Florbetaben and ¹¹C-PiB, further validating its utility.[2]
Comparison with Cerebrospinal Fluid (CSF) Biomarkers
This compound PET findings show a strong inverse correlation with CSF levels of Aβ42, another established biomarker for amyloid pathology.[6] A study comparing this compound PET and CSF Aβ42 for diagnosing early AD found that both biomarkers had similar high diagnostic accuracy.[7][8]
| Biomarker | AUC (for identifying MCI-AD) | Sensitivity | Specificity | Citation |
| CSF Aβ42/t-tau | 0.93 - 0.94 | 97% | 83% | [7][8] |
| Florbetapir (B607462) PET (global) | 0.92 - 0.93 | - | - | [7][8] |
| CSF Aβ42 | 0.844 | - | 56.8% | [9] |
| Florbetapir PET (global) | 0.869 | - | 70.4% | [9] |
AUC: Area Under the Curve; MCI-AD: Mild Cognitive Impairment that progressed to AD dementia
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the validation of this compound PET.
Preclinical Imaging in Transgenic Mice
Objective: To compare the in vivo imaging characteristics of different amyloid PET tracers.
Animal Model: APP/PS1 transgenic mouse model of Alzheimer's disease and age-matched wild-type controls.[4][5][10]
Imaging Protocol:
-
Radiotracer Injection: Intravenous injection of [¹⁸F]this compound, [¹⁸F]FIBT, or [¹¹C]PiB.[4][5]
-
PET Scanning: Dynamic emission recordings are acquired using a small-animal PET scanner for a specified duration (e.g., 90 minutes).[11][12]
-
Image Analysis:
-
Histopathological Correlation: Post-mortem brain tissue is analyzed for Aβ plaque load using techniques like immunohistochemistry to correlate with the in vivo PET signal.[4][5][10][11][12]
Human Clinical Trials for Diagnostic Accuracy
Objective: To validate the diagnostic performance of this compound PET against the gold standard of histopathology.
Study Population: Patients with a range of cognitive function, including those with cognitive impairment who have consented to post-mortem brain donation.[1]
Imaging Protocol:
-
Radiotracer Injection: Intravenous administration of a standard dose of [¹⁸F]this compound (e.g., 300 MBq).[13][14]
-
PET Scanning: A static PET scan of the brain is typically acquired for 20 minutes, starting 90 minutes after the injection.[13][14]
-
Image Interpretation:
-
Histopathological Confirmation: Following the participant's death, brain tissue is examined for the density of neuritic β-amyloid plaques according to established criteria (e.g., CERAD).[1][3]
Visualizing the Validation Process
The following diagrams illustrate the key workflows and relationships in the validation of this compound as a biomarker for preclinical Alzheimer's disease.
Conclusion
This compound PET is a robust and well-validated biomarker for the detection of cerebral amyloid pathology, a critical component in the diagnostic workup of preclinical Alzheimer's disease. Its high diagnostic accuracy, validated against histopathology and correlated with other established biomarkers, makes it an invaluable tool for researchers and clinicians. The standardized protocols for its use in both preclinical and clinical settings ensure the reliability and reproducibility of findings. As the field moves towards earlier diagnosis and intervention in Alzheimer's disease, the role of this compound PET in identifying individuals at the earliest stages of pathology will continue to grow in importance.
References
- 1. radiologybusiness.com [radiologybusiness.com]
- 2. Frontiers | 18F-Florbetaben Amyloid PET Imaging: A Chinese Study in Cognitive Normal Controls, Mild Cognitive Impairment, and Alzheimer’s Disease Patients [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. FIBT versus this compound and PiB: a preclinical comparison study with amyloid-PET in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FIBT versus this compound and PiB: a preclinical comparison study with amyloid-PET in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation of this compound PET imaging and the amyloid peptide Aß42 in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Detailed comparison of amyloid PET and CSF biomarkers for identifying early Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnostic accuracy of CSF Ab42 and florbetapir PET for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [18F]-florbetaben PET/CT Imaging in the Alzheimer's Disease Mouse Model APPswe/PS1dE9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. [PDF] Longitudinal Assessment of Cerebral β-Amyloid Deposition in Mice Overexpressing Swedish Mutant β-Amyloid Precursor Protein Using 18F-Florbetaben PET | Semantic Scholar [semanticscholar.org]
- 13. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of quantitative assessment of this compound PET scans as an adjunct to the visual assessment across 15 software methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantification Methods for Florbetaben PET Imaging
This guide provides a detailed comparison of common quantification methods for Florbetaben Positron Emission Tomography (PET), tailored for researchers, scientists, and professionals in drug development. We objectively compare the performance of key techniques, presenting supporting data, experimental protocols, and workflow visualizations to aid in the selection of appropriate methodologies for clinical research and trials.
Introduction to this compound Quantification
This compound (¹⁸F) is a PET radiotracer approved for the in vivo detection of β-amyloid (Aβ) plaques, a core neuropathological hallmark of Alzheimer's disease (AD). While visual assessment of this compound PET scans is the standard for clinical diagnosis, quantitative analysis is crucial for longitudinal studies, therapeutic trials, and objective tracking of Aβ burden.[1][2] The primary goal of quantification is to produce a reliable, reproducible, and sensitive measure of tracer uptake in cortical regions, which can be compared over time or between subjects. The most widely used methods include the Standardized Uptake Value Ratio (SUVR), the universal Centiloid (CL) scale, and more complex kinetic models.
Core Quantification Methodologies
Standardized Uptake Value Ratio (SUVR)
SUVR is the most common and straightforward method for amyloid PET quantification.[3][4] It involves calculating the ratio of the mean tracer uptake in a composite cortical target region of interest (ROI) to the mean uptake in a reference region, which is presumed to have minimal specific binding to Aβ plaques.
Experimental Protocol:
-
Patient Preparation: No specific patient preparation is required.
-
Tracer Injection: A bolus injection of approximately 300 MBq of ¹⁸F-Florbetaben is administered intravenously.
-
Image Acquisition: A static PET scan is typically acquired from 90 to 110 minutes post-injection.[5]
-
Image Preprocessing: Scans are corrected for attenuation, scatter, and motion. Co-registration with a subject's structural MRI (preferably T1-weighted) is performed for accurate anatomical delineation of ROIs.[6][7]
-
ROI Definition:
-
Target ROI: A composite cortical ROI is defined, typically including regions known for early and significant amyloid accumulation such as the frontal, anterior/posterior cingulate, lateral parietal, and lateral temporal cortices.[8][9]
-
Reference ROI: A region devoid of significant amyloid plaques is chosen. Common options include the cerebellar grey matter (CGM), whole cerebellum (WCER), or pons.[9][10][11] Cerebellar regions are generally recommended for this compound.[10]
-
-
SUVR Calculation: The mean radioactivity concentration within the composite target ROI is divided by the mean concentration in the reference ROI.
-
SUVR = (Mean uptake in cortical composite ROI) / (Mean uptake in reference ROI)
-
Centiloid (CL) Scaling
The Centiloid scale was developed to standardize quantitative amyloid PET results across different tracers, scanners, and processing methods.[5][12][13] It linearly transforms SUVR values onto a universal scale where 0 represents the average value in young, healthy controls, and 100 represents the average value in typical AD patients.
Experimental Protocol:
-
SUVR Calculation: The initial steps are identical to the SUVR protocol described above. Crucially, the standard Centiloid method requires using the whole cerebellum as the reference region to calculate the input SUVR.[5]
-
Centiloid Conversion: The calculated this compound SUVR (SUVR_FBB) is converted to the Centiloid scale using a tracer-specific linear equation derived from head-to-head comparisons with ¹¹C-PiB, the original amyloid tracer.
Tracer Kinetic Modeling (KM)
Kinetic modeling offers a more advanced approach by analyzing the dynamic change in tracer concentration in tissue over time. These methods can provide more direct measures of receptor density, such as the binding potential (BP_ND), and may be less susceptible to variations in cerebral blood flow (CBF) compared to SUVR.[3][4][15]
Experimental Protocol:
-
Tracer Injection & Dynamic Acquisition: Following tracer injection, a dynamic PET scan is acquired over a longer period, for example, from 0 to 140 minutes.[3][4] To reduce patient burden, a dual-time-window protocol (e.g., 0-30 and 120-140 minutes) has been shown to provide accurate results.[3][15]
-
Input Function: Full kinetic modeling requires an arterial input function (AIF) derived from arterial blood sampling, which is invasive.[3] Therefore, reference tissue models are commonly used.
-
Reference Tissue Models: These models, such as the Simplified Reference Tissue Model (SRTM) or the Multilinear Reference Tissue Model 2 (MRTM2), use the time-activity curve from a reference region (e.g., cerebellar grey matter) as a proxy for the input function, avoiding the need for arterial blood sampling.[3][4]
-
Parameter Estimation: The models fit the time-activity curves from target regions to estimate kinetic parameters, most notably the non-displaceable binding potential (BP_ND), which reflects the density of available Aβ plaques.
Performance Comparison
The choice of quantification method depends on the specific research question, balancing simplicity against accuracy. For most clinical research applications, the SUVR approach is considered appropriate and robust.[2][3]
| Parameter | SUVR (Static PET) | Centiloid Scale | Kinetic Modeling (Dynamic PET) |
| Primary Output | Ratio of tracer uptake | Standardized unit (0-100+) | Non-displaceable Binding Potential (BP_ND) |
| Simplicity | High (simple ratio calculation) | High (linear conversion of SUVR) | Low (complex, requires dynamic data) |
| Scan Time | Short (e.g., 20 min) | Short (based on static SUVR scan) | Long (e.g., 90-140 min or dual-window)[3] |
| Invasiveness | Non-invasive | Non-invasive | Non-invasive (with reference tissue models) |
| Standardization | Moderate (dependent on ROIs, reference region) | High (standardized across tracers/methods) | High (provides absolute binding measure) |
| Flow Dependency | Potentially influenced by cerebral blood flow[3][4] | Same as SUVR | Less influenced by blood flow changes[2][3] |
Quantitative Data Summary
The following tables summarize key performance metrics from published studies.
Table 1: Diagnostic Accuracy vs. Histopathology
| Method / Software | Reference Region | Sensitivity | Specificity | Accuracy | Source |
| Standard Centiloid (SPM) | Whole Cerebellum | 96% | 96% | 95% | [16][17] |
| CapAIBL® (MR-less) | Whole Cerebellum | 94% | 96% | 95% | [16][17] |
| Mean of 15 Methods | Various | 96.1% (±1.6) | 96.9% (±1.0) | 96.4% (±1.1) | [1] |
| Visual Assessment | N/A | 80% | 91% | - | [18] |
Table 2: Test-Retest Variability
| Tracer | Method | Variability (%) | Source |
| ¹⁸F-Florbetaben | SUVR | ~6% | [18] |
| ¹⁸F-Florbetapir | SUVR | 2.4% (±1.4) | [19][20] |
| ¹¹C-PiB | SUVR | 8.0% (±7) | [19] |
Note: Lower variability indicates higher reproducibility, which is critical for longitudinal studies monitoring disease progression or treatment effects.
Table 3: Correlation Between Quantification Methods
| Method 1 | Method 2 | Correlation (R²) | Notes | Source |
| ¹⁸F-Florbetaben SUVR | ¹¹C-PiB SUVR | 0.96 | Strong correlation, forms basis for Centiloid | [5] |
| BP_ND (Full Kinetic) | BP_ND (Dual-Window) | 0.97 (MRTM2) | Excellent agreement, validating simplified scan | [3][15] |
| SUVR (MIMneuro) | SUVR (Neurophet) | 0.72 - 0.87 (r-value) | Moderate-to-strong correlation between software | [21][22] |
| SUVR (CortexID) | Other Software | Limited Correlation | Highlights inter-software variability | [21] |
Visualizing the Quantification Workflows
The following diagrams illustrate the experimental and logical flows of the described methods.
Caption: Experimental workflow for this compound PET quantification.
Caption: Logical relationship between quantification methods.
Conclusion
For the quantification of this compound PET, SUVR remains a simple, robust, and widely adopted method suitable for most research applications.[2] Its utility is enhanced by conversion to the Centiloid scale, which facilitates the standardization and comparison of data across different studies and amyloid tracers. While more complex, kinetic modeling provides a more direct measure of Aβ plaque density that is less susceptible to physiological variables like blood flow, making it a valuable tool for studies requiring maximum quantitative accuracy, such as therapeutic trials evaluating subtle changes in amyloid load.[2] The choice of method should be guided by the specific goals of the study, available resources, and the need for standardization versus absolute quantification.
References
- 1. Validation of quantitative assessment of this compound PET scans as an adjunct to the visual assessment across 15 software methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Validation of Noninvasive Tracer Kinetic Analysis of 18F-Florbetaben PET Using a Dual-Time-Window Acquisition Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. 18F-Florbetaben PET beta-amyloid binding expressed in Centiloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Standardized Uptake Value Ratio Calculations in Amyloid Positron Emission Tomography Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. adni.bitbucket.io [adni.bitbucket.io]
- 9. Optimized classification of 18F-Florbetaben PET scans as positive and negative using an SUVR quantitative approach and comparison to visual assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal Reference Region to Measure Longitudinal Amyloid-β Change with 18F-Florbetaben PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Appropriate reference region selection of 18F-florbetaben and 18F-flutemetamol beta-amyloid PET expressed in Centiloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Appropriate reference region selection of 18F-florbetaben and 18F-flutemetamol beta-amyloid PET expressed in Centiloid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Early detection of amyloid load using 18F-florbetaben PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Comparison of 18F-florbetaben quantification results using the standard Centiloid, MR-based, and MR-less CapAIBL® approaches: Validation against histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. mdpi.com [mdpi.com]
- 22. Comparison of Amyloid-PET Analysis Software Using 18F-Florbetaben PET in Patients with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Florbetaben
For researchers, scientists, and drug development professionals, the proper disposal of Florbetaben (¹⁸F) is a critical component of laboratory safety and regulatory compliance. As a radiopharmaceutical, this compound necessitates stringent handling and disposal protocols to mitigate radiation exposure and ensure environmental safety. The primary method for the disposal of this compound and its associated waste is through "decay-in-storage," a process that allows the radioactive isotope, Fluorine-18 (¹⁸F), to naturally decay to a negligible level of radioactivity.
Key Disposal Principles
The fundamental principle underlying the disposal of this compound is the relatively short half-life of Fluorine-18, which is approximately 110 minutes.[1][2] This characteristic allows for the effective use of decay-in-storage, where the radioactive waste is securely stored for a sufficient period until its radioactivity is indistinguishable from background levels.[3] A general guideline for decay-in-storage is to hold the radioactive waste for at least 10 half-lives. For Fluorine-18, this equates to approximately 18 hours, after which less than 0.1% of the original radioactivity remains.[4] Some studies suggest that after 24 hours, the residual radioactivity in waste from ¹⁸F production is negligible and can be safely disposed of.[5]
Quantitative Data for this compound (¹⁸F) Disposal
The following table summarizes the key quantitative data essential for the safe disposal of this compound.
| Parameter | Value | Citation |
| Radionuclide | Fluorine-18 (¹⁸F) | [1][2][6] |
| Physical Half-Life | ~110 minutes (1.83 hours) | [1][2][4][6] |
| Primary Disposal Method | Decay-in-Storage (DIS) | [3][4] |
| Recommended Storage Duration | Minimum of 10 half-lives (~18 hours) | [4] |
| Shielding Material | Lead (Pb) is effective for gamma radiation. | [6] |
Experimental Protocol: Decay-in-Storage for this compound Waste
The following step-by-step protocol outlines the procedure for the proper disposal of this compound and associated contaminated materials.
1. Waste Segregation and Collection:
-
Immediately following use, segregate all waste contaminated with this compound from other laboratory waste streams (e.g., chemical, biological, non-hazardous).
-
Place all solid waste (e.g., gloves, absorbent paper, empty vials, syringes) into a designated, clearly labeled radioactive waste container. The container should be lined with a durable, leak-proof bag.
-
Liquid waste should be collected in a designated, shatter-proof container. Avoid mixing radioactive waste with other hazardous chemicals to prevent the creation of mixed waste, which requires more complex disposal procedures.[6]
2. Labeling and Documentation:
-
Clearly label the radioactive waste container with the radiation symbol (trefoil), the radionuclide ("Fluorine-18" or "¹⁸F"), the date the waste was sealed, the estimated activity, and the name of the responsible researcher or laboratory.
-
Maintain a detailed log of all radioactive waste, including the date, radionuclide, estimated activity at the time of disposal, and the initials of the individual disposing of the waste.
3. Shielding and Storage:
-
Store the sealed radioactive waste container in a designated and secure "decay-in-storage" area. This area should be away from general laboratory traffic and clearly marked with "Caution: Radioactive Material."
-
Ensure the storage area provides adequate shielding to maintain radiation exposure to personnel "As Low As Reasonably Achievable" (ALARA). Lead shielding is recommended for the gamma radiation emitted by ¹⁸F.[6]
4. Decay Period:
-
Allow the waste to decay for a minimum of 10 half-lives (approximately 18-24 hours).
5. Post-Decay Survey:
-
After the decay period, survey the waste container using a calibrated radiation survey meter (e.g., a Geiger-Mueller counter) in a low-background area.[3]
-
The radiation level of the waste must be indistinguishable from the background radiation level.
6. Final Disposal:
-
Once the waste's radioactivity is confirmed to be at background levels, deface or remove all radioactive labels from the container.[3]
-
The decontaminated waste can then be disposed of as regular medical or laboratory waste, in accordance with institutional and local regulations.
7. Spill Decontamination:
-
In the event of a this compound spill, cordon off the affected area immediately.
-
Using appropriate personal protective equipment (PPE), including disposable gloves and a lab coat, absorb the spill with absorbent paper.
-
Place all contaminated materials into the designated radioactive waste container for decay-in-storage.
-
Survey the spill area to ensure complete decontamination.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the proper disposal of this compound (¹⁸F) waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
